exo-Norborneol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-37-0, 61277-93-8 | |
| Record name | exo-Norborneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Norborneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Norborneol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNEOL, EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORBORNEOL, EXO-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of exo-Norborneol from Norbornene
Abstract
This comprehensive technical guide provides a detailed exploration of the primary synthetic routes for obtaining exo-norborneol from norbornene, a topic of significant interest for researchers, scientists, and professionals in drug development and specialty chemicals. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying reaction mechanisms, with a particular focus on the stereochemical control that dictates the preferential formation of the exo-isomer. We will examine three principal methodologies: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. Additionally, a stereoselective alternative commencing from norcamphor is presented. Each section includes a thorough discussion of the theoretical basis, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations of each approach. The guide is further enriched with visual representations of reaction pathways and comparative data to aid in the selection of the most suitable synthetic strategy.
Introduction: The Significance of this compound
Norborneol, a bicyclic alcohol, exists as two diastereomers: this compound and endo-norborneol. The stereochemistry of the hydroxyl group in relation to the one-carbon bridge of the bicyclo[2.2.1]heptane system defines these isomers. The exo-isomer, with the hydroxyl group oriented away from the six-membered ring, is often the thermodynamically more stable and sterically more accessible product in many synthetic transformations of norbornene. This structural characteristic makes this compound a valuable chiral building block and intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. The ability to selectively synthesize the exo-isomer is therefore a critical aspect of synthetic organic chemistry.
This guide will provide the foundational knowledge and practical insights necessary to achieve high-yielding and stereoselective syntheses of this compound.
Synthesis from Norbornene: A Comparative Analysis of Three Key Methodologies
The strained double bond in norbornene provides a reactive site for various addition reactions. The following sections detail the three most common and effective methods for the hydration of norbornene to yield this compound.
Acid-Catalyzed Hydration: A Direct but Rearrangement-Prone Approach
The acid-catalyzed hydration of norbornene is a direct method for introducing a hydroxyl group across the double bond.[1][2] While seemingly straightforward, the mechanism involves a carbocation intermediate that is subject to rearrangement, which plays a crucial role in the observed stereoselectivity.
The initial protonation of the norbornene double bond can occur from either the exo or endo face. However, the exo attack is sterically favored, leading to the formation of a classical secondary carbocation. This intermediate rapidly equilibrates to a more stable, non-classical carbocation (the norbornyl cation), where the positive charge is delocalized over three carbon atoms. Nucleophilic attack by water on this non-classical cation occurs preferentially from the exo face, as the endo face is sterically shielded by the bicyclic framework.[1] This results in the predominant formation of this compound.
-
In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of deionized water.
-
Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid with continuous stirring.
-
Remove the flask from the ice bath and allow it to reach room temperature.
-
To this acidic solution, add 450 mg of norbornene.
-
Gently heat the mixture on a hot plate at a low setting with stirring for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 11 mL of 6 M sodium hydroxide solution dropwise with vigorous stirring to neutralize the acid. The solution should be basic to litmus paper.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three 10 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
Figure 1. Experimental workflow for the acid-catalyzed hydration of norbornene.
Oxymercuration-Demercuration: A Rearrangement-Free Markovnikov Addition
Oxymercuration-demercuration is a two-step process that achieves the Markovnikov hydration of alkenes without the formation of a free carbocation, thus preventing rearrangements.[3][4] This method offers excellent stereoselectivity for the synthesis of this compound.
The reaction proceeds via the formation of a cyclic mercurinium ion intermediate upon the addition of mercuric acetate to the double bond. The bulky mercurinium ion adds to the less sterically hindered exo face of norbornene. The subsequent nucleophilic attack by water occurs from the opposite (anti) face, which is the exo face, to open the three-membered ring. The demercuration step, using sodium borohydride, replaces the mercury-containing group with a hydrogen atom, with retention of stereochemistry at the carbon atom. This sequence of exo mercurinium ion formation followed by anti (exo) attack of water leads to the exclusive formation of this compound.
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In a 100 mL round-bottom flask, dissolve 5.0 g of mercuric acetate in 15 mL of deionized water and 15 mL of tetrahydrofuran (THF).
-
To this solution, add 2.0 g of norbornene and stir the mixture vigorously at room temperature for 30 minutes. The initial yellow color of the solution should fade.
-
Cool the flask in an ice bath and add 15 mL of 3 M sodium hydroxide solution.
-
Slowly and cautiously, add a solution of 0.5 g of sodium borohydride in 10 mL of 3 M sodium hydroxide. A black precipitate of metallic mercury will form.
-
Continue stirring for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent by distillation to obtain the crude this compound.
Figure 3. Stereochemical pathway of the hydroboration-oxidation of norbornene.
An Alternative Route: Stereoselective Reduction of Norcamphor
An alternative strategy for the synthesis of this compound involves the reduction of the corresponding ketone, norcamphor. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.
Causality of Stereoselectivity:
The reduction of norcamphor with small hydride reagents, such as sodium borohydride (NaBH₄), typically proceeds via hydride attack from the less sterically hindered exo face, leading to the formation of the endo-alcohol as the major product. [5]However, by employing a sterically demanding reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), the attack from the exo face is disfavored due to steric repulsion between the bulky reagent and the bicyclic framework. [6]Consequently, the hydride is delivered to the carbonyl carbon from the more hindered endo face, resulting in the preferential formation of the desired this compound.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1.10 g (10 mmol) of norcamphor in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 11 mL of a 1.0 M solution of L-Selectride in THF via a syringe over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 3 M sodium hydroxide solution.
-
Carefully add 5 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature remains below 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with three 30 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Comparative Summary of Synthetic Routes
The choice of synthetic methodology for preparing this compound depends on several factors, including the desired stereoselectivity, tolerance to reaction conditions, and available reagents. The following table provides a comparative overview of the discussed methods.
| Method | Key Reagents | Stereoselectivity (exo:endo) | Advantages | Disadvantages |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Predominantly exo | Simple and direct method. | Risk of carbocation rearrangements; use of strong acid. |
| Oxymercuration-Demercuration | Hg(OAc)₂, H₂O, NaBH₄ | Highly exo-selective (>99%) | High stereoselectivity; no rearrangements. | Use of toxic mercury reagents. |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | Highly exo-selective (>99%) | High stereoselectivity; no rearrangements; anti-Markovnikov. | Use of pyrophoric and moisture-sensitive reagents. |
| Reduction of Norcamphor | L-Selectride® | Highly exo-selective | High stereoselectivity. | Requires the synthesis of norcamphor; use of a more expensive and specialized reducing agent. |
Conclusion
The synthesis of this compound can be achieved with high stereoselectivity through several reliable methods. For direct conversion from norbornene, both oxymercuration-demercuration and hydroboration-oxidation offer excellent control over the stereochemical outcome, with the latter being the preferred choice to avoid the use of toxic mercury compounds. Acid-catalyzed hydration, while being a more direct approach, is less selective and prone to side reactions. The stereoselective reduction of norcamphor using a bulky reducing agent provides an alternative and highly efficient route, contingent on the availability of the starting ketone. The selection of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, including scale, purity specifications, and safety considerations.
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Cram. Exo And Endo-Norborneol Reaction Lab Report. [Link]
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exo-Norborneol IUPAC nomenclature and structure
An In-Depth Technical Guide to the IUPAC Nomenclature and Structure of exo-Norborneol
Introduction
This compound is a saturated bicyclic alcohol that serves as a cornerstone model in the study of stereochemistry, reaction mechanisms, and spectroscopic analysis. Its rigid bicyclo[2.2.1]heptane framework, derived from the parent hydrocarbon norbornane, presents a unique three-dimensional structure that restricts conformational flexibility, making it an ideal substrate for investigating the nuanced effects of steric and electronic properties on chemical reactivity.[1][2] The distinction between its two diastereomers, exo- and endo-norborneol, is a classic topic in organic chemistry, pivotal for understanding concepts of kinetic versus thermodynamic control and the stereochemical outcomes of reactions involving bridged ring systems.[3]
This technical guide provides a comprehensive exploration of this compound, beginning with a foundational analysis of the norbornane scaffold and its systematic IUPAC nomenclature. It delves into the precise structural and stereochemical features that define the exo isomer, details a robust synthetic protocol for its preparation, and outlines the analytical techniques essential for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important model compound.
Part 1: The Norbornane Framework: A Structural Primer
The chemical behavior and nomenclature of this compound are intrinsically linked to its parent scaffold, norbornane. Norbornane, systematically named bicyclo[2.2.1]heptane, is a saturated hydrocarbon (C₇H₁₂) built from a cyclohexane ring bridged between carbons 1 and 4 by a single methylene group.[2][4] This bridging creates a highly rigid, strained structure that is fundamental to its chemical properties.[5]
IUPAC Numbering System
The systematic naming of any norbornane derivative begins with the correct numbering of the carbon skeleton. According to IUPAC conventions for bridged bicyclic systems, the numbering proceeds as follows:[5]
-
Bridgehead Carbons : The two carbons shared by both rings are designated as bridgehead carbons. Numbering begins at one bridgehead carbon, which is assigned as C1.
-
Longest Path : The numbering continues along the longest possible path to the second bridgehead carbon (C4). In norbornane, there are two such paths of two carbons each (C2-C3 and C5-C6).
-
Second Path : After reaching the second bridgehead (C4), numbering continues from the next adjacent carbon along the second-longest path back to C1.
-
Shortest Path (The Bridge) : Finally, the carbon atom in the shortest bridge is numbered last (C7).
Caption: IUPAC numbering of the bicyclo[2.2.1]heptane scaffold.
Part 2: Systematic Nomenclature and Structure of this compound
With a clear understanding of the norbornane framework, the systematic name for this compound can be deconstructed. The preferred IUPAC name for the racemic mixture is rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol .[6] For a specific enantiomer, the name is, for example, (1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol .[7]
-
bicyclo : Indicates a bicyclic compound.
-
[2.2.1] : Describes the lengths of the bridges connecting the two bridgehead carbons (C1 and C4). There are two carbons on the path C2-C3, two carbons on the path C5-C6, and one carbon on the path C7.[1]
-
heptan : Specifies a total of seven carbon atoms in the bicyclic system.
-
-2-ol : Denotes a hydroxyl (-OH) group located at the C2 position.
The Critical Stereodescriptor: exo vs. endo
The terms exo and endo describe the stereochemistry of a substituent on the bridged ring.[3]
-
exo : The substituent is on the side of the ring that is anti (further away) to the longest bridge (in this case, the C5-C6 bridge relative to a substituent at C2).
-
endo : The substituent is on the side of the ring that is syn (closer) to the longest bridge.
In norborneol, the C7 bridge is the shortest. For a substituent at C2 or C3, the "longest bridge" is the C5-C6-C1 path. Therefore, the exo isomer has the hydroxyl group pointing away from this C5-C6 path, resulting in a less sterically hindered and generally more thermodynamically stable conformation.[8][9]
Caption: Comparison of exo- and endo-norborneol stereoisomers.
Physical and Chemical Properties
The distinct structural properties of this compound give rise to its characteristic physical data, which are crucial for its identification.
| Property | Value | Source |
| IUPAC Name | (1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | [10] |
| Molecular Formula | C₇H₁₂O | [11] |
| Molecular Weight | 112.17 g/mol | [7][11] |
| CAS Number | 497-37-0 | [10][11] |
| Melting Point | 124-126 °C | [11] |
| Boiling Point | 176-177 °C | [11] |
| Appearance | Colorless to white solid | [12] |
Part 3: Synthesis and Stereochemical Control
This compound can be synthesized through several routes, most notably via the reduction of norcamphor or the hydration of norbornene. The acid-catalyzed hydration of norbornene is particularly instructive as it proceeds through the controversial non-classical norbornyl carbocation, and the stereochemical outcome is dictated by the steric accessibility of the cation to the nucleophile.[12][13]
Mechanism Rationale
The reaction begins with the protonation of the double bond in norbornene, forming a secondary carbocation. This cation rapidly equilibrates to the more stable, delocalized non-classical norbornyl cation. The subsequent nucleophilic attack by water occurs preferentially from the less sterically hindered exo face, leading to the formation of the exo-product as the major isomer.[13]
Experimental Protocol: Acid-Catalyzed Hydration of Norbornene
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Norbornene (C₇H₁₀)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, separatory funnel, beaker, filter flask
Procedure:
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of norbornene in 10 mL of deionized water. Place the flask in an ice bath to cool.
-
Acid Addition : While stirring vigorously, slowly add 5.0 mL of concentrated sulfuric acid dropwise. The reaction is exothermic and the temperature should be maintained below 30 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Neutralization : Carefully pour the reaction mixture into a beaker containing 50 mL of ice. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.[13]
-
Extraction : Transfer the neutralized solution to a separatory funnel. Extract the product with three 20 mL portions of dichloromethane. The organic layer will be the bottom layer.[13]
-
Washing & Drying : Combine the organic extracts and wash them with 20 mL of deionized water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.
-
Isolation : Gravity filter the dried solution to remove the sodium sulfate. Evaporate the dichloromethane solvent using a rotary evaporator to yield the crude norborneol product.
-
Purification : The crude product, a mixture of exo- and endo-norborneol, can be purified by sublimation or recrystallization to isolate the major this compound product.[13]
Caption: Workflow for the synthesis of this compound.
Part 4: Structural Elucidation and Characterization
Confirming the identity and stereochemistry of the synthesized product is a critical final step. A combination of spectroscopic techniques provides definitive evidence for the exo configuration.
-
Infrared (IR) Spectroscopy : The presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group's stretching vibration.[10]
-
¹H NMR Spectroscopy : The proton attached to the hydroxyl-bearing carbon (H-C2) provides a key diagnostic signal. In this compound, this proton is in the endo position. Its chemical shift and coupling constants to neighboring protons (especially H-C1 and H-C3) are distinct from those of the exo proton in the endo-norborneol isomer.
-
¹³C NMR Spectroscopy : The rigid bicyclic framework results in significant differences in the chemical shifts of the carbon atoms between the exo and endo isomers due to varying steric interactions. These differences provide a reliable fingerprint for each isomer.
-
Mass Spectrometry : Electron ionization mass spectrometry can confirm the molecular weight (112.17 g/mol ) and provide a characteristic fragmentation pattern for the norborneol structure.[14][15]
Conclusion
This compound is far more than a simple bicyclic alcohol; it is a powerful tool for chemical education and research. Its rigid structure and well-defined stereochemistry allow for the unambiguous study of reaction mechanisms and steric effects. A thorough understanding of its IUPAC nomenclature, derived from the rules for bridged bicyclic systems, is essential for its correct identification. The stereochemical descriptor exo not only defines the spatial arrangement of the hydroxyl group but also dictates the compound's stability and the stereoselective pathways by which it is formed. The synthetic and analytical methods detailed in this guide provide a framework for the practical application of these foundational concepts in a modern research context.
References
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Master Organic Chemistry (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved from [Link].
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Chemistry Steps (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link].
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A Comprehensive Guide to the Spectroscopic Characterization of exo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for exo-Norborneol, a bicyclic alcohol of significant interest in organic synthesis. As a key building block, particularly for its chiral properties, a thorough understanding of its structural features through spectroscopic methods is paramount.[1] This document will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound, offering insights grounded in established scientific principles.
Introduction
This compound, with the chemical formula C₇H₁₂O, is a colorless, volatile solid with a camphor-like odor.[1] Its rigid bicyclo[2.2.1]heptane framework presents a unique stereochemical landscape, making spectroscopic analysis a powerful tool for its identification and characterization. This guide will systematically explore the ¹H NMR, ¹³C NMR, 2D NMR (COSY and HSQC), and IR spectra of this compound, explaining the rationale behind signal assignments and the interpretation of key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, NMR provides precise information about the chemical environment of each proton and carbon atom, as well as their connectivity.
A representative experimental setup for acquiring NMR data for this compound is as follows:
-
Sample Preparation: A solution of this compound (e.g., 0.060 g) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5 ml), and transferred to an NMR tube.[2]
-
Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.[1][2][3]
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, and HSQC spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
The choice of a high-field spectrometer is crucial for achieving better signal dispersion, which is particularly important for a molecule like this compound where some proton signals are closely spaced.
Caption: General workflow for the spectroscopic analysis of this compound.
The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shift of a proton is influenced by its local electronic environment. In alcohols, protons on the carbon bearing the hydroxyl group are deshielded and appear at a lower field (3.4-4.5 ppm).[4]
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2][3]
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 (endo) | ~3.74 | m | - |
| H1 | ~2.24 | m | - |
| H4 | ~2.17 | m | - |
| H7a | ~2.13 | m | - |
| H3 (exo) | ~1.64 | m | - |
| H5 (exo) | ~1.57 | m | - |
| H6 (exo) | ~1.46 | m | - |
| H7s | ~1.40 | m | - |
| H3 (endo) | ~1.29 | m | - |
| H5 (endo) | ~1.11 | m | - |
| H6 (endo) | ~1.03 | m | - |
| OH | ~0.99 | s | - |
Note: Precise assignments can be confirmed with 2D NMR techniques.
Interpretation of the ¹H NMR Spectrum:
-
H2 (endo): The proton on the carbon bearing the exo-hydroxyl group (C2) is in the endo position. It experiences deshielding due to the electronegative oxygen atom, resulting in a downfield chemical shift around 3.74 ppm.
-
Bridgehead Protons (H1 and H4): These protons are located at the bridgehead carbons and typically appear in the range of 2.1-2.3 ppm.
-
Aliphatic Protons: The remaining protons on the bicyclic framework appear as a complex series of multiplets in the upfield region (1.0-1.7 ppm). The overlap of these signals can make direct assignment from the 1D spectrum challenging.[5]
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton can vary depending on concentration and temperature due to hydrogen bonding. It often appears as a broad singlet. The absence of splitting between the O-H proton and adjacent C-H protons is common due to rapid proton exchange catalyzed by acidic impurities.[6]
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Carbons attached to electronegative atoms like oxygen are deshielded and appear at a lower field. In alcohols, the carbon bearing the hydroxyl group typically resonates in the 50-65 ppm range.[4]
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ [1][7][8]
| Carbon Atom | Chemical Shift (ppm) |
| C2 | ~75.5 |
| C1 | ~43.5 |
| C4 | ~39.9 |
| C3 | ~38.6 |
| C7 | ~35.3 |
| C6 | ~28.4 |
| C5 | ~24.5 |
Interpretation of the ¹³C NMR Spectrum:
-
C2: The carbon atom bonded to the hydroxyl group is the most deshielded, appearing around 75.5 ppm.
-
Bridgehead Carbons (C1 and C4): These carbons are observed at approximately 43.5 ppm and 39.9 ppm.
-
Methylene and Methine Carbons: The remaining carbons of the norbornane skeleton appear in the upfield region of the spectrum.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals.
-
COSY (¹H-¹H Correlation): A COSY spectrum reveals which protons are coupled to each other. Cross-peaks in the spectrum indicate that the protons at the corresponding chemical shifts on the x and y axes are spin-spin coupled, typically on adjacent carbons. This is instrumental in tracing the connectivity of the proton network within the this compound molecule.
-
HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached.[9] Each cross-peak in the HSQC spectrum links a specific proton resonance to a specific carbon resonance, allowing for the definitive assignment of both the ¹H and ¹³C spectra.
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A Technical Guide to exo-Norborneol for Advanced Research
Abstract
exo-Norborneol, a bicyclic secondary alcohol, serves as a pivotal building block and chiral auxiliary in synthetic organic chemistry. Its rigid, sterically defined framework offers a unique platform for stereoselective transformations and the synthesis of complex molecular architectures. This guide provides an in-depth examination of this compound, covering its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, and spectroscopic characterization. Authored for researchers, chemists, and professionals in drug development, this document synthesizes core technical data with practical, field-proven insights to facilitate its effective application in the laboratory.
Core Chemical Identity
This compound is a saturated bicyclic alcohol. Its defining characteristic is the exo orientation of the hydroxyl group on the bicyclo[2.2.1]heptane skeleton. This specific stereochemistry dictates its reactivity and physical properties, distinguishing it from its endo isomer.
-
IUPAC Name : (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-ol[2]
-
Synonyms : exo-2-Norbornanol, exo-Bicyclo[2.2.1]heptan-2-ol, exo-Norbornyl alcohol[1][2][7]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis. The data presented below has been aggregated from verified chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 112.17 g/mol | [1][3][5] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 124-126 °C | [6][9] |
| Boiling Point | 176-177 °C | [6][9] |
| Topological Polar Surface Area | 20.2 Ų | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol. Limited solubility in water. | [8][9] |
Stereoselective Synthesis: The Reduction of Norcamphor
A robust and common laboratory-scale synthesis of this compound involves the stereoselective reduction of the ketone precursor, norcamphor. This transformation provides a classic example of steric approach control, a fundamental concept in stereochemistry.
Causality of Stereoselectivity
The carbonyl carbon of norcamphor is prochiral. A reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to this carbon. The direction of this attack determines the stereochemistry of the resulting alcohol.
-
Endo Attack: The hydride approaches from the less sterically hindered bottom (endo) face of the bicyclic system. This pathway is favored.
-
Exo Attack: The hydride approaches from the more sterically hindered top (exo) face, which is shielded by the C7 methylene bridge. This pathway is disfavored.
Consequently, the endo attack predominates, leading to the formation of the this compound as the major product.[10] This inherent selectivity makes the reaction highly efficient for producing the desired isomer.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized this compound, and distinguishing it from its endo isomer, is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between the exo and endo isomers. The key difference lies in the chemical shift of the proton attached to the hydroxyl-bearing carbon (H-C-OH).
-
¹H NMR: In this compound, the H-C-OH proton is in the endo position. It experiences less magnetic shielding compared to its counterpart in the endo isomer. Therefore, its signal appears further downfield (at a higher ppm value). [11]* ¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic framework are distinct for each isomer, providing a clear fingerprint for identification. [12][13]
Isomer H-C-OH Proton Position Approx. ¹H Chemical Shift (ppm) This compound endo ~3.6-4.0 | endo-Norborneol | exo | ~3.2-3.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the key functional group.
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl group.
-
C=O Stretch: The absence of a strong absorption around 1740 cm⁻¹ confirms the complete reduction of the norcamphor starting material.
Applications in Research and Drug Development
The rigid bicyclic structure of this compound makes it a valuable scaffold in several areas of advanced chemical research.
-
Chiral Auxiliaries: Enantiomerically pure forms of this compound can be used to direct the stereochemical outcome of reactions on other molecules.
-
Polymer Chemistry: Norbornene-based structures are used in the synthesis of polymers with unique thermal and mechanical properties. [14]* Medicinal Chemistry: The norbornene scaffold is being explored for the development of novel therapeutic agents, including anticancer treatments, due to its unique shape and ability to be functionalized. [14]It has been incorporated into molecules designed as carbonic anhydrase inhibitors for potential use against diseases like glaucoma and cancer. [14]
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Navigating the Commercial Landscape of exo-Norborneol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
exo-Norborneol, a bicyclic alcohol with a unique strained structure, is a pivotal building block in modern organic synthesis. Its utility spans from academic research exploring novel reaction mechanisms to the industrial-scale production of active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides an in-depth analysis of the commercial availability of this compound, offering a comprehensive overview of global suppliers, typical product specifications, and critical considerations for procurement. Furthermore, it delves into the technical aspects of its synthesis, purification, and key applications, equipping researchers and drug development professionals with the necessary knowledge to effectively source and utilize this versatile chemical intermediate.
Introduction to this compound: Structure and Significance
This compound, systematically named (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-ol, is a white to light beige crystalline solid at room temperature.[1] Its rigid bicyclic framework, known as the norbornane skeleton, imparts distinct stereochemical properties that are highly sought after in asymmetric synthesis and the construction of complex molecular architectures.[2] The "exo" designation refers to the stereochemistry of the hydroxyl group, which is situated on the opposite side of the one-carbon bridge, rendering it more sterically accessible than its endo isomer. This structural feature governs its reactivity and makes it a valuable chiral starting material.[2]
The primary driver for the commercial demand for this compound stems from its role as a crucial intermediate in the synthesis of a wide array of chemical entities. In the pharmaceutical industry, it serves as a precursor for various APIs.[3][4] Its rigid structure can be used to introduce specific conformational constraints in drug molecules, potentially enhancing their binding affinity and selectivity for biological targets. In the agrochemical sector, it is utilized in the development of novel pesticides and herbicides.[3][4] Furthermore, its unique odor has led to its use as a fragrance component in perfumes and cosmetics.[2]
Commercial Availability and Sourcing
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk industrial needs. The compound is typically offered at purities of 97% or higher, with gas chromatography (GC) being a common method for purity assessment.[3][5]
Major Suppliers and Pack Sizes
A multitude of chemical suppliers list this compound in their catalogs. These range from large, multinational corporations to smaller, specialized chemical providers. The choice of supplier will often depend on the required quantity, purity, and the purchaser's geographical location.
| Supplier | Typical Purity | Available Pack Sizes |
| Sigma-Aldrich (Merck) | ≥98% | 5 g, and larger bulk quantities available upon request.[6] |
| TCI America | ≥98.0% (GC) | 5 g, 25 g.[7][8] |
| Alfa Chemistry | Research Grade | Inquire for available quantities.[9] |
| Fisher Scientific | 98.0+% | 5 g.[7] |
| Santa Cruz Biotechnology | Research Use Only | Inquire for available quantities.[10] |
| BOC Sciences | Research Chemical | Inquire for available quantities.[] |
| Amerigo Scientific | 98% | Inquire for available quantities.[12] |
| Benchchem | ≥95% | Inquire for available quantities.[13][14] |
| CP Lab Safety | min 97% or 98% (GC) | 1 g, 25 g.[5][8][15] |
This table is not exhaustive but provides a representative sample of prominent suppliers. For bulk orders, it is advisable to contact suppliers directly to inquire about pricing and availability.[3][4]
Procurement Considerations for Researchers and Industry
When sourcing this compound, several factors beyond price and availability should be considered to ensure the integrity of research and manufacturing processes.
-
Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for each batch.[4] This document provides critical information on the purity, identity (confirmed by techniques like NMR or IR), and levels of any significant impurities. For applications in drug development, understanding the impurity profile is paramount.
-
Consistency of Supply: For long-term projects or manufacturing, establishing a relationship with a supplier that can guarantee a stable and consistent supply chain is crucial.[3] Some suppliers in China, for instance, emphasize their stable manufacturing and supply capabilities.[3][4]
-
Regulatory Compliance: Ensure the supplier adheres to relevant safety and regulatory standards. The Safety Data Sheet (SDS) is an essential document that provides detailed information on hazards, handling, storage, and emergency procedures.[1][16][17][18]
Technical Specifications and Quality Control
The quality of this compound can significantly impact the outcome of a synthesis. Therefore, a thorough understanding of its typical specifications is essential.
| Property | Typical Value | Source |
| CAS Number | 497-37-0 | [2][16] |
| Molecular Formula | C₇H₁₂O | [2][9] |
| Molecular Weight | 112.17 g/mol | [2][9] |
| Appearance | White to light beige crystals or solid.[1] | [1] |
| Melting Point | 124-126 °C (lit.) | [16] |
| Boiling Point | 176-177 °C (lit.) | [16] |
| Purity (GC) | ≥97% | [1][3][5] |
The primary analytical technique for assessing the purity of this compound is Gas Chromatography (GC). For more detailed structural confirmation and to rule out the presence of the endo-isomer, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable. The IR spectrum of this compound typically shows a characteristic C-O stretch around 1000 cm⁻¹.[19]
Synthesis and Purification Methodologies
A foundational understanding of the synthesis and purification of this compound provides valuable insights into potential impurities and informs handling and application strategies.
Common Synthetic Routes
Two primary methods are commonly employed for the synthesis of this compound:
-
Acid-Catalyzed Hydration of Norbornene: This is a widely used laboratory-scale method.[19][20] Norbornene is treated with an aqueous acid, typically sulfuric acid, to yield a mixture of exo- and endo-norborneol.[20] The reaction proceeds via a non-classical carbocation intermediate, with the exo-product generally being favored due to steric hindrance directing the nucleophilic attack of water to the less hindered exo face.[20]
-
Hydrolysis of exo-Norbornyl Formate: This method often provides a purer form of the exo-isomer.[21][22] Norbornene is first reacted with formic acid to produce exo-norbornyl formate.[22] Subsequent saponification of the formate ester, for instance with potassium hydroxide in aqueous ethanol, yields this compound.[22]
Caption: Common synthetic routes to this compound.
Purification Techniques
The crude product from synthesis, which may contain the endo-isomer and other byproducts, requires purification. Common laboratory-scale purification methods include:
-
Sublimation: Norborneol has the ability to sublime, which can be an effective method for purification.[20]
-
Recrystallization: The product can be recrystallized from a suitable solvent or solvent pair, such as an ethanol/water mixture.[19]
-
Extraction: Liquid-liquid extraction is a key step in the work-up procedure to separate the product from the aqueous reaction mixture.[19][20]
Caption: General workflow for the purification of this compound.
Applications in Research and Drug Development
The unique structural and stereochemical properties of this compound make it a valuable tool in several areas of chemical research and development.
-
Asymmetric Synthesis: As a chiral building block, this compound can be used as a starting material for the synthesis of other chiral compounds.[2]
-
Organic Synthesis Intermediate: Its bicyclic structure and hydroxyl group allow for a variety of chemical transformations, making it a versatile intermediate for more complex molecules.[2] It has been used in the synthesis of cyclic ketones.[6]
-
Material Science: The rigidity and chirality of this compound make it a candidate for the development of functional materials, including liquid crystals and polymers with unique thermal and optical properties.[2]
-
Medicinal Chemistry: The norbornane scaffold is present in a number of biologically active molecules. Research has explored the potential antimicrobial and anti-inflammatory properties of this compound derivatives.[2]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for laboratory safety and maintaining the integrity of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][16] Avoid generating dust and ensure adequate ventilation.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][18]
-
Hazards: While not classified as a hazardous substance under all regulations, it may cause skin and respiratory tract irritation.[1][17] The toxicological properties have not been fully investigated.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[1][16][17][18]
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate for researchers and professionals in the pharmaceutical and chemical industries. Its unique bicyclic structure provides a versatile platform for the synthesis of complex molecules. A comprehensive understanding of its commercial landscape, including key suppliers, typical specifications, and the technical nuances of its synthesis and handling, is critical for its effective and safe utilization. By carefully considering the factors outlined in this guide, scientists can confidently source high-quality this compound to advance their research and development endeavors.
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Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram. (n.d.). Retrieved from [Link]
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The Enduring Legacy of a Strained System: A Historical and Technical Guide to Norbornane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbornane, or bicyclo[2.2.1]heptane, is more than just a saturated bicyclic hydrocarbon; it is a molecule that has been at the epicenter of fundamental debates in organic chemistry, shaping our understanding of bonding, reactivity, and stereochemistry. Its rigid, strained framework has provided a unique scaffold for probing reaction mechanisms and has served as a foundational building block in materials science and medicinal chemistry. This in-depth guide provides a historical and technical overview of norbornane chemistry, from its seminal synthesis to its role in the revolutionary concept of non-classical carbocations and its modern applications. We will explore the key discoveries, the intellectual battles that defined a generation of chemists, and the practical methodologies that underscore its continued relevance.
The Genesis of a Bicyclic Framework: The Diels-Alder Reaction
The story of norbornane is inextricably linked to one of the most powerful reactions in the synthetic chemist's toolkit: the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder reported a novel cycloaddition between a conjugated diene and an alkene (dienophile) to form a six-membered ring.[1] This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a direct and elegant route to the bicyclo[2.2.1]heptene skeleton, the unsaturated precursor to norbornane.
The archetypal synthesis involves the reaction of cyclopentadiene (the diene) with ethylene (the dienophile) to produce norbornene (bicyclo[2.2.1]hept-2-ene). Subsequent hydrogenation of the double bond yields the saturated norbornane.[2]
Experimental Protocol: Synthesis of Norbornane
This two-step procedure outlines the laboratory-scale synthesis of norbornane, commencing with the Diels-Alder reaction to form norbornene, followed by its catalytic hydrogenation.
Step 1: Synthesis of Norbornene via Diels-Alder Reaction
-
Reactants: Cyclopentadiene (freshly cracked from dicyclopentadiene), Ethylene.
-
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the monomer cold to prevent dimerization.
-
In a high-pressure autoclave, charge the freshly prepared cyclopentadiene.
-
Introduce ethylene gas into the autoclave to the desired pressure.
-
Heat the mixture. The reaction is typically carried out at elevated temperatures and pressures to facilitate the cycloaddition.
-
After the reaction period, cool the autoclave and vent the excess ethylene.
-
Purify the resulting norbornene by distillation.
-
Step 2: Catalytic Hydrogenation of Norbornene to Norbornane
-
Reactants: Norbornene, Hydrogen gas, Catalyst (e.g., Palladium on carbon, Pd/C).
-
Procedure:
-
Dissolve the purified norbornene in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas.
-
Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating complete saturation of the double bond.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude norbornane.
-
Purify the norbornane by sublimation or recrystallization to obtain a white crystalline solid.[3]
-
A Molecule of Contention: The Non-Classical Carbocation Debate
The seemingly simple norbornane framework became the stage for one of the most intense and protracted debates in the history of physical organic chemistry: the nature of the 2-norbornyl cation. This controversy, which spanned several decades, pitted some of the brightest minds in the field against each other and fundamentally altered the understanding of chemical bonding.
The debate ignited in 1949 when Saul Winstein and his student Daniel Trifan at UCLA studied the solvolysis of norbornyl derivatives.[4] They observed that the exo-2-norbornyl brosylate underwent acetolysis 350 times faster than its endo isomer. Furthermore, both isomers yielded the same racemic mixture of the exo-2-norbornyl acetate.[5] To explain these observations, Winstein proposed a revolutionary concept: the intermediacy of a bridged, "non-classical" carbocation.[6] In this model, the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center, two-electron bond.[7]
This symmetrical, non-classical intermediate would explain both the enhanced reactivity of the exo isomer (due to anchimeric assistance from the C1-C6 sigma bond) and the formation of a racemic product from an optically active starting material.
However, this radical departure from the classical view of carbocations as planar, trivalent species was met with staunch opposition, most notably from Herbert C. Brown of Purdue University. Brown argued that the experimental data could be explained by a rapid equilibrium between two classical, secondary carbocations.[8][9] He contended that the preference for exo attack was due to steric hindrance on the endo face of the molecule.[10]
The debate raged for years, with both sides presenting a wealth of experimental and theoretical evidence to support their claims. The impasse began to break with the pioneering work of George Olah at the University of Southern California. In the 1960s, Olah developed "superacids," extremely strong acidic media that could generate and stabilize carbocations, allowing for their direct observation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] Olah's NMR studies of the 2-norbornyl cation in superacid solution provided strong evidence for Winstein's non-classical, bridged structure.[13][14]
The final, definitive proof came in 2013, when the research group of Ingo Krossing at the University of Freiburg successfully crystallized a salt of the 2-norbornyl cation and determined its structure by X-ray crystallography.[15][16][17] The crystal structure unequivocally confirmed the bridged, non-classical geometry that Winstein had proposed over six decades earlier, bringing a formal close to this landmark scientific debate.[18]
The Structural Uniqueness of Norbornane: Strain and Stereochemistry
The chemical behavior of norbornane and its derivatives is dominated by its rigid, bicyclic structure. This framework imparts significant ring strain and distinct stereochemical environments that have made it an invaluable model system for studying organic reactivity.
Ring Strain
The bicyclo[2.2.1]heptane skeleton is inherently strained due to the geometric constraints of the bridged system.[19] The ideal tetrahedral bond angles of 109.5° for sp³ hybridized carbons are distorted, leading to angle strain. This stored potential energy influences the reactivity of the molecule, making it susceptible to reactions that can relieve this strain.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molar Mass | 96.17 g/mol |
| Melting Point | 88 °C |
| IUPAC Name | Bicyclo[2.2.1]heptane |
Table 1: Physical Properties of Norbornane.[20]
Endo and Exo Isomerism
Substituents on the norbornane ring can occupy two distinct stereochemical positions: endo and exo. The exo position is on the same side as the one-carbon bridge (C7), while the endo position is on the opposite side.[8] This seemingly subtle difference has profound consequences for reactivity, as exemplified by the differing solvolysis rates of the exo and endo norbornyl derivatives in the non-classical carbocation debate.
The stereoselectivity of the Diels-Alder reaction itself often favors the formation of the endo product, a phenomenon known as the Alder endo rule. This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state.[21][22][23]
The Expanding Horizons of Norbornane Chemistry: Applications
The unique structural and reactive properties of the norbornane scaffold have led to its widespread application in various fields, from polymer science to drug discovery.
Polymer Chemistry: The Rise of Polynorbornenes
Norbornene and its derivatives are important monomers in the synthesis of addition and ring-opening metathesis polymers (ROMP).[2] Polynorbornenes exhibit a unique combination of properties, including high thermal stability, optical clarity, and tunable mechanical properties.[24] These characteristics make them valuable materials for a range of applications, including:
-
Photoresists and electronics: Their thermal stability and etch resistance are advantageous in the fabrication of microelectronics.
-
Specialty rubbers and elastomers: The ability to incorporate functional groups allows for the tuning of properties like grip and vibration dampening.
-
Membranes for gas separation: The rigid polymer backbone can be tailored to create materials with specific permeability for different gases.
The historical development of polynorbornene chemistry is closely tied to the advancement of polymerization catalysts, particularly the development of well-defined ruthenium and molybdenum catalysts for ROMP.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The rigid, three-dimensional structure of the norbornane nucleus provides a unique and valuable scaffold for the design of new therapeutic agents.[25] Its conformational rigidity allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.
Norbornane derivatives have been investigated for a wide range of therapeutic applications, including:
-
Antiviral agents: The rigid scaffold has been incorporated into molecules targeting viral enzymes.
-
Anticancer agents: Norbornane-containing compounds have shown promise as cytotoxic agents and as components of drug delivery systems.[26]
-
Central nervous system agents: The lipophilic nature of the norbornane core can facilitate penetration of the blood-brain barrier.
One notable example is the use of norbornane derivatives in the development of antagonists for the NMDA receptor, a key target in the treatment of neurodegenerative diseases.
Visualizing the Core Concepts
To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Diels-Alder synthesis of norbornene.
Caption: Catalytic hydrogenation of norbornene to norbornane.
Caption: The non-classical vs. classical carbocation debate.
Conclusion
The history of norbornane chemistry is a testament to the dynamic nature of scientific inquiry. From its elegant synthesis to the decades-long debate over its fundamental bonding, this seemingly simple molecule has repeatedly challenged and expanded the frontiers of organic chemistry. Its rigid framework continues to provide a robust platform for the development of new materials and therapeutics, ensuring that the legacy of norbornane will endure for many years to come. The journey from a laboratory curiosity to a cornerstone of modern chemistry highlights the profound impact that fundamental research can have on diverse scientific and technological fields.
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The Stereochemical Landscape of Bicyclo[2.2.1]heptan-2-ol: A Guide for Synthetic and Medicinal Chemists
Abstract
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and strained bicyclic system that has captivated the attention of organic chemists for decades. Its unique three-dimensional structure provides a valuable scaffold for the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials. A fundamental derivative, bicyclo[2.2.1]heptan-2-ol (also known as norborneol), presents a rich stereochemical landscape that is crucial to understand and control for its effective application. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of bicyclo[2.2.1]heptan-2-ol, covering its synthesis, the characterization of its stereoisomers, their distinct reactivity, and their applications in modern chemistry. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile chiral building block.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane system is characterized by a cyclohexane ring constrained in a boat conformation by a one-carbon bridge (C7). This strained arrangement locks the molecule into a rigid structure, preventing the conformational flexibility observed in simpler cycloalkanes. This rigidity has profound implications for the stereochemical outcomes of reactions involving this framework. Substituents on the ring system are designated as either exo or endo, depending on their orientation relative to the one-carbon bridge. The exo position is on the opposite side of the C7 bridge, making it less sterically hindered, while the endo position is on the same side, resulting in greater steric hindrance.[1] This fundamental stereochemical distinction governs the synthetic accessibility and reactivity of substituted bicyclo[2.2.1]heptane derivatives.
Furthermore, the introduction of a substituent at the C2 position, as in bicyclo[2.2.1]heptan-2-ol, creates a chiral center. Consequently, bicyclo[2.2.1]heptan-2-ol can exist as a pair of enantiomers for both the exo and endo diastereomers. The precise control over both the diastereoselectivity (endo vs. exo) and enantioselectivity is paramount for the application of these compounds in fields such as asymmetric catalysis and medicinal chemistry, where specific stereoisomers often exhibit distinct biological activities.[2]
Synthesis and Stereocontrol: Accessing the Isomers of Bicyclo[2.2.1]heptan-2-ol
The synthesis of bicyclo[2.2.1]heptan-2-ol isomers primarily relies on the reduction of the corresponding ketone, bicyclo[2.2.1]heptan-2-one (norcamphor), or the hydration of norbornene. The stereochemical outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.
Reduction of Bicyclo[2.2.1]heptan-2-one (Norcamphor)
The reduction of norcamphor typically yields a mixture of endo- and exo-bicyclo[2.2.1]heptan-2-ol. The diastereoselectivity of this reduction is a classic example of steric approach control.
-
Hydride Attack from the Exo Face: Less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl group from the less hindered exo face. This leads to the formation of the endo-alcohol as the major product.
-
Hydride Attack from the Endo Face: Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), experience greater steric hindrance from the exo face and therefore attack from the more hindered endo face. This results in the exo-alcohol being the predominant product.
Caption: Diastereoselective reduction of norcamphor.
Hydration of Norbornene
The acid-catalyzed hydration of norbornene is a more complex process that often involves skeletal rearrangements. The initial protonation of the double bond can lead to a non-classical carbocation, which can be attacked by water from the exo face to yield exo-norborneol. However, Wagner-Meerwein rearrangements are common in this system, which can lead to a mixture of products.[3][4]
Chiral Resolution
Obtaining enantiomerically pure bicyclo[2.2.1]heptan-2-ol is crucial for many applications. This is typically achieved through the resolution of a racemic mixture.
-
Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic bicyclo[2.2.1]heptan-2-ol and its derivatives.[5][6][7] For instance, porcine pancreatic lipase can catalyze the transesterification of racemic endo-bicyclo-[2.2.1]-heptane-2-ol, selectively acylating one enantiomer and leaving the other unreacted, allowing for their separation.[5] Genetically engineered yeasts, such as Saccharomyces cerevisiae, have also been utilized for the asymmetric bioreduction of bicyclic ketones to produce optically pure alcohols.[8]
-
Classical Resolution: Diastereomeric salt formation with a chiral resolving agent, such as (2R,3R)-O,O′-dibenzoyltartaric acid, can be used to separate the enantiomers of bicyclic diamines, which can then be converted to the corresponding alcohols.[9] Resolution of phthalate esters of the alcohol has also been reported.[10]
Caption: Methods for the chiral resolution of bicyclo[2.2.1]heptan-2-ol.
Stereoisomers and Their Characterization
Bicyclo[2.2.1]heptan-2-ol has four stereoisomers: (1R,2R,4S)- and (1S,2S,4R)-exo-bicyclo[2.2.1]heptan-2-ol, and (1R,2S,4S)- and (1S,2R,4R)-endo-bicyclo[2.2.1]heptan-2-ol. The unequivocal assignment of the stereochemistry is critical and is typically achieved using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
NMR Spectroscopy
The rigid nature of the bicyclo[2.2.1]heptane framework results in distinct and predictable NMR spectra for the endo and exo isomers.
-
¹H NMR: The chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-2) are particularly diagnostic. In the exo isomer, the H-2 proton is in the endo position and typically exhibits a smaller coupling constant with the bridgehead proton (H-1). Conversely, in the endo isomer, the H-2 proton is in the exo position and shows a larger coupling constant with H-1. Furthermore, in 7-azabicyclo[2.2.1]heptane systems, it has been reported that there is no coupling observed between the bridgehead proton and an endo-proton.[11]
-
¹³C NMR: The chemical shifts of the carbons in the bicyclic framework are also sensitive to the stereochemistry of the hydroxyl group.
| Compound | ¹H NMR (H-2) | ¹³C NMR (C-2) |
| exo-Bicyclo[2.2.1]heptan-2-ol | Characteristic chemical shift and smaller J-coupling with H-1 | Distinct chemical shift |
| endo-Bicyclo[2.2.1]heptan-2-ol | Characteristic chemical shift and larger J-coupling with H-1 | Distinct chemical shift |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other substituents present in the molecule.
Chiroptical Properties
Optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful techniques for determining the absolute configuration of chiral molecules. The chiroptical properties of bicyclo[2.2.1]heptanone derivatives have been studied to establish the absolute configuration of these systems.[12] The absolute configuration of (+)-bicyclo[2.2.1]heptan-2-one has been determined to be (1R,4R).[10]
Reactivity of Stereoisomers: The Influence of Stereochemistry
The stereochemical disposition of the hydroxyl group in endo- and exo-bicyclo[2.2.1]heptan-2-ol has a profound impact on their chemical reactivity.
Wagner-Meerwein Rearrangements
Reactions that proceed through a carbocationic intermediate at the C-2 position are often accompanied by Wagner-Meerwein rearrangements.[3][4][13] This is a 1,2-alkyl shift that relieves ring strain and leads to a more stable carbocation. The propensity for rearrangement can be influenced by the stereochemistry of the starting alcohol. For instance, the dehydration of isoborneol (a trimethylated derivative of bicyclo[2.2.1]heptan-2-ol) to camphene is a classic example of a Wagner-Meerwein rearrangement.[4] The proposed mechanism for some of these rearrangements can be complex, involving a series of skeletal shifts.[14][15]
Caption: Generalized Wagner-Meerwein rearrangement pathway.
Nucleophilic Substitution
The stereochemistry of the starting alcohol dictates the stereochemical outcome of Sₙ2 reactions. However, due to the steric hindrance around the bicyclic framework, Sₙ1 pathways involving carbocationic intermediates are common, often leading to rearranged products.
Applications in Asymmetric Synthesis and Drug Development
Enantiomerically pure bicyclo[2.2.1]heptan-2-ol and its derivatives are valuable chiral building blocks and auxiliaries in asymmetric synthesis.[16]
-
Chiral Ligands: They can be converted into chiral ligands for asymmetric catalysis. For example, camphor-derived pyridyl alcohol ligands have been used in the alkylation of aldehydes.[16]
-
Chiral Auxiliaries: The rigid bicyclic framework can be used as a chiral auxiliary to control the stereochemistry of reactions performed on an attached functional group.
-
Pharmaceutical Intermediates: The bicyclo[2.2.1]heptane scaffold is present in a number of biologically active molecules. The stereochemistry of substituents on this scaffold is often critical for their therapeutic efficacy. For instance, derivatives of bicyclo[2.2.1]heptan-2-ol have been investigated as potential antidepressants.[5] Enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol has been used as a chiral template for the synthesis of aminocyclitols, which are potential glycosidase inhibitors.[11]
Conclusion
The stereochemistry of bicyclo[2.2.1]heptan-2-ol is a rich and multifaceted topic with significant implications for synthetic and medicinal chemistry. A thorough understanding of the synthesis, characterization, and reactivity of its stereoisomers is essential for harnessing the full potential of this versatile chiral building block. The ability to control both the diastereoselectivity and enantioselectivity in the preparation of bicyclo[2.2.1]heptan-2-ol derivatives opens up a vast chemical space for the design and synthesis of novel molecules with tailored properties and functions.
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Exo-Norborneol: A Technical Guide to a Versatile Bicyclic Scaffold for Advanced Research Applications
Abstract: Exo-Norborneol, a saturated bicyclic alcohol, presents a unique and powerful platform for innovation across diverse scientific disciplines. Its rigid, well-defined three-dimensional structure, a derivative of the bicyclo[2.2.1]heptane framework, offers researchers a scaffold with predictable stereochemistry and reactivity. This guide provides an in-depth exploration of this compound, moving beyond fundamental properties to detail its synthesis, functionalization, and, most critically, its application in polymer science, materials chemistry, and drug discovery. We will dissect the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on this versatile chemical intermediate.
Part 1: Core Characteristics of the this compound Scaffold
The inherent value of this compound originates from its parent structure, norbornane. Bicyclic systems like norbornane are conformationally constrained, meaning they lack the rotational freedom of acyclic or simple cyclic molecules. This rigidity is not a limitation but a key advantage, as it allows for the precise spatial orientation of functional groups, a critical factor in designing molecules for specific interactions, be it in a polymer matrix or at a biological target's active site.[1]
The defining feature of this compound is the hydroxyl (-OH) group's orientation. In the bicyclo[2.2.1]heptane system, substituents can occupy one of two diastereomeric positions: exo (pointing away from the six-membered ring) or endo (pointing towards it). The exo position is generally less sterically hindered, which significantly influences the molecule's reactivity and its utility in subsequent synthetic transformations.[1]
Physicochemical Properties
A foundational understanding of this compound's properties is essential for its effective application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O | [2][3] |
| Molecular Weight | 112.17 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 124-128 °C | [5][6] |
| Boiling Point | 176-179 °C | [5][6] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water | [2] |
| CAS Number | 497-37-0 | [3] |
Part 2: Synthesis and Functionalization Pathways
The accessibility and derivatization potential of a chemical scaffold are paramount to its research applicability. This compound benefits from well-established synthetic routes that favor its formation and a versatile hydroxyl group that serves as a handle for extensive functionalization.
Preferred Synthetic Route: Acid-Catalyzed Hydration of Norbornene
The most common and direct method for synthesizing norborneol is the acid-catalyzed hydration of norbornene.[7][8] This reaction proceeds via protonation of the alkene, leading to the formation of a key non-classical carbocation intermediate. Water then acts as a nucleophile, attacking the carbocation primarily from the less hindered exo face, resulting in a product mixture that is significantly enriched in the this compound isomer.[7][9]
Caption: Mechanism of acid-catalyzed hydration of norbornene.
This protocol is adapted from established laboratory procedures for the hydration of norbornene.[10]
-
Reaction Setup: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of deionized water. Cool the flask in an ice bath.
-
Acid Addition: Slowly and carefully, add 1.5 mL of concentrated sulfuric acid dropwise to the water with continuous stirring.
-
Reactant Addition: Remove the flask from the ice bath and add 450 mg of norbornene.
-
Reaction: Gently heat the mixture on a hot plate at a low setting for approximately 20 minutes, or until all the solid norbornene has dissolved.
-
Quenching: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by adding 11 mL of 6 M NaOH solution dropwise. Verify with pH paper that the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction flask with 10 mL of methylene chloride and add the rinsing to the funnel. Extract the product into the organic layer.
-
Workup: Separate the layers. Wash the aqueous layer with another 10 mL of methylene chloride and combine the organic extracts.
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by recrystallization from an ethanol/water mixture or by sublimation to yield pure norborneol, which can be characterized by melting point and IR spectroscopy.
Key Derivatization Reactions
The synthetic utility of this compound is unlocked through the reactivity of its hydroxyl group.
-
Oxidation to Norcamphor: The secondary alcohol can be readily oxidized to the corresponding ketone, norcamphor (bicyclo[2.2.1]heptan-2-one), using standard oxidizing agents like chromic acid.[5][11] Norcamphor is a valuable starting material for various bicyclic derivatives.
-
Esterification: Reaction with acyl chlorides or anhydrides yields norbornyl esters.[8] This allows for the introduction of a wide array of functional groups, tailoring the molecule for applications ranging from polymer side-chains to prodrug linkers.
-
Conversion to Boronic Esters: The alcohol can be converted into a boronic ester intermediate, which can then participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[8] This opens a pathway to complex substituted norbornane structures.
Part 3: Applications in Polymer and Materials Science
The rigid geometry of the norbornene backbone imparts unique and desirable properties to polymers, including high thermal stability, optical transparency, and mechanical strength. This compound and its derivatives serve as critical monomers in this field.
Impact of Exo Stereochemistry on Polymerization
In the realm of coordination-insertion polymerization and addition polymerization, the stereochemistry of the monomer is not trivial. Multiple studies have shown that exo isomers of norbornene-based monomers are often more reactive and polymerize more efficiently than their endo counterparts.[12][13] This is attributed to the more accessible double bond in the exo isomer, which can coordinate to the metal catalyst center with less steric hindrance.
This difference in reactivity has tangible consequences for the resulting polymer properties.
| Polymerization Metric | Exo-Isomer Monomer | Endo-Isomer Monomer | Rationale / Source |
| Polymerization Activity | Higher | Lower | Reduced steric hindrance at the catalyst center for the exo isomer allows for faster monomer insertion.[12] |
| Monomer Incorporation | Higher | Lower | The higher reactivity of the exo isomer leads to more efficient incorporation into the polymer chain during copolymerization.[12] |
| Resulting Molecular Weight | Higher | Lower | Faster propagation rates with the exo isomer can lead to higher molecular weight polymers under identical conditions.[13] |
It is important to note that this trend is not universal. Recent research in Ring-Opening Metathesis Polymerization (ROMP) of oxanorbornene derivatives has shown that endo isomers can exhibit higher initiation reactivity with specific catalysts like Grubbs' 3rd generation catalyst.[14] This highlights the nuanced interplay between monomer structure, polymerization mechanism, and catalyst choice.
Workflow for Norbornene-Derivative Polymerization
The synthesis of functional polymers from an this compound derivative follows a structured workflow from monomer synthesis to polymer characterization.
Caption: General workflow for synthesis and characterization of a polymer from an this compound derivative.
Part 4: The Norbornane Scaffold in Drug Discovery
In medicinal chemistry, the quest for novel molecular architectures that can present pharmacophores in specific three-dimensional arrangements is relentless. The rigidity of the norbornane scaffold makes it an exceptionally valuable motif for rational drug design.[1][15] It acts as a non-planar, conformationally restricted core, which can reduce the entropic penalty of binding to a biological target and improve selectivity.
Leveraging Rigidity for Biological Activity
This compound serves as a chiral starting material for the synthesis of more complex, biologically active molecules.[8] The defined stereocenter of the hydroxyl group can be used to direct subsequent reactions stereoselectively. Research has pointed towards several potential therapeutic applications for norbornane-containing compounds:
-
Antimicrobial Agents: Early studies have indicated that this compound itself possesses some antimicrobial properties against certain bacteria and fungi.[2][8] This serves as a starting point for synthesizing more potent derivatives.
-
Anti-inflammatory Properties: The scaffold has been investigated for potential anti-inflammatory activity, making it a candidate for further development in this area.[8]
-
Cancer Therapeutics: The broader class of norbornene derivatives has been investigated for anticancer properties, with studies showing that the bicyclic structure can be key for cytotoxic activity against tumor cell lines.[15] The stereochemistry (exo vs. endo) of substituents on the norbornane ring has been shown to be critical for activity, with one isomer often displaying significantly better binding and functional activity than the other.[15]
Synthetic Pathway to a Bioactive Core Structure
The 3-azabicyclo[3.1.0]hexane scaffold is a core structure present in several pharmaceutical drug candidates.[16] While not a direct derivative, a conceptual pathway from a bicyclic precursor like norborneol illustrates the synthetic logic used in medicinal chemistry to build complexity upon a rigid core. The diagram below outlines a hypothetical multi-step synthesis starting from a norbornane-like structure to emphasize the strategic installation of functional groups required for biological targeting.
Caption: Conceptual synthetic pathway from this compound to a complex bioactive scaffold.
Part 5: Conclusion and Future Outlook
This compound is far more than a simple bicyclic alcohol; it is a foundational building block for creating materials and molecules with precisely controlled three-dimensional structures. Its favored formation in common synthetic routes and the versatile reactivity of its exo-hydroxyl group provide a reliable platform for researchers.
The future of this compound research is bright, with several exciting avenues:
-
Sustainable Synthesis: A key trend is the development of advanced, greener catalytic systems for the hydration of norbornene, aiming to reduce waste and avoid harsh acidic conditions.[1]
-
Advanced Polymers: As the demand for high-performance polymers for applications in electronics and optics grows, norbornene-based monomers derived from this compound will continue to be crucial for creating materials with superior thermal and optical properties.
-
Medicinal Chemistry: The use of rigid scaffolds to explore chemical space is a growing strategy in drug discovery. The this compound framework provides an excellent, readily accessible starting point for generating libraries of complex, non-planar molecules to screen for novel biological activities.
By leveraging its unique structural and chemical properties, researchers can continue to unlock the full potential of this remarkable scaffold.
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Methodological & Application
Application Note: A Comparative Guide to the Oxidation of exo-Norborneol to Norcamphor
Abstract
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. Norcamphor, a bicyclic ketone, serves as a valuable building block and a common target in synthetic methodologies.[1] This application note provides detailed, validated protocols for the oxidation of exo-norborneol to norcamphor, targeting researchers, scientists, and professionals in drug development. Two distinct and widely employed methods are presented: a "green" oxidation using sodium hypochlorite (bleach) and the classic, mild Swern oxidation. This guide emphasizes the causality behind experimental choices, incorporates robust safety protocols, and offers a comparative analysis to aid in method selection.
Introduction and Mechanistic Overview
The conversion of this compound, a secondary alcohol, to norcamphor requires the removal of two hydrogen atoms to form a carbon-oxygen double bond (a ketone). This is achieved using an oxidizing agent. The choice of oxidant is critical and depends on factors such as substrate sensitivity, desired yield, scale, cost, and environmental impact.
-
Hypochlorite Oxidation: In an acidic medium, sodium hypochlorite (NaOCl) generates hypochlorous acid (HOCl), the active oxidizing species.[2][3][4] The alcohol's oxygen atom is protonated, converting the hydroxyl group into a good leaving group (water). The hypochlorite anion then attacks the carbon, and subsequent elimination yields the ketone.[2][5] This method is lauded for its low cost and reduced environmental impact, using common household bleach as the primary reagent.[6][7][8]
-
Swern Oxidation: This renowned method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile like oxalyl chloride at very low temperatures (typically -78 °C).[9][10][11] This forms a highly reactive chlorosulfonium salt.[12] The alcohol adds to this salt, and a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination to produce the ketone, dimethyl sulfide, CO, and CO₂.[9][10][13] The Swern oxidation is prized for its mild conditions, high yields, and compatibility with a wide range of functional groups.[11][14]
General Experimental Workflow
The overall process for both protocols follows a similar path from starting material to final, characterized product. The key differences lie in the specific reagents, reaction conditions, and work-up procedures.
Caption: General workflow for the oxidation of this compound.
Protocol 1: Sodium Hypochlorite (Bleach) Oxidation
This protocol is adapted from established procedures for the oxidation of secondary alcohols and offers a greener, more cost-effective alternative to metal-based oxidants.[15]
Principle
This method relies on the in situ generation of hypochlorous acid from sodium hypochlorite and a weak acid (acetic acid) to oxidize the secondary alcohol. The reaction is typically run in a biphasic system or a solvent like acetic acid, and progress can be monitored by testing for excess oxidant.[16]
Materials and Reagents
-
This compound
-
Glacial Acetic Acid
-
Sodium Hypochlorite (NaOCl) solution (household bleach, ~6-8.25%)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Potassium Iodide-Starch Test Paper
Equipment
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Apparatus for sublimation (optional, for purification)
Step-by-Step Protocol
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1.0 g) in glacial acetic acid (8 mL).
-
Cool the mixture in an ice bath with magnetic stirring.
-
Slowly add sodium hypochlorite solution (~15 mL of 8.25% NaOCl) dropwise over 20-30 minutes. The causality here is crucial: slow addition prevents a rapid exotherm and potential side reactions. Maintain the internal temperature between 15-25 °C.[15]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[15]
-
Validation Step: Test for the presence of excess oxidant. Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates excess HOCl is present, signaling reaction completion. If the test is negative, add 1-2 mL more of NaOCl solution and re-test after 10 minutes.[16]
-
Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the KI-starch test is negative.
-
Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, Caution: vent frequently due to CO₂ evolution ), and finally with brine (20 mL). The bicarbonate wash neutralizes the acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, decant or filter the solution into a pre-weighed flask, and remove the solvent using a rotary evaporator to yield crude norcamphor as a white solid.
Protocol 2: Swern Oxidation
This protocol is a robust and mild method for achieving high yields of norcamphor, particularly suitable for sensitive substrates or when over-oxidation is a concern.[9][14]
Principle
The Swern oxidation activates DMSO with oxalyl chloride to form an electrophilic sulfur species.[10][17] The alcohol attacks this species, and subsequent deprotonation by a hindered base leads to the formation of the ketone via a five-membered ring transition state.[11] The reaction must be performed at very low temperatures (-78 °C) to prevent the decomposition of the active electrophile.[12][18]
Materials and Reagents
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry Ice and Acetone (for cold bath)
Equipment
-
Three-neck round-bottom flask with thermometer adapter
-
Magnetic stirrer and stir bar
-
Syringes and needles for anhydrous transfers
-
Dewar flask or large crystallizing dish for cold bath
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol
SAFETY: Oxalyl chloride is toxic and corrosive. DMSO can enhance skin absorption of other chemicals. This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Set up a three-neck flask under an inert atmosphere. Add anhydrous DCM (20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add oxalyl chloride (1.1 mL, 2.2 equiv.) via syringe.
-
Slowly add a solution of anhydrous DMSO (1.8 mL, 4.4 equiv.) in anhydrous DCM (5 mL) dropwise via syringe. Causality: This order of addition is critical. Adding DMSO to oxalyl chloride can be violently exothermic.[12] Stir for 30 minutes at -78 °C. You may observe gas evolution (CO, CO₂).[9][10]
-
Add a solution of this compound (1.0 g, 1.0 equiv.) in anhydrous DCM (5 mL) dropwise over 10 minutes. Stir the resulting mixture for 1 hour at -78 °C.
-
Slowly add triethylamine (6.3 mL, 5.0 equiv.) to the reaction. Stir for 10 minutes at -78 °C, then remove the cold bath and allow the mixture to warm to room temperature over 1 hour.[9]
-
Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude norcamphor. The characteristic unpleasant smell of dimethyl sulfide is a positive indicator of a successful reaction.[10][18]
Product Purification and Characterization
Crude norcamphor from either method can be purified by sublimation or recrystallization from a suitable solvent like hexanes.
-
Melting Point: Pure norcamphor is a colorless solid with a melting point of 93-96 °C.[1][19] A broad or depressed melting range indicates impurities.
-
Infrared (IR) Spectroscopy: The most significant change is the disappearance of the broad O-H stretch from this compound (around 3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch for the ketone in norcamphor (around 1740-1750 cm⁻¹).
-
¹H NMR Spectroscopy: The proton alpha to the hydroxyl group in this compound appears as a characteristic multiplet. Upon oxidation to norcamphor, this signal disappears, and the adjacent protons will show a downfield shift due to the anisotropic effect of the carbonyl group.
Comparative Analysis and Troubleshooting
| Parameter | Hypochlorite (Bleach) Oxidation | Swern Oxidation |
| Typical Yield | Good to Excellent (85-95%)[15] | Excellent (>95%)[20] |
| Reaction Temp. | 15-25 °C | -78 °C to Room Temp |
| Reagents | Inexpensive, readily available | Requires anhydrous reagents, specialty chemicals |
| Safety/Waste | Produces NaCl as a byproduct; bleach is corrosive.[8] | Toxic/corrosive reagents (oxalyl chloride); malodorous byproduct (DMS); generates CO/CO₂ gas.[10][13][18] |
| Advantages | "Green" credentials, low cost, simple setup. | Very mild, high yielding, broad functional group tolerance.[11][14] |
| Disadvantages | Can sometimes lead to chlorinated byproducts if not controlled. | Requires stringent anhydrous/low-temp conditions; unpleasant odor.[18] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield (Bleach) | Incomplete reaction. | Ensure bleach is fresh. Test for excess oxidant and add more if necessary. Increase reaction time. |
| Low Yield (Swern) | Moisture in reagents/glassware. | Use freshly distilled, anhydrous solvents and reagents. Flame-dry glassware under inert gas. |
| Reaction warmed up prematurely. | Ensure the -78 °C bath is maintained throughout the additions. |
| Impure Product | Incomplete work-up. | Ensure all aqueous washes (especially NaHCO₃) are performed thoroughly to remove acidic/basic impurities. |
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Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Janssen, M. H. A., et al. (2011). Towards greener solvents for the bleach oxidation of alcohols catalysed by stable N-oxy radicals. Green Chemistry, 13, 905-912. Retrieved from [Link]
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Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
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Vedantu. (n.d.). Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved from [Link]
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Garber, K. (2017, February 3). CHEM 222: Bleach Oxidation of Alcohols [Video]. YouTube. Retrieved from [Link]
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Janssen, M. H. A., et al. (2011). Towards greener solvents for the bleach oxidation of alcohols catalysed by stable N-oxy radicals. Green Chemistry, 13(4), 905-912. Retrieved from [Link]
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(2014, January 20). Oxidation of a Primary Alcohol with HOCl [Video]. YouTube. Retrieved from [Link]
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de Nooy, A. E. J., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 688-697. Retrieved from [Link]
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ResearchGate. (2025, August 6). Towards greener solvents for the bleach oxidation of alcohols catalysed by stable N-oxy radicals | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Procedure for Bleach-Based Alcohol Oxidation in Undergraduate Laboratories. Retrieved from [Link]
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ResearchGate. (n.d.). Notes to Instructors: Greening the Oxidation of Borneol to Camphor Introduction. Retrieved from [Link]
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Chemistry lover. (2018, January 17). Swern oxidation : all details, mechanism, safety [Video]. YouTube. Retrieved from [Link]
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Rhodium.ws. (n.d.). Sodium Hypochlorite Oxidation of Secondary Alcohols to Ketones. Retrieved from [Link]
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(2021, April 16). Oxidation of Borneol to Camphor [Video]. YouTube. Retrieved from [Link]
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(2019, July 25). 07.12 Swern Oxidation [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Utilization of exo-Norborneol-Derived Polymers
Introduction: The Strategic Value of exo-Norborneol in Advanced Polymer Architectures
In the landscape of materials science, the demand for polymers with precisely controlled architectures and tailored functionalities is ever-increasing. Norbornene and its derivatives have emerged as a pivotal class of monomers, primarily due to their high ring strain, which facilitates efficient Ring-Opening Metathesis Polymerization (ROMP). Among these, this compound presents a particularly compelling case. The exo stereochemistry is known to favor higher polymerization rates in ROMP compared to its endo counterpart. More significantly, the hydroxyl group serves as a versatile chemical handle, enabling post-polymerization modification and the introduction of a wide array of functional moieties. This unique combination of a highly reactive monomer scaffold and a readily accessible functional group makes this compound an invaluable building block for the synthesis of advanced polymers with applications spanning from catalysis to biomedicine.
This guide provides a comprehensive overview of the synthesis of polymers from this compound, with a focus on ROMP-based methodologies. We will delve into the mechanistic principles that govern the polymerization process, offer detailed, field-tested protocols for both monomer synthesis and polymerization, and explore the diverse applications of the resulting hydroxyl-functionalized polynorbornenes.
Polymerization of this compound: A Tale of Two Pathways
Direct polymerization of this compound via ROMP can be challenging due to the potential for the hydroxyl group to interact with and deactivate common organometallic catalysts, such as Grubbs-type initiators. While some success has been achieved with hydroxyl-containing norbornene derivatives, particularly in frontal polymerization where high monomer concentrations can mitigate catalyst inhibition, a more robust and versatile approach involves a two-step "protecting group" strategy. This method utilizes an organoborane derivative of a norbornene precursor, which is amenable to ROMP, followed by a post-polymerization oxidation to unveil the desired hydroxyl functionality.
An alternative and more direct route involves the polymerization of 5-hydroxymethyl-2-norbornene, a structurally similar monomer. While not identical to this compound, the principles of its polymerization and the applications of the resulting hydroxyl-functionalized polymer are highly instructive and will also be discussed.
Visualizing the Synthetic Workflow
The following diagram illustrates the indirect synthesis of poly(exo-5-hydroxynorbornene) via the organoborane route.
Caption: Synthetic pathway to poly(exo-5-hydroxynorbornene).
Experimental Protocols
Protocol 1: Synthesis of Poly(exo-5-hydroxynorbornene) via the Organoborane Route
This protocol is adapted from the synthetic strategy described by Chung et al.[1][2] It involves the hydroboration of norbornadiene, followed by ROMP of the resulting organoborane monomer, and subsequent oxidation to yield the final hydroxylated polymer.
Part A: Monomer Synthesis - Norbornenyl-9-BBN
-
Materials: Norbornadiene, 9-Borabicyclononane (9-BBN), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a nitrogen-purged glovebox, dissolve norbornadiene (1.0 eq) in anhydrous THF.
-
To this solution, add a 0.5 M solution of 9-BBN in THF (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
The resulting solution of norbornenyl-9-BBN is used directly in the next step without isolation.
-
Part B: Ring-Opening Metathesis Polymerization (ROMP)
-
Materials: Norbornenyl-9-BBN solution from Part A, Tungsten-based catalyst (e.g., W(CH-t-Bu)(NAr)(OCMe[CF3]2)2), anhydrous toluene.
-
Procedure:
-
In a separate flask, dissolve the tungsten catalyst in anhydrous toluene.
-
To the catalyst solution, add the norbornenyl-9-BBN solution dropwise with vigorous stirring.
-
Allow the polymerization to proceed for 2 hours at room temperature. The reaction mixture will become viscous.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the white, fibrous poly(norbornenyl-9-BBN) by filtration and dry under vacuum.
-
Part C: Oxidation to Poly(exo-5-hydroxynorbornene)
-
Materials: Poly(norbornenyl-9-BBN) from Part B, THF, 6 M sodium hydroxide (NaOH), 30% hydrogen peroxide (H2O2).
-
Procedure:
-
Dissolve the poly(norbornenyl-9-BBN) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 6 M NaOH, followed by the dropwise addition of 30% H2O2.
-
Allow the mixture to stir at room temperature for 6 hours.
-
Precipitate the hydroxylated polymer by adding the solution to water.
-
Collect the white polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.
-
Protocol 2: Frontal Ring-Opening Metathesis Polymerization (FROMP) of 5-Hydroxymethyl-2-norbornene
This protocol is based on the work by Vogler et al. for the fabrication of functional polymeric foams.[3][4][5]
-
Materials: 5-Hydroxymethyl-2-norbornene (HMNB), Grubbs' second-generation catalyst (G2), n-pentane (blowing agent).
-
Procedure:
-
In a vial, mix HMNB with 10 wt% n-pentane.
-
Add Grubbs' second-generation catalyst to the monomer/blowing agent mixture (a typical monomer to catalyst ratio is 10000:1).
-
Initiate the polymerization by heating the bottom of the vial with a soldering iron or other localized heat source.
-
A self-propagating polymerization front will move through the mixture, resulting in the formation of a porous polymer foam.
-
The resulting hydroxyl-containing foam can be used directly for applications such as catalyst supports.
-
Properties and Characterization of Hydroxylated Polynorbornenes
The properties of poly(exo-5-hydroxynorbornene) can be tuned by controlling the cis/trans isomer content of the polymer backbone, which is influenced by the choice of ROMP catalyst.[1][2]
| Property | High cis-Polymer | High trans-Polymer |
| Catalyst | W(CH-t-Bu)(NAr)(OCMe[CF3]2)2 | RuCl3/ethanol |
| Backbone Rigidity | Higher | Lower |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene. | Soluble in common organic solvents. |
| Thermal Stability | Good thermal stability. | Good thermal stability. |
Applications in Materials Science
The presence of the hydroxyl group on the polynorbornene backbone opens up a vast array of possibilities for creating functional materials.
Catalyst Supports
Hydroxyl-functionalized polynorbornene foams, synthesized via FROMP, serve as excellent scaffolds for the deposition of metal nanoparticles.[3][4][5] The hydroxyl groups enhance the material's ability to bind and uniformly disperse nanoparticles, such as palladium, creating efficient and recyclable heterogeneous catalysts for cross-coupling reactions.[3][4][5]
Biomedical Applications
The biocompatibility and functionalizability of hydroxylated polymers make them attractive for biomedical applications. While specific studies on poly(this compound) are emerging, related polynorbornene-based systems have shown promise in:
-
Drug Delivery: The hydroxyl groups can be used to attach therapeutic agents for controlled release.
-
Bioconjugation: Polynorbornene-based bioconjugates have been shown to reduce the immunogenicity of proteins, offering an alternative to PEGylation.[6]
-
Tissue Engineering: The ability to form hydrogels and other scaffolds makes these materials interesting for tissue engineering applications.
Functional Coatings and Adhesives
The hydroxyl groups can participate in hydrogen bonding and can be chemically modified to create cross-linked networks, making these polymers suitable for:
-
Adhesives: The polar hydroxyl groups can enhance adhesion to various substrates.
-
Coatings: Post-polymerization modification can be used to introduce properties such as hydrophobicity, oleophobicity, or stimuli-responsiveness to create smart coatings.
Post-Polymerization Modification: A Gateway to Diverse Functionalities
The true power of poly(this compound) lies in its capacity for post-polymerization modification. The hydroxyl group can be readily converted into a wide range of other functional groups, allowing for the creation of a library of materials from a single parent polymer.
Caption: Post-polymerization modification pathways for poly(this compound).
Conclusion: A Versatile Platform for Material Innovation
This compound stands out as a monomer with significant potential for the development of advanced functional polymers. The combination of its high reactivity in ROMP and the versatility of its hydroxyl group provides a powerful platform for designing materials with tailored properties. The synthetic protocols and application insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the rich chemical space offered by this unique building block. As the demand for sophisticated polymeric materials continues to grow, the importance of well-defined, functionalizable polymers derived from monomers like this compound will undoubtedly increase, paving the way for innovations across a multitude of scientific and technological domains.
References
- Chung, T. C. (1989). Poly(exo-5-hydroxynorbornene)
- Chung, T. C., & Ramakrishnan, S. (1991). Poly(exo-5-hydroxynorbornene): structural characterization and property evaluation of various cis-trans isomer compositions. Macromolecules, 24(10), 2675-2681.
- Grubbs, R. H. (2003).
- Ivin, K. J., & Mol, J. C. (1997).
- Schrock, R. R. (1990). Living Ring-Opening Metathesis Polymerization Catalyzed by Well-Characterized Transition-Metal Alkylidene Complexes. Accounts of Chemical Research, 23(5), 158-165.
-
Chung, T. C. (1991). Poly(exo-5-hydroxynorbornene) - Structural characterization and property evaluation of various cis trans isomer compositions. DSpace at KOASAS. Available at: [Link]
- Church, D. C., et al. (2020). Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. bioRxiv.
- Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29.
- Vogler, A., et al. (2023).
- Vogler, A., et al. (2023).
-
Church, D. C., et al. (2020). Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity. National Institutes of Health. Available at: [Link]
-
Vogler, A., et al. (2023). Fabrication of hydroxylated norbornene foams via frontal polymerization for catalytic applications. RSC Publishing. Available at: [Link]
-
Chung, T. C. (1989). Poly(exo-5-hydroxynorbornene): a functional polymer using metathesis polymerization of an organoborane derivative. Publications of the IAS Fellows. Available at: [Link]
-
Vogler, A., et al. (2023). Frontal Polymerization of Hydroxylated Norbornene: Fabrication of Functional Foams for Catalytic Applications. ChemRxiv. Available at: [Link]
-
Vogler, A., et al. (2023). Frontal Polymerization of Hydroxylated Norbornene: Fabrication of Functional Foams for Catalytic Applications. Cambridge Open Engage. Available at: [Link]
-
Chung, T. C. (1991). POLY(EXO-5-HYDROXYNORBORNENE) - STRUCTURAL CHARACTERIZATION AND PROPERTY EVALUATION OF VARIOUS CIS TRANS ISOMER COMPOSITIONS. DSpace at KOASAS. Available at: [Link]
-
Chung, T. C., & Ramakrishnan, S. (1991). Poly(exo-5-hydroxynorbornene): structural characterization and property evaluation of various cis-trans isomer compositions. American Chemical Society. Available at: [Link]
-
Vogler, A., et al. (2023). Frontal Polymerization of Hydroxylated Norbornene: Fabrication of Functional Foams for Catalytic Applications. ChemRxiv. Available at: [Link]
-
Ramakrishnan, S., & Chung, T. C. (1989). Poly(exo-5-hydroxynorbornene): a functional polymer using metathesis polymerization of an organoborane derivative. Publications of the IAS Fellows. Available at: [Link]
-
Vogler, A., et al. (2023). Fabrication of hydroxylated norbornene foams via frontal polymerization for catalytic applications. RSC Publishing. Available at: [Link]
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Derivatization of exo-Norborneol for Enhanced Gas Chromatographic Analysis
An Application Note for Researchers and Scientists
Abstract and Introduction
exo-Norborneol, a bicyclic secondary alcohol, is a common building block in organic synthesis and a subject of study in stereochemistry.[1] Gas chromatography (GC) is a primary analytical technique for monitoring its purity and reaction progress. However, direct GC analysis of this compound presents significant challenges. Compounds with active hydrogen-containing functional groups, such as the hydroxyl (-OH) group in this compound, tend to form intermolecular hydrogen bonds.[2][3] This leads to decreased volatility and increased polarity, resulting in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal decomposition in the hot GC inlet.[2][4]
Derivatization is a chemical modification technique used to convert an analyte into a form more suitable for GC analysis.[2][4] By replacing the active hydrogen of the hydroxyl group, derivatization reduces polarity, enhances thermal stability, and increases volatility.[5][6] This application note provides a detailed guide to two robust derivatization methods for this compound: silylation and acylation . The protocols are designed to be self-validating, providing the causality behind experimental choices to empower researchers to achieve reliable, high-quality GC data.
The Imperative for Derivatization: A Mechanistic View
The core challenge in the GC analysis of alcohols is the protic nature of the hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces that must be overcome for the molecule to enter the gas phase. Furthermore, the polar -OH group can interact with active sites (e.g., residual silanols) on the GC column and liner surfaces, causing analyte adsorption and peak tailing.[2][4]
Derivatization surgically addresses this issue by masking the hydroxyl functionality.[4] This process transforms the polar, protic alcohol into a less polar, aprotic derivative, which is more volatile and exhibits significantly improved chromatographic behavior.[2][5] The two primary strategies explored here are the formation of a trimethylsilyl (TMS) ether and a trifluoroacetate ester.
Method 1: Silylation via N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is the most prevalent derivatization technique for GC, involving the replacement of an active hydrogen with a silyl group, most commonly the trimethylsilyl (TMS) group.[6][7] MSTFA is a superior silylating agent due to its high reactivity and the exceptional volatility of its reaction byproducts, which minimizes chromatographic interference.[4][6][8] The reaction produces a stable, volatile TMS ether of this compound.
Silylation Workflow
The general workflow for the silylation of this compound is straightforward, involving the dissolution of the analyte followed by the addition of the reagent and a brief heating step.
Silylation Reaction Mechanism
The reaction involves a nucleophilic attack from the oxygen of the alcohol's hydroxyl group on the silicon atom of MSTFA, displacing the N-methyltrifluoroacetamide leaving group.[9]
Protocol 1: Silylation of this compound using MSTFA
A. Principle: This protocol details the conversion of this compound to its corresponding trimethylsilyl ether. The reaction is typically rapid and quantitative. For sterically hindered alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reaction rate.[6][10]
B. Materials and Reagents:
-
This compound standard or sample
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or MSTFA + 1% TMCS
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
C. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of this compound into a clean, dry 2 mL GC vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine to the vial. Cap and vortex briefly to dissolve the sample completely. Pyridine can act as a catalyst and an acid scavenger.[11]
-
Reagent Addition: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. The reagent should be added in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and place it in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC or GC-MS system. Inject 1 µL of the supernatant.
D. Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Silylation reagents are highly sensitive to moisture and will react with water.[11] Ensure all glassware is dry and use anhydrous solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| Parameter | Condition | Rationale |
| Reagent | MSTFA (+/- 1% TMCS) | Highly reactive with volatile byproducts, minimizing interference.[4][8] |
| Solvent | Anhydrous Pyridine | Acts as a solvent and catalyst/acid scavenger.[11] |
| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier for this secondary alcohol. |
| Time | 15-30 minutes | Ensures the reaction proceeds to completion. |
Method 2: Acylation via Trifluoroacetic Anhydride (TFAA)
Acylation is an alternative derivatization strategy where an acyl group is introduced, converting the alcohol into an ester.[2] Trifluoroacetic anhydride (TFAA) is a potent acylation reagent that produces highly volatile trifluoroacetate esters.[5][12] A key advantage of this method is the introduction of fluorine atoms into the molecule, which dramatically enhances the response of an Electron Capture Detector (ECD), making it ideal for trace-level analysis.[5]
Acylation Workflow
The acylation workflow is similar to silylation but requires careful handling of the acidic byproduct formed during the reaction.
Acylation Reaction Mechanism
TFAA reacts with the alcohol to form a trifluoroacetate ester and trifluoroacetic acid (TFA) as a byproduct. This acidic byproduct must be considered, as it can be corrosive to the GC column.[5]
Protocol 2: Acylation of this compound using TFAA
A. Principle: This protocol details the esterification of this compound using TFAA. The resulting trifluoroacetyl derivative is highly volatile and suitable for analysis by GC-FID or, for enhanced sensitivity, GC-ECD.
B. Materials and Reagents:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous aprotic solvent (e.g., hexane, toluene)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
C. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of this compound into a clean, dry 2 mL GC vial.
-
Solvent Addition: Add 500 µL of anhydrous toluene to the vial. Cap and vortex to dissolve.
-
Reagent Addition: Add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 15 minutes. Reactions with TFAA are generally very fast.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is ready for injection. To protect the column, use a robust liner (e.g., a Sky liner with wool) and perform regular inlet maintenance.
D. Safety Precautions:
-
TFAA is highly corrosive and moisture-sensitive. Handle exclusively in a fume hood.
-
The reaction generates trifluoroacetic acid, a strong acid. Avoid contact and inhalation.
-
Wear appropriate PPE, including acid-resistant gloves, safety glasses, and a lab coat.
| Parameter | Condition | Rationale |
| Reagent | TFAA | Highly reactive, produces derivatives with excellent volatility and ECD response.[5][12] |
| Solvent | Anhydrous Toluene | Inert solvent that will not react with the anhydride. |
| Temperature | 50-60°C | Mild heating is sufficient to drive the rapid reaction to completion. |
| Time | 15 minutes | Acylation with TFAA is typically very fast.[13] |
Method Comparison and GC System Considerations
The choice between silylation and acylation depends on the specific analytical requirements.
| Feature | Silylation (MSTFA) | Acylation (TFAA) |
| Derivative Stability | TMS ethers are stable but sensitive to hydrolysis. | Trifluoroacetate esters are generally very stable.[5] |
| Byproducts | Volatile and neutral (N-methyltrifluoroacetamide).[4][8] | Corrosive and acidic (Trifluoroacetic Acid).[5] |
| Detector Compatibility | Excellent for FID and MS. | Good for FID/MS, exceptional for ECD.[5] |
| Reagent Handling | Highly moisture sensitive. | Highly moisture sensitive and corrosive. |
| Primary Application | General purpose, high-concentration analysis. | Trace analysis, confirmation studies. |
GC Column Selection: For both derivative types, a non-polar or low-polarity column is recommended. For TMS derivatives, columns with polar functional groups (like WAX phases) must be avoided as they can react with the derivatized analyte or excess reagent.[5][11] A 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5ms) is an excellent, robust choice for separating these non-polar derivatives.
Conclusion
Direct GC analysis of this compound is often compromised by its polar hydroxyl group. Derivatization via silylation with MSTFA or acylation with TFAA effectively masks this functionality, yielding volatile and thermally stable derivatives with superior chromatographic properties. Silylation with MSTFA is a robust and clean method for routine analysis. Acylation with TFAA offers an orthogonal approach and is the method of choice for trace-level quantification when using a GC-ECD system. By understanding the principles and applying the detailed protocols within this note, researchers can significantly improve the quality and reliability of their GC data for this compound.
References
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Adis International. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Di-michele, A., et al. (2018). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 23(10), 2469. Retrieved from [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
Xu, Y., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Molecules, 28(4), 1875. Retrieved from [Link]
-
Riccetti, J., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 28(4), 1581. Retrieved from [Link]
-
Xu, Y., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Molecules, 28(4), 1875. Retrieved from [Link]
-
Teklit, G. A., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Advanced Research in Chemical Science, 3(4), 1-13. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Isobornyl Acetate from Camphene Isomeric Esterification Catalyzed by Lewis Acids. Retrieved from [Link]
-
SlideShare. (n.d.). Derivatization in GC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Grosu, I., et al. (2018). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Revista de Chimie, 69(1), 126-133. Retrieved from [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]
-
Grosu, I., et al. (2018). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. Revista de Chimie, 69(1), 126-133. Retrieved from [Link]
-
Bartleby. (n.d.). Isobornyl Acetate Synthesis Lab Report. Retrieved from [Link]
-
Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Retrieved from [Link]
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Application Note: A Detailed Guide to the Experimental Setup for the Hydrolysis of exo-Norbornyl Formate
Abstract
This comprehensive application note provides a detailed experimental framework for studying the hydrolysis of exo-norbornyl formate, a key reaction in understanding the reactivity of bicyclic systems and in synthetic organic chemistry. We present two robust protocols for both acid-catalyzed and base-catalyzed (saponification) hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental design, causality behind procedural choices, and methods for kinetic monitoring. The protocols are structured to ensure scientific integrity and reproducibility, supported by authoritative citations and visual aids to clarify the workflow and underlying mechanisms.
Introduction: The Significance of exo-Norbornyl Formate Hydrolysis
The hydrolysis of esters is a fundamental reaction in organic chemistry, and the study of bicyclic systems such as the norbornyl framework provides critical insights into steric and electronic effects on reaction mechanisms. exo-Norbornyl formate, due to its rigid and strained bicyclo[2.2.1]heptane structure, exhibits unique reactivity, particularly in solvolysis reactions where the formation of the controversial non-classical carbocation has been extensively debated.[1] Understanding the hydrolysis of this specific ester is not only of academic interest but also has practical implications in the synthesis of valuable intermediates like exo-norborneol, a precursor for various pharmaceuticals and specialty chemicals.[2]
This application note will detail the experimental setup for both acid-catalyzed and base-catalyzed hydrolysis of exo-norbornyl formate, providing step-by-step protocols and methods for monitoring the reaction progress. The choice between acid and base catalysis often depends on the desired outcome and the stability of the reactants and products. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products.[3][4] In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion, as the carboxylic acid formed is deprotonated to its carboxylate salt.[5]
Reaction Mechanisms: A Tale of Two Catalysts
The hydrolysis of exo-norbornyl formate proceeds through a nucleophilic acyl substitution mechanism. The role of the catalyst, either an acid or a base, is to activate the ester and facilitate the nucleophilic attack by water or a hydroxide ion.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of this compound and the formation of protonated formic acid, which then loses a proton to regenerate the acid catalyst.[6]
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as potassium hydroxide, the hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic addition step, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the exo-norborneoxide anion as the leaving group to form formic acid. The formic acid is immediately deprotonated by the strong base to form the formate salt, and the exo-norborneoxide anion is protonated by the solvent to yield this compound. The final acid-base reaction between formic acid and the base makes this process essentially irreversible.[3]
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| exo-Norbornyl formate | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific | Corrosive. Handle with care. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Corrosive. Handle with care. |
| Ethanol (EtOH) | 200 Proof, USP | Decon Labs | Flammable. |
| Diethyl Ether | ACS Reagent | Fisher Scientific | Flammable. Peroxide former. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | |
| Deionized Water | Type 1 | Millipore | |
| Acetonitrile | HPLC Grade | Fisher Scientific | For HPLC analysis. |
| Formic Acid | 99% | Sigma-Aldrich | For HPLC mobile phase. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH meter or pH paper
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from a known saponification procedure for exo-norbornyl formate.[2]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of exo-norbornyl formate in 30 mL of ethanol.
-
Base Addition: In a separate beaker, prepare a solution of 3.0 g of potassium hydroxide in 10 mL of deionized water. Carefully add the KOH solution to the stirred solution of exo-norbornyl formate in the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath. Maintain the reflux for 2 hours.
-
Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Isolation of this compound: Drain the aqueous layer. Wash the organic layer with two 25 mL portions of deionized water and then with 25 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
Product Analysis: Analyze the crude product by ¹H NMR and IR spectroscopy to confirm the presence of this compound and the absence of the starting ester.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is a general procedure for acid-catalyzed ester hydrolysis adapted for exo-norbornyl formate.[4]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5.0 g of exo-norbornyl formate and 50 mL of 1 M aqueous hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by taking small aliquots for HPLC analysis (see Section 5).
-
Workup - Neutralization and Extraction: After the reaction is complete (as determined by HPLC), cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation of this compound: Transfer the neutralized mixture to a 250 mL separatory funnel and extract with three 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution and remove the solvent by rotary evaporation to obtain crude this compound.
-
Product Analysis: Characterize the product using appropriate spectroscopic methods.
Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
The rate of hydrolysis can be monitored by quantifying the disappearance of the exo-norbornyl formate peak and the appearance of the this compound peak over time using HPLC.
HPLC Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Sample Preparation for Kinetic Analysis
-
At specified time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of the HPLC mobile phase in a vial. This dilution will effectively stop the reaction and prepare the sample for injection.
-
Inject the diluted sample into the HPLC system.
Data Analysis
-
Generate a calibration curve for exo-norbornyl formate and this compound using standard solutions of known concentrations.
-
From the peak areas obtained from the kinetic runs, calculate the concentration of the reactant and product at each time point using the calibration curves.
-
Plot the concentration of exo-norbornyl formate versus time to determine the reaction rate. For a pseudo-first-order reaction (if water or hydroxide is in large excess), a plot of ln[ester] versus time should yield a straight line with a slope equal to -k_obs.
Visualization of Experimental Workflow and Mechanisms
Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for the saponification of exo-norbornyl formate.
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle potassium hydroxide and concentrated hydrochloric acid in a fume hood as they are corrosive.
-
Ethanol and diethyl ether are highly flammable. Keep them away from ignition sources.
-
Diethyl ether can form explosive peroxides upon storage. Use freshly opened containers or test for peroxides before use.
Conclusion
The protocols detailed in this application note provide a solid foundation for the successful hydrolysis of exo-norbornyl formate under both acidic and basic conditions. The choice of method will depend on the specific research goals, with saponification offering an irreversible and often cleaner reaction, while acid-catalyzed hydrolysis allows for the study of equilibrium processes. The inclusion of a robust HPLC method for kinetic monitoring enables quantitative analysis of the reaction progress, providing valuable data for mechanistic and synthetic studies. By following these detailed procedures and safety guidelines, researchers can confidently investigate the hydrolysis of this important bicyclic ester.
References
-
Kleinfelter, D. C., & Schleyer, P. von R. (1973). 2-Norbornanone. Organic Syntheses, 53, 80. Coll. Vol. 6, p.845 (1988). [Link]
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Banerjee, S., & Werstiuk, N. H. (1976). The log kexo vs. log kendo correlation as a mechanistic criterion; on the mechanisms of solvolysis of norbornyl derivatives and related compounds. Canadian Journal of Chemistry, 54(5), 678-684. [Link]
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Roberts, J. D., & Lee, C. C. (1951). The Nature of the Intermediate in the Solvolysis of Norbornyl Derivatives. Journal of the American Chemical Society, 73(10), 5009-5010. [Link]
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Winstein, S., & Trifan, D. S. (1949). The Structure of the Bicyclo[2][7][7]heptyl-2- (Norbornyl) Carbonium Ion. Journal of the American Chemical Society, 71(8), 2953-2953. [Link]
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The Versatile Scaffold: Applications of exo-Norborneol in Medicinal Chemistry
Introduction: The Unique Structural Attributes of exo-Norborneol
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a rigid framework for the strategic orientation of functional groups is perpetual. This compound, a bicyclic alcohol with the formal name (1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol, presents such a scaffold. Its inherent rigidity, chirality, and well-defined stereochemistry make it a valuable chiral building block in the synthesis of complex molecules with therapeutic potential.[1][2] The norbornane core, a bridged ring system, imparts a unique three-dimensional character to molecules, allowing for precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets. This guide explores the diverse applications of this compound in medicinal chemistry, providing insights into its role in the development of novel therapeutic agents and detailed protocols for its synthetic manipulation.
Therapeutic Potential of this compound Derivatives
The rigid this compound framework has been successfully incorporated into a variety of molecules exhibiting a broad spectrum of biological activities. These include antiviral, anticancer, anti-inflammatory, and neuroprotective properties. The stereochemistry of the hydroxyl group in the exo position, being less sterically hindered compared to its endo counterpart, offers a reactive handle for a multitude of chemical transformations.[3]
Antiviral Applications
The bicyclic scaffold of norborneol and its derivatives has shown significant promise in the development of antiviral agents. Researchers have synthesized and evaluated a range of these compounds against various viruses, including influenza and feline herpes virus.
A study on heterocyclic derivatives of (-)-borneol and (-)-isoborneol demonstrated potent inhibitory activity against the influenza A virus (H1N1).[4] The structure-activity relationship (SAR) analysis revealed that the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold is a crucial component for the antiviral activity.[4]
Table 1: Antiviral Activity of Selected Borneol Derivatives against Influenza A/Puerto Rico/8/34 (H1N1) [4]
| Compound | R | Linker | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7 | Morpholine | -CH₂- | 4.4 ± 0.5 | >100 | 82 |
| 9 | 1-Methylpiperazine | -CH₂- | 4.4 ± 0.5 | 25 ± 2 | 23 |
| 16 | Morpholine | -CH₂CH₂- | 1.9 ± 0.4 | >100 | 45 |
| 18 | 1-Methylpiperazine | -CH₂CH₂- | 1.9 ± 0.4 | 12 ± 1 | 25 |
| 26 | Morpholine | -CH₂CH₂- (from Isoborneol) | 2.5 ± 0.3 | >100 | 65 |
Data sourced from Sokolova et al., 2017.[4]
Furthermore, other studies have identified norbornane-based nucleotide analogs as inhibitors of feline herpes virus, suggesting a novel mechanism of action.[5]
Anticancer Drug Design
The norbornene scaffold, from which this compound is derived, has emerged as a promising structure in the design of novel anticancer agents.[6] Derivatives incorporating this framework have been shown to exhibit cytotoxic effects against a range of cancer cell lines and can modulate key signaling pathways involved in cancer progression.[6][7]
One notable example is the development of Wnt signaling pathway inhibitors. The Wnt pathway is frequently dysregulated in various cancers, and its inhibition presents a viable therapeutic strategy.[7][8] Norbornene derivatives, such as endo-IWR-1, have been identified as antagonists of the Wnt/β-catenin pathway by stabilizing the β-catenin destruction complex.[7]
Table 2: Cytotoxicity of Selected Norbornene Derivatives [9]
| Compound | Cell Line | GI₅₀ (µM) |
| Oleanolic acid-norbornene-imide hybrid (4c) | HeLa | 4.27 |
| KB | 3.7 | |
| HepG2 | 4.0 | |
| HDF | 4.4 | |
| MCF-7 | 2.7 | |
| N-farnesyloxy norcantharimide (9b) | HepG2 | Not specified, but highly cytotoxic |
| N-farnesyl norcantharimide (9c) | HepG2 | Not specified, but highly cytotoxic |
Data sourced from Calvo-Martín et al., 2022.[9]
The rigid norbornane structure allows for the precise positioning of pharmacophoric groups that can interact with specific targets within these signaling cascades.
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation.[10] Its aberrant activation is a hallmark of many cancers.[11] In the "off" state, a destruction complex comprising APC, Axin, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[12] In the "on" state, Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex.[13] This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.[13] Norbornene derivatives can intervene in this pathway, for instance, by stabilizing the destruction complex, thereby promoting β-catenin degradation and inhibiting cancer cell proliferation.[7]
Anti-inflammatory Properties
Borneol, a close relative of norborneol, and its derivatives have demonstrated significant anti-inflammatory activity.[14][15] These compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade.[15] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[16][17]
A study on borneol esters showed that their anti-inflammatory efficacy is influenced by the nature of the ester group.[14] For instance, bornyl benzoate was effective in reducing carrageenan-induced paw edema in rats across different time points.[14]
The NF-κB signaling pathway is a central regulator of the inflammatory response.[18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21][22] Borneol derivatives have been shown to suppress the activation of the NF-κB pathway, potentially by inhibiting the phosphorylation of IκB and the p65 subunit of NF-κB.[15][20]
Neuroprotective Applications
The unique lipophilic character of the norbornane scaffold makes it an attractive framework for designing agents that can cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS).[12][23] Norbornane derivatives have been investigated for their potential as neuroprotective agents in the context of neurodegenerative diseases.[10][12]
Studies have shown that certain norbornane derivatives can modulate NMDA receptors and voltage-gated calcium channels, offering protection against excitotoxicity, a common mechanism in neurodegeneration.[12] Additionally, borneol has been shown to exert neuroprotective effects in models of epilepsy by suppressing neuroinflammation via the NF-κB pathway.[15]
Protocols for the Synthesis and Derivatization of this compound
The utility of this compound in medicinal chemistry is underpinned by its accessibility through established synthetic routes and the ease with which its hydroxyl group can be functionalized.
Synthesis of this compound from Norbornene
A common and efficient method for the synthesis of this compound is the acid-catalyzed hydration of norbornene. This reaction proceeds with high stereoselectivity for the exo isomer.[3][24] An alternative route involves the formation of exo-norbornyl formate followed by saponification.[1]
Protocol 1: Two-Step Synthesis of this compound via Formate Ester [1]
A. Synthesis of 2-exo-Norbornyl Formate
-
In a 2-L round-bottomed flask equipped with a condenser, add 400 g (4.25 moles) of norbornene to approximately 800 g (17.4 moles) of 98-100% formic acid.
-
Heat the mixture under reflux for 4 hours. The reaction can be exothermic, so careful heating and the availability of a cooling bath are recommended.
-
After cooling, arrange the flask for distillation and remove the excess formic acid under reduced pressure.
-
Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.
B. Saponification to this compound
-
Prepare a solution of potassium hydroxide in aqueous ethanol.
-
Add the 2-exo-norbornyl formate to this solution and heat to effect saponification.
-
After the reaction is complete, isolate the this compound by distillation. The product is a white solid at room temperature.[1]
Key Derivatization Reactions
The hydroxyl group of this compound can be readily esterified with carboxylic acids, acid chlorides, or acid anhydrides to produce a wide range of esters with diverse biological activities.[25][26]
Protocol 2: Esterification using Acetic Anhydride and Pyridine [18][20]
-
Dissolve this compound (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C and add acetic anhydride (1.5-2.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired exo-norbornyl acetate.
Ethers of this compound can be prepared via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.[27][28]
Protocol 3: General Procedure for Williamson Ether Synthesis [29][30]
-
In a dry flask under an inert atmosphere, suspend sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).
-
Add a solution of this compound (1.0 equivalent) in THF dropwise at 0°C and stir until hydrogen evolution ceases.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the solution of the sodium exo-norborneolate.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude ether by distillation or column chromatography.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, norcamphor, which is another valuable intermediate in organic synthesis.[1]
Protocol 4: Oxidation using Chromic Acid [1]
-
Dissolve this compound in reagent-grade acetone in a three-necked flask equipped with a thermometer, stirrer, and dropping funnel.
-
Cool the flask in an ice bath and add 8N chromic acid solution dropwise, maintaining the reaction temperature between 20-30°C.
-
The completion of the reaction is indicated by the persistence of a brownish-orange color. Add a slight excess of the oxidant.
-
Stir the solution overnight at room temperature.
-
Reduce the excess oxidant by adding solid sodium bisulfite.
-
Separate the organic layer from the green chromic sulfate sludge.
-
Wash the acetone solution with saturated aqueous potassium carbonate solution and dry over anhydrous potassium carbonate.
-
Remove the acetone by distillation to obtain the crude norcamphor, which can be further purified by distillation or recrystallization.
Conclusion and Future Perspectives
This compound represents a privileged scaffold in medicinal chemistry, offering a rigid and stereochemically defined platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including promising antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The synthetic accessibility and the versatility of its hydroxyl group for further functionalization ensure its continued relevance in drug discovery programs. Future research will likely focus on the synthesis of more complex and diverse libraries of this compound derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this remarkable bicyclic alcohol.
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Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Application Note: exo-Norborneol as a Versatile Chiral Precursor for the Synthesis of Novel Fragrance Compounds
Introduction: The Strategic Value of exo-Norborneol in Fragrance Synthesis
This compound, a bicyclic alcohol with the chemical formula C₇H₁₂O, is a commercially available solid with a characteristic camphor-like odor.[1][2] Its rigid, sterically defined structure and chiral nature make it an exceptionally valuable building block in organic synthesis.[2] In the realm of fragrance chemistry, the norbornane skeleton serves as a robust scaffold that can be chemically modified to produce a wide spectrum of olfactory notes, ranging from fruity and floral to woody and musky.
The stereochemistry of the hydroxyl group in the exo position offers distinct reactivity compared to its endo isomer, influencing the stereochemical outcome of subsequent reactions. This control is paramount in fragrance synthesis, where subtle changes in molecular shape can lead to dramatic differences in odor perception.[3] This guide will detail three primary synthetic pathways originating from this compound to generate valuable fragrance compounds.
Synthetic Pathways from this compound
The conversion of this compound into diverse fragrance molecules primarily relies on three classes of reactions targeting its hydroxyl group and carbon skeleton. The following diagram illustrates these key synthetic routes.
Caption: Key synthetic routes from this compound.
Pathway 1: Esterification for Fruity and Floral Notes
The reaction of an alcohol with a carboxylic acid to form an ester, known as Fischer-Speier esterification, is a cornerstone of fragrance synthesis.[4][5] Esters are renowned for their pleasant, often fruity, aromas and are found naturally in many fruits and flowers.[6] The reaction is acid-catalyzed and reversible; therefore, to drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove water as it is formed.
Causality Behind Experimental Choices:
-
Catalyst: Concentrated sulfuric acid is a highly effective catalyst as it is both a strong acid and a dehydrating agent, helping to shift the equilibrium.
-
Solvent: The reaction can often be run neat (without an additional solvent) if the reactants are liquids.[4]
-
Work-up: The reaction mixture is quenched with water, and the organic layer is washed with a sodium bicarbonate solution. This neutralizes the acidic catalyst and any unreacted carboxylic acid, whose sharp, unpleasant odors can otherwise mask the desired fragrance.[7]
Table 1: Representative Norbornyl Esters and Their Associated Aromas
| Carboxylic Acid | Resulting Ester | Reported Aroma Profile |
| Acetic Acid | exo-Norbornyl acetate | Fruity, pear-like, slightly woody |
| Propionic Acid | exo-Norbornyl propionate | Fruity, rum-like |
| Butyric Acid | exo-Norbornyl butyrate | Pineapple, sweet fruit |
| Isovaleric Acid | exo-Norbornyl isovalerate | Apple, cheesy, sweet |
| Salicylic Acid | exo-Norbornyl salicylate | Wintergreen, minty, floral |
Protocol 3.1: General Procedure for Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.2-1.5 eq).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the reactants) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing deionized water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (2x).
-
Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography to yield the final fragrant product.
Pathway 2: Oxidation to Camphoraceous and Woody Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry.[8] The oxidation of this compound yields 2-norbornanone (also known as norcamphor), a valuable intermediate with a strong camphoraceous odor.[1][9] While traditional methods often employ chromium-based reagents, modern "green" chemistry approaches utilize less toxic and more environmentally benign oxidants like sodium hypochlorite (household bleach).[10][11]
Causality Behind Experimental Choices:
-
Oxidant: Sodium hypochlorite (NaOCl) in the presence of acetic acid generates hypochlorous acid (HOCl), which is the active oxidizing species. This avoids the use of carcinogenic chromium reagents.[10]
-
Temperature Control: The reaction is exothermic. Maintaining the temperature below 50 °C is crucial to prevent over-oxidation or side reactions.[10]
-
Purification by Sublimation: Norcamphor is a crystalline solid that readily sublimes. This physical property allows for a highly effective, solvent-free purification method, separating it from non-volatile impurities.[10][12]
Protocol 4.1: Green Oxidation of this compound to Norcamphor
Caption: Workflow for the oxidation of this compound.
-
Dissolution: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (2.0 g) in glacial acetic acid (4 mL).
-
Cooling: Place the flask in an ice-water bath to cool the solution.
-
Oxidant Addition: While stirring vigorously, add commercial sodium hypochlorite solution (approx. 6%, 25 mL) dropwise using a separatory funnel over a period of 20-30 minutes. Monitor the internal temperature and ensure it remains between 20-30 °C.[9]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Testing for Excess Oxidant: Test for the presence of excess oxidant by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates excess oxidant. If the test is positive, add a saturated sodium bisulfite solution dropwise until the test is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).
-
Washing and Drying: Wash the combined ether extracts with 10% sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Decant the dried ether solution into a clean, pre-weighed round-bottom flask and evaporate the solvent on a rotary evaporator to yield crude solid norcamphor.
-
Purification: Purify the crude product by sublimation to obtain pure, crystalline norcamphor.
Pathway 3: Skeletal Rearrangements for Complex Woody and Sandalwood Notes
The rigid bicyclic system of norborneol is prone to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, under acidic conditions.[13] These reactions involve the migration of a carbon-carbon bond, leading to the formation of new, often more complex, carbocyclic frameworks. This strategy is particularly powerful for accessing structures related to highly sought-after sandalwood and ambergris odorants, which are difficult to synthesize by other means.[3][14][15][16]
The synthesis of sandalwood-type molecules often involves the initial elaboration of a side chain on the norbornane skeleton, followed by an acid-catalyzed rearrangement and cyclization cascade.[17] While a detailed protocol for a multi-step synthesis is beyond the scope of this note, the fundamental principle involves creating a carbocation intermediate adjacent to the bicyclic core, which then triggers the rearrangement.
Conceptual Framework:
-
Functionalization: Convert the hydroxyl group of this compound into a group that can be replaced by a carbon nucleophile (e.g., via oxidation to the ketone followed by a Grignard reaction) to install a side chain.
-
Generation of Carbocation: Treatment of a derivative (e.g., an allylic alcohol on the side chain) with a strong acid generates a carbocation.
-
Rearrangement Cascade: The strain in the bicyclo[2.2.1]heptane system facilitates a bond migration to relieve strain and form a more stable carbocation, often leading to a bicyclo[3.2.1]octane or other rearranged skeleton.
-
Termination: The cascade is terminated by quenching the carbocation, often through cyclization or reaction with a nucleophile.
The precise nature of the final product is highly dependent on the structure of the precursor and the reaction conditions, making this a fertile area for the discovery of novel fragrance molecules.[18]
Conclusion
This compound stands as a powerful and versatile platform for the synthesis of fragrance compounds. Its well-defined stereochemistry and inherent reactivity allow for predictable transformations into esters with pleasant fruity notes and ketones with classic camphoraceous profiles. Furthermore, its propensity for skeletal rearrangements opens advanced pathways to complex and high-value woody and sandalwood-type aroma chemicals. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the rich chemical space accessible from this strategic starting material.
References
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Wikipedia. This compound. [Link]
-
Organic Syntheses. 2-norbornanone Procedure. [Link]
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PubMed. Structure-activity relationships of sandalwood odorants: synthesis of a new campholene derivative. [Link]
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YouTube. Oxidation of borneol. [Link]
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ResearchGate. New Norbornyl Derivatives as Woody Fragrant Materials. [Link]
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Perfumer & Flavorist. New Compounds with Sandalwood Odor. [Link]
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PubChem. This compound. [Link]
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Perfumer & Flavorist. Synthetic Sandalwood Aroma Chemicals. [Link]
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National Center for Biotechnology Information. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol. [Link]
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YouTube. Synthesis of camphor. [Link]
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Perfumer & Flavorist. Woody Notes in Perfumery Part II: Sandalwood Compounds and Aroma Chemicals. [Link]
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Scribd. Oxidation of Borneol To Camphor. [Link]
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ACS Publications. Evolution of Chemical and Sensory Properties during Aging of Top-Fermented Beer. [Link]
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YouTube. Mechanism for the Oxidation of Borneol to Camphor. [Link]
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YouTube. Oxidation of Borneol to Camphor. [Link]
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PubMed Central. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. [Link]
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Beilstein Journal of Organic Chemistry. Synthetic terpenoids in the world of fragrances: Iso E Super® is the showcase. [Link]
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Euonymus. CHM 102 Synthesis of Fragrant Esters. [Link]
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Durham E-Theses. New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. [Link]
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University of Calgary. Synthesis of Fragrant Esters. [Link]
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Twig Secondary. Esters and Perfumes. [Link]
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West Virginia University. Synthesis of Fragrant Esters. [Link]
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JETIR. Synthesis of Perfumery Esters using Green Catalyst. [Link]
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ResearchGate. The pathways for the preparation of some natural aroma compounds. [Link]
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OENO One. Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants in wine-like models. [Link]
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Chemistry LibreTexts. 3.3: Rearrangements. [Link]
-
ResearchGate. The influence of organic acids on the dynamic perception of trigeminal pungency induced by ethanol and ester compounds. [Link]
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National Center for Biotechnology Information. Rearrangements of the Chrysanthenol Core: Application to a Formal Synthesis of Xishacorene B. [Link]
- Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of exo-Norborneol
Welcome to the technical support center for the synthesis of exo-norborneol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound the major product in the acid-catalyzed hydration of norbornene?
A1: The high stereoselectivity for the exo product is a classic example of steric and electronic control in a bicyclic system. The reaction proceeds through a carbocation intermediate after the initial protonation of the norbornene double bond.[1] The key factors favoring exo attack by the water molecule are:
-
Steric Hindrance: The endo face of the norbornane skeleton is sterically hindered by the C-5 and C-6 hydrogen atoms and the ethano bridge. The exo face is significantly more accessible, making nucleophilic attack from this direction kinetically favored.
-
Non-Classical Carbocation Intermediate: The norbornyl carbocation is not a simple, classical carbocation. It is a resonance-stabilized, non-classical ion where the positive charge is delocalized over C-1, C-2, and C-6. This structure inherently favors attack from the exo face to relieve ring strain and form the more stable product.[2] While the endo isomer does form, it is typically the minor product.[3]
Q2: What is the precise role of sulfuric acid in this synthesis?
A2: Sulfuric acid acts as the catalyst; it is essential for the reaction to proceed but is regenerated at the end.[4] Its primary role is to protonate the electron-rich double bond of norbornene. Water alone is not acidic enough to initiate this reaction.[1] The sulfuric acid generates hydronium ions (H₃O⁺) in solution, which serve as the strong acid required to protonate the alkene and form the critical carbocation intermediate, thereby initiating the hydration process.[5][6]
Q3: What are the most common byproducts I should expect?
A3: Besides the desired this compound, several byproducts can form, complicating purification and reducing yield. The most common are:
-
endo-Norborneol: The stereoisomer formed from nucleophilic attack on the endo face of the carbocation intermediate.[7]
-
Rearrangement Products: The intermediate carbocation is susceptible to a Wagner-Meerwein rearrangement , a type of 1,2-hydride or alkyl shift that seeks to form a more stable carbocation.[8][9] This skeletal rearrangement leads to different isomers that may be difficult to separate from the desired product.[10]
-
Di-norbornyl ether: Under certain conditions, a second molecule of norborneol (acting as a nucleophile) can react with the carbocation intermediate, leading to the formation of an ether byproduct.
Troubleshooting Guide
Problem 1: My overall yield is extremely low (< 40%). What are the likely causes?
A low yield can be frustrating, but it's often traceable to specific steps in the procedure.[11] Consider the following potential causes:
-
Loss During Workup:
-
Incomplete Extraction: Norborneol has some water solubility. Ensure you perform multiple extractions (e.g., 3x with diethyl ether or dichloromethane) to maximize recovery from the aqueous layer.[7]
-
Premature Product Loss: Norborneol readily sublimes.[4][12] Aggressive solvent removal on a rotary evaporator, especially with heat, can lead to significant loss of product. Evaporate the solvent under reduced pressure with minimal heat.
-
-
Incomplete Reaction:
-
Insufficient Acid: Ensure the catalytic amount of sulfuric acid is adequate and has been added correctly (slowly, with cooling) to the water before adding the norbornene.[12]
-
Poor Solubility: Norbornene is not very soluble in the aqueous acid solution.[13] Vigorous stirring is essential to maximize the surface area and promote the reaction. If the norbornene does not dissolve after a reasonable time, you can proceed, but expect a lower yield.[12]
-
-
General Technique:
Problem 2: My product analysis (NMR/GC) shows a significant amount of the endo isomer. How can I improve exo selectivity?
While the exo product is thermodynamically and kinetically favored, reaction conditions can influence the exo:endo ratio.
-
Temperature Control: Running the reaction at lower temperatures can enhance kinetic control, which favors the more easily accessible exo attack pathway. If the reaction mixture gets too warm, the energy barrier for the endo attack is more easily overcome.[12]
-
Acid Concentration: Using a high concentration of acid can sometimes lead to equilibrium conditions where the initially formed product can revert to the carbocation, allowing for the formation of the more thermodynamically stable product. However, for norborneol, the exo isomer is generally considered the more stable product. The key is to use sufficient acid to catalyze the reaction efficiently without promoting unwanted side reactions.
Problem 3: My spectral analysis shows unexpected peaks that don't correspond to either exo- or endo-norborneol. What are they?
The presence of unexpected peaks often points to byproducts from carbocation rearrangements.
-
Wagner-Meerwein Rearrangement: The norbornyl carbocation can undergo a 1,2-shift, leading to a rearranged carbocation that is then attacked by water.[2][8] This is a well-documented phenomenon in bicyclic systems.[10] To minimize this, maintain a low reaction temperature to disfavor the energy-intensive rearrangement pathway.
Below is a diagram illustrating this rearrangement pathway.
Caption: Wagner-Meerwein rearrangement as a competing pathway.
Experimental Protocols & Data
Protocol 1: Acid-Catalyzed Hydration of Norbornene
This protocol is a representative procedure for synthesizing this compound.
-
Reagent Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 5 mL of deionized water. Place the flask in an ice-water bath. While stirring, slowly and carefully add 10 mL of concentrated sulfuric acid. Caution: This is a highly exothermic process. Add the acid dropwise.
-
Reaction: Remove the flask from the ice bath and allow it to reach room temperature. In portions, add 5.0 g of norbornene to the acid solution over 10 minutes with vigorous stirring. The solid may not fully dissolve initially. Stir the mixture vigorously for 1 hour.[7][12]
-
Neutralization: Cool the reaction mixture in an ice-water bath. Slowly and carefully neutralize the acid by adding 6 M sodium hydroxide solution dropwise until the solution is neutral or slightly basic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with 20 mL of diethyl ether. Drain the organic layer. Repeat the extraction on the aqueous layer two more times with 15 mL portions of diethyl ether. Combine all organic extracts.[7][16]
-
Washing & Drying: Wash the combined organic extracts with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of saturated sodium chloride (brine) solution. Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator with minimal heat. The crude product will be a white solid.
-
Purification (Sublimation): Carefully scrape the crude solid into a sublimation apparatus. Heat gently under vacuum. The purified norborneol will collect on the cold finger or the upper, cooler part of the glassware.[4][12] Scrape the sublimed crystals onto a pre-weighed watch glass to determine the final yield.
Data Presentation: Product Characterization
Use the following data to confirm the identity and assess the purity of your product. The primary difference is observed in the melting point and the C-O stretching frequency in the IR spectrum.
| Property | This compound | endo-Norborneol |
| Melting Point | 124–126 °C | 149–151 °C |
| IR C-O Stretch | ~1000 cm⁻¹ | ~1030 cm⁻¹ |
| Appearance | White Crystalline Solid | White Crystalline Solid |
| Data compiled from reference[7]. |
Visualized Mechanisms & Workflows
Reaction Mechanism: Hydration of Norbornene
The following diagram illustrates the accepted mechanism for the formation of this compound.
Caption: Stepwise mechanism of acid-catalyzed norbornene hydration.
Experimental Workflow
This flowchart provides a high-level overview of the entire synthesis process, from starting materials to the purified product.
Caption: A summary of the experimental workflow for synthesis.
References
-
Cram. (n.d.). Exo And Endo-Norborneol Reaction Lab Report. Retrieved from [Link]
-
Grokipedia. (2026, January 7). endo-Norborneol. Retrieved from [Link]
-
Unknown. (n.d.). Hydration of Norbornene. Retrieved from [Link]
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Retrieved from [Link]
-
Harper College. (n.d.). HYDRATION OF NORBORNENE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Unknown. (n.d.). Hydration of Norbornene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-norbornanone. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
Scribd. (n.d.). Wagner-Meerwein Rearrangements. Retrieved from [Link]
-
NIH. (2021, March 1). Catalytic mechanism and endo-to-exo selectivity reversion of an octalin-forming natural Diels–Alderase. Retrieved from [Link]
-
YouTube. (2023, October 24). Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. Retrieved from [Link]
-
YouTube. (2024, December 26). Acid-Catalyzed Hydration Mechanism!. Retrieved from [Link]
-
Reddit. (2018, August 23). How do you get better at increasing yields?. Retrieved from [Link]
-
Brainly. (2023, July 11). Prelab Questions for Norbornene Lab: 1. Write a mechanism for the reaction of norbornene with water and -. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Technical Support Center: Purification of exo-Norborneol Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of norborneol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating exo- and endo-norborneol. Due to their nature as diastereomers, these isomers exhibit subtle yet critical differences in their physical properties, which can make their separation a significant challenge.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can optimize your purification workflows with confidence.
Understanding the Challenge: Exo vs. Endo Isomerism
The core difficulty in separating exo- and endo-norborneol lies in their stereochemical relationship. They are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers.[1] The key structural difference is the orientation of the hydroxyl (-OH) group relative to the one-carbon bridge (C7) of the bicyclic system. In the exo isomer, the -OH group is oriented anti (away from) the one-carbon bridge, making it more sterically accessible. In the endo isomer, the -OH group is syn (on the same side as) the one-carbon bridge, making it more sterically hindered.[2] This subtle difference in three-dimensional structure leads to variations in physical properties like polarity, crystal lattice energy, and solubility, which we can exploit for purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of exo-norborneol.
Question 1: My exo and endo isomers are co-eluting during column chromatography. How can I improve the separation?
Answer: Co-elution is the most common hurdle in chromatographic separation of norborneol isomers due to their similar structures.[3] However, the exo isomer is generally less polar than the endo isomer because its hydroxyl group is more exposed and can interact more freely with the polar stationary phase (like silica gel). The endo isomer's hydroxyl group is more sterically hindered, leading to slightly weaker overall interactions. To improve resolution, you must amplify these minor differences.
Causality & Solutions:
-
Optimize the Mobile Phase (Eluent): The polarity of your eluent is the most critical parameter.[3] A common and effective mobile phase is a mixture of non-polar hexane and a more polar solvent like ethyl acetate.
-
If isomers elute too quickly (high Rf): Your eluent is too polar. Decrease the proportion of ethyl acetate (e.g., move from a 90:10 hexane:ethyl acetate ratio to 98:2). This will increase the interaction time with the silica gel, allowing for better differential partitioning.
-
If isomers elute too slowly or not at all (low Rf): Your eluent is not polar enough. Gradually increase the proportion of ethyl acetate.
-
-
Adjust Column Dimensions: For difficult separations, a long, narrow column provides a greater number of theoretical plates, enhancing resolution.[3] Doubling the column length can significantly improve separation at the cost of longer run times.
-
Change the Stationary Phase: While silica gel is standard, alumina can offer different selectivity.[3] Alumina has varying activity levels (I, II, III) and pH (acidic, neutral, basic) that can alter the interactions with the hydroxyl group of the isomers.
-
Ensure Proper Column Packing: Uneven packing leads to channeling, where the solvent and sample flow through paths of least resistance, causing band broadening and poor separation.[3][4] Always pack the column as a slurry to ensure a uniform bed.[4]
-
Column Preparation:
-
Insert a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[3]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).[3]
-
Pour the slurry into the column, tapping gently to ensure even packing and dislodge air bubbles. Allow the silica to settle. Add another thin layer of sand on top to protect the silica bed.[3]
-
Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top layer of sand.[3][4]
-
-
Sample Loading:
-
Dissolve the crude norborneol mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column using a pipette.[5]
-
-
Elution & Fraction Collection:
-
Begin eluting with the low-polarity solvent mixture. The less polar this compound will typically elute first.
-
Collect fractions sequentially in labeled test tubes.
-
Monitor the separation by spotting fractions on a Thin Layer Chromatography (TLC) plate and visualizing with an appropriate stain (e.g., permanganate).
-
-
Analysis:
Caption: Logic diagram for troubleshooting poor separation in column chromatography.
Question 2: I am struggling to obtain pure crystals of this compound via fractional crystallization. What are the key parameters to control?
Answer: Fractional crystallization is a powerful technique for large-scale purification that exploits differences in solubility between isomers.[8][9] The success of this method hinges on creating conditions where only the desired isomer crystallizes from a supersaturated solution, leaving the other isomer in the mother liquor.
Causality & Solutions:
-
Solvent Selection is Paramount: The ideal solvent will have a steep solubility curve for your compound (dissolves much more when hot than when cold) and will maximize the solubility difference between the exo and endo isomers.[3]
-
Screening: Test a variety of solvents (e.g., ethanol, methanol, acetone, hexane, or mixtures) in small-scale trials to find the one that provides the best enrichment of the desired isomer upon cooling.[3]
-
-
Control the Cooling Rate: Slow cooling is absolutely essential for forming pure, well-ordered crystals.[3]
-
Mechanism: Rapid cooling traps impurities (in this case, the endo isomer) within the crystal lattice, leading to co-crystallization and poor purity.[3]
-
Procedure: Allow the hot, saturated solution to cool slowly to room temperature, ideally by insulating the flask. Only after it has reached room temperature should you place it in an ice bath to maximize the yield.[3]
-
-
Utilize Seeding: If spontaneous crystallization is slow or yields an impure product, seeding can be highly effective.
-
Mechanism: Introducing a pure seed crystal of the desired isomer into a supersaturated solution provides a template for crystallization, promoting the growth of only that isomer's crystal lattice.[3]
-
Procedure: Add one or two tiny, pure crystals of this compound to the solution just as it reaches the saturation point during cooling.
-
-
Dissolution:
-
Place the crude isomer mixture in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding hot solvent dropwise until the solid is just completely dissolved. Avoid adding excess solvent.[3]
-
-
Slow Cooling & Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor rich in the endo isomer.[3]
-
-
Drying and Analysis:
-
Dry the crystals thoroughly, preferably in a vacuum oven.
-
Analyze the purity of the crystals and the mother liquor by NMR or GC-MS to determine the degree of enrichment. Often, multiple crystallization steps are needed to achieve high purity.[3]
-
Caption: Decision workflow for optimizing the fractional crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between exo- and endo-norborneol?
These differences are subtle but form the basis for their separation. The more sterically hindered endo isomer often packs into a more stable crystal lattice, resulting in a higher melting point.
| Property | This compound | endo-Norborneol | Rationale for Difference |
| Melting Point | 124-126 °C[7][10] | 149-151 °C[7][10][11] | Differences in crystal packing efficiency due to stereochemistry. |
| Boiling Point | 176-177 °C | ~176.5 °C[11] | Very similar, making standard distillation ineffective for separation.[12] |
| Polarity | Generally considered less polar | Generally considered more polar | The exo hydroxyl group is more accessible for interaction with polar surfaces. |
Q2: How do I confirm the identity and purity of my isolated isomer?
A combination of techniques is recommended for unambiguous confirmation.
-
¹H NMR Spectroscopy: This is one of the most definitive methods. The chemical shift of the proton on the carbon bearing the hydroxyl group (H-2) is diagnostic. In this compound, this proton is in the endo position and typically appears at a different chemical shift than the corresponding exo proton in the endo-norborneol isomer. Complete assignment can be complex, but comparing the obtained spectrum with literature values is highly effective.[13][14]
-
Melting Point Analysis: A sharp melting point that matches the literature value (see table above) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities, likely the other isomer.[7]
-
Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique can separate the isomers and provide their mass spectra. The two isomers will have distinct retention times on most standard columns.
Q3: Can I convert the undesired endo-isomer to the more stable exo-isomer?
Yes, isomerization is a viable strategy, especially if your synthesis produces a large amount of the undesired endo isomer. The exo isomer is the thermodynamically more stable product. The conversion can be achieved by heating the endo isomer in the presence of a sodium alkoxide catalyst. Following the reaction, the resulting mixture, now enriched in the exo isomer, can be purified using the methods described above.[3]
References
-
Cram. (n.d.). Exo And Endo-Norborneol Reaction Lab Report. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-norbornanone. Retrieved from [Link]
-
Grokipedia. (2026). endo-Norborneol. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2025). endo–exo isomerism. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of exo-Norbornyl alcohol (CAS 497-37-0). Retrieved from [Link]
-
MDPI. (2021). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
-
PubChem. (n.d.). endo-Norborneol. Retrieved from [Link]
-
PubChem. (n.d.). Norborneol, exo-(+)-. Retrieved from [Link]
-
MD Topology. (n.d.). (±)-exo-Norborneol. Retrieved from [Link]
-
ResearchGate. (2014). 1 H NMR spectrum (upper trace) of this compound in the presence of.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Harper College. (n.d.). HYDRATION OF NORBORNENE. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
Study.com. (n.d.). Chromatographic separation of products, exo/endo isomers is separable with non-chiral columns. Why?. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2023). Solved norbornene this compound mp124−126∘C. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]
- Google Patents. (n.d.). Process for separating isomeric mixtures.
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Technical Support Center: Optimizing Exo-Norborneol Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of exo-norborneol. Here, we address common challenges and provide actionable troubleshooting strategies to optimize reaction conditions, maximize yield, and ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the acid-catalyzed hydration of norbornene to norborneol?
A1: The acid-catalyzed hydration of norbornene to norborneol proceeds through a carbocation mechanism.[1] Initially, the double bond in norbornene is protonated by a strong acid, such as sulfuric acid, forming a secondary carbocation. This carbocation can then undergo rearrangement to a more stable non-classical norbornyl cation. Subsequently, a water molecule attacks the carbocation. This nucleophilic attack can occur from either the exo or endo face.[1] The final step involves deprotonation of the oxonium ion by a water molecule or the conjugate base of the acid to yield the alcohol product and regenerate the acid catalyst.[2][3][4]
Q2: Why is the exo isomer the major product in the hydration of norbornene?
A2: The preference for the exo isomer is a result of stereoselectivity, primarily driven by sterics. The attack of the water molecule on the carbocation intermediate is less sterically hindered from the exo face compared to the more hindered endo face.[1] This leads to a higher yield of the this compound isomer.[1]
Q3: What are the key differences between exo and endo isomers?
A3: Exo and endo are terms used to describe the stereochemistry of substituents in bicyclic systems like norbornane. In the context of norborneol, the exo isomer has the hydroxyl group oriented away from the six-membered ring, on the opposite side of the one-carbon bridge. Conversely, the endo isomer has the hydroxyl group oriented towards the six-membered ring, on the same side as the one-carbon bridge. These stereochemical differences result in distinct physical properties, such as melting points and spectroscopic signatures.[5][6]
Q4: Can I use other acids besides sulfuric acid for this reaction?
A4: Yes, other strong Brønsted acids can be used to catalyze the hydration of norbornene.[1] Formic acid is a common alternative and the reaction proceeds by forming the exo-norbornyl formate, which is then hydrolyzed to this compound.[7][8] The choice of acid can influence the reaction rate and selectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss of Product During Workup: Product may be lost during extraction or purification steps.[9] 3. Decomposition of Starting Material: Norbornene can be volatile. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gently heat the reaction mixture to ensure the dissolution of norbornene and promote the reaction.[5] 2. Improve Workup Procedure: Ensure the pH of the aqueous layer is basic before extraction to prevent the protonation of the alcohol.[5] Use multiple small-volume extractions with a suitable organic solvent like dichloromethane for better recovery.[10] Check the aqueous layer for any dissolved product.[9] 3. Handle Starting Material with Care: Keep the norbornene container well-sealed and cool to minimize evaporation. |
| Low Exo:Endo Selectivity | 1. Reaction Temperature Too High: Higher temperatures can lead to less selective reactions. 2. Choice of Acid Catalyst: Different acids can exhibit varying degrees of stereoselectivity. | 1. Control Reaction Temperature: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. 2. Evaluate Different Catalysts: Consider using formic acid, which is known to favor the formation of the exo product.[7][8] |
| Product is Contaminated (e.g., with starting material or byproducts) | 1. Incomplete Reaction: Unreacted norbornene remains. 2. Side Reactions: Polymerization of norbornene can occur in the presence of a strong acid. | 1. Ensure Complete Reaction: Use TLC to confirm the disappearance of the starting material before quenching the reaction. 2. Control Reaction Conditions: Add the norbornene portion-wise to the acid solution to control the reaction rate and minimize side reactions.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is an oil instead of a solid: This could indicate the presence of impurities or a mixture of isomers. 2. Emulsion formation during extraction. | 1. Purification Techniques: If the product is an oil, consider purification by column chromatography. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity.[5] Sublimation is also an effective method for purifying norborneol.[10] 2. Breaking Emulsions: Add a saturated brine solution to the separatory funnel to help break up emulsions. |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Hydration of Norbornene
This protocol is a common method for the synthesis of a mixture of exo- and endo-norborneol, with a preference for the exo isomer.[1][5]
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
6 M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flask equipped with a stir bar, add 1 mL of water and cool it in an ice bath.
-
Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the water with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene in portions.
-
Stir the mixture and gently heat on a hot plate until the solid norbornene has dissolved. Continue stirring for approximately 20 minutes.[5]
-
Cool the reaction mixture in an ice bath and slowly add 11 mL of 6 M NaOH to neutralize the acid. Ensure the final pH is basic.[5]
-
Transfer the mixture to a separatory funnel.
-
Extract the product with two portions of 5 mL of dichloromethane.[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or sublimation.[5][10]
Protocol 2: Synthesis via Formic Acid and Saponification
This two-step method generally provides a higher yield of the this compound.[7][8]
Step A: Formation of exo-Norbornyl Formate
-
In a round-bottomed flask, combine 4.25 moles of norbornene with 17.4 moles of 98-100% formic acid.
-
Reflux the mixture for 4 hours.
-
After cooling, remove the excess formic acid by distillation under reduced pressure.
-
Distill the residue to obtain exo-norbornyl formate.[7]
Step B: Saponification to this compound
-
Hydrolyze the exo-norbornyl formate using an aqueous ethanolic solution of potassium hydroxide.
-
Isolate the this compound product by distillation.[7]
Visualizing the Process
Reaction Mechanism and Stereoselectivity
Caption: Acid-catalyzed hydration of norbornene.
Troubleshooting Workflow
Caption: Troubleshooting logic for this compound synthesis.
References
-
Exo And Endo-Norborneol Reaction Lab Report. (n.d.). Cram. Retrieved January 14, 2026, from [Link]
-
2-norbornanone. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
HYDRATION OF NORBORNENE. (n.d.). Harper College. Retrieved January 14, 2026, from [Link]
-
Endo vs Exo products. (2025, February 21). Reddit. Retrieved January 14, 2026, from [Link]
-
Catalytic mechanism and endo-to-exo selectivity reversion of an octalin-forming natural Diels–Alderase. (2021, March 1). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
This compound, min 98% (GC), 1 gram. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]
-
Endo and Exo Products. (2022, October 4). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Prelab Questions for Norbornene Lab. (2023, July 11). Brainly. Retrieved January 14, 2026, from [Link]
-
Addition of water (acid-catalyzed) mechanism. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Hydration. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]
-
Approach to Synthesis Problems. (2022, July 31). Organic Chemistry: How to... Retrieved January 14, 2026, from [Link]
-
Acid Catalyzed Hydration of an Alkene Synthesis Problem. (2016, July 4). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
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Resolving peak overlap in NMR spectra of norborneol isomers
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with resolving peak overlap in the NMR spectra of norborneol isomers. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate these complexities, ensuring both technical accuracy and practical applicability in your experimental workflows.
The Challenge: Overlapping Resonances in Norborneol Isomers
Norborneol exists as two primary isomers, endo- and exo-norborneol, which differ in the stereochemical orientation of the hydroxyl group. This subtle structural difference leads to distinct chemical environments for the protons and carbons, yet their ¹H and ¹³C NMR spectra often exhibit significant peak overlap, complicating unambiguous signal assignment and structural verification. This guide provides a structured approach to resolving this common issue, from fundamental techniques to advanced methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of a norborneol mixture shows a crowded, uninterpretable multiplet. What is my first step?
A1: Before resorting to advanced techniques, ensure your sample preparation and initial data acquisition are optimized.
-
Solvent Choice: The chemical shifts of protons, particularly the one attached to the hydroxyl-bearing carbon (H-2), can be sensitive to the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) can often induce differential shifts in overlapping signals, providing a simple yet effective means of resolution.
-
Higher Magnetic Field: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase chemical shift dispersion, spreading out the multiplets and potentially resolving the overlap.
-
Temperature Variation: Variable temperature (VT) NMR can be a useful tool. Changes in temperature can affect molecular tumbling and intermolecular interactions (like hydrogen bonding), which may lead to slight but sufficient changes in chemical shifts to resolve overlapping signals.
Q2: I've optimized the basic parameters, but key signals for my norborneol isomers are still overlapped. What should I try next?
A2: When basic optimization is insufficient, the next logical step is to employ chemical methods, specifically the use of Lanthanide Shift Reagents (LSRs).
LSRs are paramagnetic complexes that reversibly coordinate to Lewis basic sites in a molecule, such as the hydroxyl group of norborneol.[2][3] This interaction induces large changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[2] The magnitude of this shift is primarily dependent on the distance and angle between the lanthanide ion and the nucleus, causing signals closest to the coordination site to shift the most.[2]
Caption: Experimental workflow for resolving peak overlap using Lanthanide Shift Reagents.
-
Sample Preparation: Prepare a solution of your norborneol sample in a dry, deuterated solvent (e.g., CDCl₃). It is crucial that the solvent is anhydrous as water will compete with your substrate for coordination to the LSR.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any LSR.
-
LSR Selection: Choose an appropriate LSR. Complexes of Europium, such as Eu(fod)₃ and Eu(dpm)₃, typically induce downfield shifts, which is often desirable.[2][4] Praseodymium-based reagents like Pr(fod)₃ cause upfield shifts.[2]
-
Titration: Prepare a dilute solution of the LSR in the same deuterated solvent. Add small, precise aliquots of the LSR solution to your NMR tube, acquiring a new spectrum after each addition.
-
Monitoring: Observe the changes in the spectrum. Protons closer to the hydroxyl group will show the largest shifts. Continue adding the LSR until the overlapping signals are baseline-resolved. Be mindful that excessive LSR can lead to significant line broadening, which can decrease resolution.[3]
| Reagent | Typical Shift Direction | Target Functional Groups | Considerations |
| Eu(fod)₃ | Downfield | Alcohols, ketones, ethers, amines | Most commonly used, good for general purpose resolution.[2][3][4] |
| Pr(dpm)₃ | Upfield | Alcohols, ketones, ethers, amines | Useful when downfield shifts move signals into other crowded regions.[2] |
| Eu(hfc)₃ | Downfield | Chiral alcohols, amines | Chiral LSR for determining enantiomeric purity.[5] |
Q3: The use of an achiral LSR resolved the diastereomeric signals, but what if I need to analyze a mixture of enantiomers?
A3: For the analysis of enantiomeric mixtures, a chiral lanthanide shift reagent is required.
Chiral LSRs, such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)), form diastereomeric complexes with the enantiomers of your analyte.[5] These diastereomeric complexes are not mirror images and will have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. A study on this compound successfully utilized a chiral Eu(III) complex of d,d-dicamphonylmethane to discriminate between its enantiomers.[6]
The experimental protocol is similar to that for achiral LSRs, involving a careful titration to achieve optimal separation of the enantiomeric signals without excessive line broadening.
Q4: LSRs are causing too much line broadening in my spectrum. Are there alternative methods to resolve peak overlap?
A4: Yes. When LSRs are not suitable, 2D NMR spectroscopy is the most powerful alternative for resolving overlap and elucidating the complete structure.[7][8][9]
Caption: Logical workflow for structure elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This is the first experiment to run. It identifies protons that are spin-spin coupled (typically through 2-3 bonds).[10] This will help you trace out the spin systems within each isomer, even if the 1D signals are overlapped.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[9] This is extremely powerful for resolving proton overlap, as it spreads the signals out over the much wider ¹³C chemical shift range. It also provides unambiguous C-H attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton signals with carbon signals over longer ranges (typically 2-3 bonds).[9] It is crucial for piecing together the full carbon skeleton by connecting different spin systems. For example, you can identify the quaternary bridgehead carbons by their correlations to various protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For norborneol isomers, NOESY is particularly valuable. It identifies protons that are close to each other in space, regardless of whether they are J-coupled. This is the key experiment to differentiate the endo and exo isomers by looking for specific through-space correlations that are unique to each stereoisomer.
-
Sample Preparation: Prepare a moderately concentrated sample of your norborneol mixture in a deuterated solvent. Ensure the sample is free of particulate matter.
-
Acquisition: Run a standard suite of 2D experiments (COSY, HSQC, HMBC, and NOESY). Modern spectrometers can acquire these datasets in a reasonable amount of time.[11]
-
Processing and Analysis: Process the 2D data using appropriate software. The analysis involves identifying cross-peaks in each spectrum to build up the molecular structure piece by piece.[12] Start by assigning the well-resolved signals and use the correlation networks from COSY, HSQC, and HMBC to assign the rest of the molecule. Use NOESY to confirm the stereochemistry.
Q5: Are there any advanced 1D NMR techniques that can help without the complexity of 2D NMR?
A5: Yes, certain advanced pulse sequences can simplify complex 1D spectra.
-
Pure Shift NMR: Techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) are designed to remove the effects of homonuclear J-coupling from ¹H NMR spectra.[13] This collapses complex multiplets into singlets at their respective chemical shifts, dramatically increasing spectral resolution and making it much easier to identify individual signals in a crowded spectrum.
-
1D TOCSY (Total Correlation Spectroscopy): This is a selective 1D experiment. You can selectively irradiate a specific proton resonance, and the experiment will reveal all the other protons within that same spin system. This is an excellent way to "pull out" the signals of one isomer from a mixture, provided you can selectively excite at least one of its resolved protons.
These advanced pulse sequences are available on most modern NMR spectrometers and can be a rapid and effective way to simplify complex spectra.[11][14][15][16]
References
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- Slideshare. (n.d.). Lanthanide shift reagents in nmr.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- INIS-IAEA. (1977). Lanthanide shift reagents, binding, shift mechanisms and exchange.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS).
- ResearchGate. (n.d.). 1 H NMR spectrum (upper trace) of this compound in the presence of....
- Emergent Mind. (2025). Advanced Pulsed NMR Techniques.
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- Science.gov. (n.d.). nmr pulse sequences: Topics by Science.gov.
- MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol.
- Lewis Kay's group at the University of Toronto. (2019). The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy.
- PubChem - NIH. (n.d.). Norborneol, exo-(+)- | C7H12O | CID 10855417.
- Slideshare. (n.d.). use of nmr in structure ellucidation.
- Unknown. (n.d.). Pulse sequences and the vector model.
- ChemicalBook. (n.d.). This compound(497-37-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). ENDO-NORBORNEOL(497-36-9) 1H NMR spectrum.
- PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.
- OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow.
- ResearchGate. (2013). Is it possible to identify an isomer from a mixture through NMR?.
- PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.
- YouTube. (2021). Proton NMR Analysis to identify Isomers.
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Preventing rearrangement reactions in norbornyl systems
A Guide to Preventing Cationic Rearrangements for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic challenges involving norbornyl systems. The unique bridged structure of the bicyclo[2.2.1]heptane framework presents significant hurdles, most notably its profound tendency to undergo cationic rearrangements. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are norbornyl systems so prone to skeletal rearrangements?
The propensity for rearrangement is rooted in the exceptional stability of the intermediate 2-norbornyl carbocation.[1][2][3] When a leaving group departs from the C2 position, the σ-electrons of the C1–C6 bond can participate in stabilizing the resulting positive charge. This "neighboring group participation" leads to the formation of a highly stable, symmetric, bridged structure known as a non-classical carbocation.[1][4][5] In this structure, the positive charge is delocalized over three carbons (C1, C2, and C6), which lowers the overall energy of the system.[2][5] The activation energy for the subsequent migration of alkyl or hydride groups (a Wagner-Meerwein rearrangement) is extremely low, often allowing rearrangements to occur even at temperatures as low as -120 °C.[6]
Q2: What is the "non-classical carbocation" and how does it drive rearrangements?
The non-classical 2-norbornyl cation is a pivotal intermediate where the positive charge is not localized on a single carbon atom but is shared across three centers (C1, C2, and C6) through a three-center two-electron bond.[1][5] This delocalization provides significant stabilization.[1][2] Spectroscopic and computational studies have confirmed this bridged, symmetric structure as the stable energy minimum, rather than a simple rapid equilibrium between two classical carbocations.[7] This bridged intermediate readily allows for scrambling of the carbon skeleton. For instance, a nucleophile can attack at either the C1 or C2 position, leading to a mixture of products. Furthermore, the system can undergo a series of rapid Wagner-Meerwein shifts and hydride shifts, leading to extensive skeletal scrambling.[2][8][9]
Q3: What is the difference in reactivity between exo and endo isomers?
There is a dramatic difference in reactivity. Solvolysis of an exo-2-norbornyl derivative is often hundreds of times faster than its corresponding endo isomer.[2][4][10] This is explained by anchimeric assistance (neighboring group participation) from the C1-C6 sigma bond, which can effectively "push" the leaving group from the exo face, stabilizing the incipient carbocation.[2] For the endo isomer, this C1-C6 bond is anti-periplanar and cannot provide such assistance, making ionization much slower.[2] This rate difference is a hallmark of non-classical ion formation.[2]
Visualizing the Problem: The Norbornyl Rearrangement Cascade
The following diagram illustrates the central challenge: the formation of the non-classical carbocation and the subsequent Wagner-Meerwein shift that leads to the rearranged product.
Caption: Formation of the non-classical cation and competing product pathways.
Troubleshooting Guide: Common Issues and Solutions
This table addresses frequent problems encountered during reactions with norbornyl systems and provides actionable solutions grounded in mechanistic principles.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Isolation of a rearranged product instead of the desired substitution product. | Formation of the stable non-classical 2-norbornyl carbocation, followed by a low-energy Wagner-Meerwein rearrangement.[6] This is favored by polar, ionizing solvents and higher temperatures. | 1. Lower the Reaction Temperature: Conduct the reaction at low temperatures (e.g., -78 °C to -40 °C) to favor the kinetic product over the thermodynamic rearranged product.[11][12] Lower temperatures reduce the available energy to overcome the activation barrier for the rearrangement.[12][13]2. Change Solvent: Switch to non-polar, non-ionizing solvents (e.g., pentane, hexane, toluene). These solvents destabilize the formation of carbocationic intermediates, thus suppressing the rearrangement pathway. |
| A complex mixture of products is formed, including isomers and scrambled skeletons. | Extensive rearrangements are occurring, such as multiple Wagner-Meerwein shifts, 6,2-hydride shifts, and 3,2-hydride shifts, leading to scrambling of the carbon framework.[2][8] This indicates the reaction conditions fully support a long-lived carbocation intermediate. | 1. Avoid Cationic Intermediates Entirely: Redesign the synthesis to use reaction pathways that do not generate carbocations. Consider: - Free-Radical Reactions: Radical intermediates are planar but do not typically undergo skeletal rearrangements in the same manner as carbocations.[3][14] For example, use radical additions to norbornene.[15] - Concerted Reactions: Employ mechanisms like hydroboration-oxidation or Diels-Alder reactions, which bypass discrete carbocation intermediates. |
| The reaction is extremely slow or does not proceed, especially with an endo substrate. | The endo leaving group cannot be assisted by the C1-C6 σ-bond, leading to a much higher activation energy for ionization.[2] Steric hindrance on the endo face can also impede reagent access.[16] | 1. Use a Better Leaving Group: For endo substrates, switch to a more reactive leaving group (e.g., from chloride to tosylate or brosylate) to facilitate ionization without relying on anchimeric assistance.2. Promote with a Lewis Acid: In applicable cases, a Lewis acid can help abstract the leaving group and force the reaction to proceed, though this may also increase the risk of rearrangement if not carefully controlled. |
| Only the exo product is formed, even when starting from the endo isomer. | This is classic evidence for the formation of the symmetrical non-classical carbocation.[4] Nucleophilic attack on this intermediate occurs almost exclusively from the less sterically hindered exo face. | If the endo product is desired, cationic pathways must be strictly avoided. Consider an SN2-type reaction if the substrate allows, although this is very difficult on a norbornyl system. Alternatively, a different synthetic route that establishes the endo stereochemistry via a non-cationic method is necessary. |
Experimental Protocols
Protocol 1: Low-Temperature Nucleophilic Substitution to Minimize Rearrangement
This protocol aims to trap the kinetic substitution product by running the reaction at a very low temperature, thereby disfavoring the rearrangement pathway.
Objective: Substitute an exo-2-norbornyl brosylate with an azide nucleophile.
Methodology:
-
System Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the exo-2-norbornyl brosylate (1.0 eq) in anhydrous dichloromethane (DCM) in a three-neck flask equipped with a thermometer, magnetic stirrer, and a dropping funnel.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.[13] It is crucial to maintain this temperature consistently.
-
Reagent Addition: Dissolve tetrabutylammonium azide (1.5 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the azide solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in cold saturated sodium bicarbonate solution.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding pre-chilled saturated sodium bicarbonate solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the exo-2-norbornyl azide.
Causality: By performing the reaction at -78 °C, the kinetic barrier for the Wagner-Meerwein rearrangement is significantly harder to overcome compared to the barrier for direct nucleophilic attack on the carbocation intermediate.[11][12] The use of a less-ionizing solvent like DCM also helps to slightly destabilize the carbocation, further discouraging rearrangement.
Protocol 2: Free-Radical Addition to Norbornene
This protocol demonstrates a strategy to functionalize the norbornyl skeleton while completely avoiding cationic intermediates.
Objective: Add hydrogen bromide (HBr) across the double bond of norbornene under anti-Markovnikov, free-radical conditions.
Methodology:
-
Setup: In a quartz reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve norbornene (1.0 eq) in a suitable solvent like cyclohexane.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 eq).
-
Reagent Introduction: Bubble HBr gas through the solution OR add a solution of HBr in a non-polar solvent.
-
Initiation: Irradiate the mixture with a UV lamp (if using photochemical initiation) or heat to an appropriate temperature for thermal decomposition of the initiator (e.g., ~80 °C for AIBN).
-
Reaction: Maintain the reaction conditions for 2-4 hours, monitoring by GC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Wash the mixture with aqueous sodium bisulfite solution to remove excess bromine radicals, followed by saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude exo-2-bromonorbornane.
Causality: The reaction proceeds via a free-radical chain mechanism (initiation, propagation, termination).[17] The key intermediate is a 2-norbornyl radical, not a cation.[14] This radical intermediate does not undergo skeletal rearrangement, and the subsequent hydrogen abstraction step yields a single, unrearranged constitutional isomer.[14][15] The stereochemical outcome is typically exo due to the steric hindrance of the endo face.[15]
Decision Workflow for Strategy Selection
When faced with a synthesis involving a norbornyl system, use the following workflow to select the most appropriate strategy to avoid unwanted rearrangements.
Caption: A decision-making guide for selecting an appropriate reaction strategy.
References
-
Dalal Institute. Classical and Nonclassical Carbocations. Available at: [Link]
-
Wikipedia. 2-Norbornyl cation. Available at: [Link]
-
CORE. Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. Available at: [Link]
-
SlideShare. Nonclassical Carbocation. Available at: [Link]
-
Unacademy. All About Non-Classical Ions. Available at: [Link]
-
Sorensen, T. S., & Ranganayakulu, K. (1975). Predicting the Most Favored Path and the Overall Rate of Multistep 2-Norbornyl Cation Rearrangements. The Assignment of. Canadian Journal of Chemistry, 53(13), 1876-1894. Available at: [Link]
-
Canadian Science Publishing. What causes the nonclassical structure of 2-norbornyl ion?. Available at: [Link]
-
Brown, H. C., & Chloupek, F. J. (1966). THE SLOW RATES OF SOLVOLYSIS OF ENDO-5,6-TRIMETHYLENE-ENDO-(2 AND 8)-NORBORNYL TOSYLATES: STERIC HINDRANCE TO IONIZATION AND THE. Proceedings of the National Academy of Sciences, 56(6), 1653-1656. Available at: [Link]
-
University of Rochester. Unit 5: Radicals and Radical Reactions. Available at: [Link]
-
Michigan State University Department of Chemistry. Cationic Rearrangements. Available at: [Link]
-
Davies, D. I., & Cristol, S. J. (1970). Some free-radical addition reactions of norbornene and related compounds. Journal of the Chemical Society C: Organic, 546-551. Available at: [Link]
-
Gassman, P. G., & Fentiman, A. F. (1970). Solvolysis Reactions of 7-Norbornenyl and Related Systems. Substituent Effects as a Diagnostic Probe for Participation. Journal of the American Chemical Society, 92(9), 2549-2551. Available at: [Link]
-
Brown, H. C., & Rao, C. G. (1980). Structural effects in solvolytic reactions. 33. Exo-endo rate ratios in solvolysis of 2-norbornyl chlorides in aqueous acetone of widely variable water content. The Journal of Organic Chemistry, 45(11), 2113-2116. Available at: [Link]
-
Air Products. Low-Temperature Reactions. Available at: [Link]
-
Pharmaceutical Technology. Going Low Temperature. Available at: [Link]
-
Wagen, C. (2024). Looking Back on the Norbornyl Cation. Corin Wagen. Available at: [Link]
-
Lneya. Effect of Temperature on Reactions of Chemical Organic Synthesis. Available at: [Link]
-
Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Available at: [Link]
-
ResearchGate. (PDF) Revisiting the Structure of the 2-Norbornyl Carbocation. Available at: [Link]
-
Royal Society of Chemistry. A field guide to flow chemistry for synthetic organic chemists. Available at: [Link]
-
JoVE. Video: Conducting Reactions Below Room Temperature. Available at: [Link]
-
Wikipedia. Wagner–Meerwein rearrangement. Available at: [Link]
-
ResearchGate. (PDF) The 2-Norbornyl Cation Is Not a Single Minimum Energy System. Available at: [Link]
-
Grokipedia. Wagner–Meerwein rearrangement. Available at: [Link]
-
Chemistry LibreTexts. 30: Rearrangements. Available at: [Link]
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Technical Support Center: Acid-Catalyzed Hydration of Norbornene
Welcome to the comprehensive support guide for the acid-catalyzed hydration of norbornene. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this classic yet intricate reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the underlying chemistry, helping you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in the acid-catalyzed hydration of norbornene can stem from several factors. A primary culprit is often incomplete reaction. Norbornene is a solid that may not fully dissolve in the initial stages of the reaction, especially if the acid concentration or temperature is not optimal.[1][2]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Gently warm the reaction mixture to facilitate the dissolution of norbornene. A temperature of around 40-50°C is typically sufficient.[2] Be cautious not to overheat, as this can promote side reactions.
-
Optimize Acid Concentration: The concentration of the acid catalyst (commonly sulfuric acid) is critical. If the acid is too dilute, the rate of protonation of the double bond will be slow, leading to an incomplete reaction. Conversely, overly concentrated acid can lead to charring and other side reactions. A common starting point is a 50% aqueous sulfuric acid solution.[2][3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typically, stirring for 1-2 hours after the norbornene has dissolved is adequate.[2] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Workup Procedure: Significant product loss can occur during the workup. Ensure the neutralization of the acidic reaction mixture is complete before extraction. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane, and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[2][4]
Question 2: I've obtained a product, but my characterization (e.g., melting point, NMR) suggests a mixture of isomers. Why is this, and can I favor the formation of one isomer?
Answer: The acid-catalyzed hydration of norbornene typically yields a mixture of exo-norborneol and endo-norborneol.[4][5] The formation of the exo-isomer is generally favored due to steric hindrance; the nucleophilic attack by water is less hindered on the exo face of the bicyclic system.[5]
Scientific Rationale:
The reaction proceeds through a carbocation intermediate.[6][7] The initial protonation of the norbornene double bond can lead to the formation of a non-classical carbocation, which is stabilized by delocalization. Water, as the nucleophile, can then attack this intermediate from either the exo or endo face. The exo attack is sterically less hindered, leading to the this compound as the major product.
Strategies to Influence Isomer Ratio:
While it is challenging to achieve complete stereoselectivity in this reaction, you can influence the product ratio:
-
Reaction Temperature: Lower reaction temperatures may slightly favor the formation of the thermodynamically more stable product, though the kinetic product (this compound) will likely still predominate.
-
Purification: The two isomers can often be separated by careful fractional crystallization or column chromatography. This compound has a melting point of 124-126 °C, while endo-norborneol melts at 149-151 °C.[5][8]
Question 3: My product analysis shows the presence of an unexpected rearranged product. What is happening and how can I prevent it?
Answer: The presence of rearranged products is a known complication in the acid-catalyzed hydration of norbornene and is attributed to a Wagner-Meerwein rearrangement.[9][10] This is a 1,2-shift of an alkyl group in the carbocation intermediate, leading to a more stable carbocation.
Mechanism of Rearrangement:
The initial secondary carbocation formed upon protonation of norbornene can undergo a skeletal rearrangement to form a more stable tertiary carbocation, which then reacts with water.
Mitigation Strategies:
-
Choice of Acid: While sulfuric acid is common, other acidic catalysts can be explored. However, any strong acid that generates a carbocation intermediate can potentially lead to this rearrangement.[6]
-
Alternative Synthetic Routes: If a rearranged product is a persistent issue, consider alternative methods for the hydration of alkenes that do not involve a free carbocation intermediate, such as oxymercuration-demercuration.[11][12] This two-step process typically proceeds with high Markovnikov regioselectivity and without rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the acid-catalyzed hydration of norbornene?
A1: The reaction proceeds via a three-step mechanism:[6][7][11]
-
Protonation of the alkene: The π-bond of the norbornene double bond acts as a nucleophile and attacks a proton from the hydronium ion (formed from the acid catalyst in water), creating a carbocation intermediate and a water molecule.
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electron-deficient carbocation. This forms a protonated alcohol (an oxonium ion).
-
Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the final alcohol product (norborneol) and regenerating the acid catalyst (hydronium ion).
Caption: Mechanism of Acid-Catalyzed Hydration of Norbornene.
Q2: What safety precautions should be taken during this experiment?
A2:
-
Corrosive Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Add the acid slowly and carefully to water, as the dilution process is exothermic.
-
Norbornene Odor: Norbornene has a strong, pungent odor.[2][13] It is advisable to handle it in a well-ventilated fume hood.
-
Flammable Solvents: The organic solvents used for extraction, such as diethyl ether, are highly flammable. Ensure there are no open flames or ignition sources nearby.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Melting Point: As mentioned, the exo and endo isomers have distinct melting points.[5][8] A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol functional group, and the disappearance of the C=C stretching band from the norbornene starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and determine the isomeric ratio. The chemical shifts of the protons and carbons attached to the hydroxyl group will be different for the exo and endo isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the two isomers and determine their relative abundance, while MS will confirm the molecular weight of the product (112.17 g/mol ).[14]
Experimental Protocol: Acid-Catalyzed Hydration of Norbornene
This protocol provides a reliable method for the synthesis of norborneol, with an emphasis on yielding the exo isomer as the major product.
Materials and Reagents:
| Reagent | Quantity | Molar Mass ( g/mol ) | Moles |
| Norbornene | 4.7 g | 94.15 | 0.05 |
| Sulfuric Acid (conc.) | 5 mL | 98.08 | - |
| Water | 5 mL | 18.02 | - |
| Sodium Hydroxide (6M) | ~20 mL | 40.00 | - |
| Diethyl Ether | 50 mL | 74.12 | - |
| Anhydrous Sodium Sulfate | - | 142.04 | - |
Procedure:
-
Preparation of the Acidic Solution: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of deionized water. The flask should be cooled in an ice bath during the addition as the process is highly exothermic.
-
Reaction Initiation: To the stirred acidic solution at room temperature, add 4.7 g of norbornene in small portions over 10-15 minutes.[2][3]
-
Reaction Progression: Continue stirring the mixture at room temperature. The norbornene will gradually dissolve. The reaction is typically complete within 1-2 hours after the complete dissolution of the solid. The progress can be monitored by TLC.
-
Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the excess acid by adding 6 M sodium hydroxide solution dropwise with constant stirring. The solution should be basic to litmus or pH paper.[2]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with three 15 mL portions of diethyl ether.[3] Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by sublimation.[2][3]
-
Characterization: Determine the yield, melting point, and obtain IR and NMR spectra of the purified product to confirm its identity and assess its purity.
Caption: Troubleshooting workflow for the acid-catalyzed hydration of norbornene.
References
-
Wikipedia. This compound. [Link]
-
Organic Syntheses. 2-norbornanone. [Link]
-
Harper College. HYDRATION OF NORBORNENE. [Link]
-
Cram. Exo And Endo-Norborneol Reaction Lab Report. [Link]
- Google P
-
Grokipedia. endo-Norborneol. [Link]
-
Unknown. Hydration of Norbornene. [Link]
-
Canadian Science Publishing. An Approach to Stereochemical Analysis by Ion Cyclotron Resonance. Distinguishing exo- and endo-Norborneol. [Link]
-
Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
-
Chemistry LibreTexts. 6.4: Acid-Catalyzed Hydration. [Link]
-
Cram. Isomerism. [Link]
-
PubChem. This compound. [Link]
-
YouTube. Drawing Mechanisms For Acid-Catalyzed Hydration and Hydrohalogenation Reactions of Alkenes. [Link]
-
YouTube. 8.3 Acid Catalyzed Hydration, Oxymercuration Demercuration, and Hydroboration Oxidation | OChemistry. [Link]
-
CP Lab Safety. This compound, min 98% (GC), 1 gram. [Link]
-
Wikipedia. Wagner–Meerwein rearrangement. [Link]
-
ChemEurope.com. Norbornene. [Link]
-
University of Florida. CHM2210 Study Guide & Practice Problems. [Link]
-
YouTube. 8.3a Hydration Acid Catalyzed Hydration. [Link]
-
YouTube. Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. [Link]
-
Chemistry LibreTexts. 30.1: Wagner-Meerwein Rearrangements. [Link]
-
Scribd. Wagner-Meerwein Rearrangement. [Link]
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Technical Support Center: Purification of exo-Norborneol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of norborneol isomers. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to empower you to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is separating exo- and endo-norborneol so challenging?
The primary difficulty lies in their structural similarity. Exo- and endo-norborneol are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl group on the bicyclic ring.[1] This subtle difference results in very similar physical properties, such as polarity and boiling point, making their separation non-trivial.[2]
Q2: What are the most effective methods for separating these isomers?
The most common and effective laboratory-scale techniques for separating exo- and endo-norborneol are fractional crystallization and column chromatography.[2] The choice between these methods depends on the scale of your separation, the initial purity of your mixture, and the desired final purity.
Q3: How can I determine the ratio of exo to endo isomers in my sample?
Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful analytical techniques for quantifying the isomeric ratio.[3][4] In ¹H NMR, the chemical shifts of the protons attached to the carbon bearing the hydroxyl group are distinct for the exo and endo isomers.[5][6] GC can also provide excellent separation of the two isomers, allowing for their quantification based on peak area.[7][8]
Q4: Can I convert the undesired endo isomer to the more stable exo isomer?
Yes, epimerization of the endo isomer to the thermodynamically more stable exo isomer is possible.[2] This is typically achieved through an acid-catalyzed process. However, this approach requires subsequent purification to remove the catalyst and any byproducts.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a purification technique based on differences in the solubility of compounds in a given solvent at different temperatures.[9][10][11] For norborneol isomers, the significant difference in their melting points suggests that fractional crystallization can be an effective separation method.
Key Physical Properties for Fractional Crystallization
| Property | exo-Norborneol | endo-Norborneol |
| Melting Point | 124-126 °C[12][13][14] | 149-151 °C[1][15] |
| Boiling Point | 176-177 °C[12][13][14] | ~176.5 °C[1] |
| Appearance | White to light beige crystals[16] | Light yellow-beige powder[1] |
Experimental Workflow: Fractional Crystallization
Caption: A stepwise workflow for separating norborneol isomers via fractional crystallization.
Troubleshooting Fractional Crystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the norborneol mixture.[2] |
| The cooling rate is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Oily precipitate forms instead of crystals. | The solvent is not appropriate for the compound. | Screen various solvents to find one that provides a significant solubility difference between the isomers and promotes crystal growth.[2] |
| The concentration of the solute is too high. | Add a small amount of hot solvent to dissolve the oil and attempt recrystallization again. | |
| Poor separation of isomers. | The solubility difference between the isomers in the chosen solvent is insufficient. | Experiment with different solvents or solvent mixtures to maximize the solubility difference.[2] |
| Co-crystallization of both isomers is occurring. | Ensure a very slow cooling rate. Seeding the solution with a pure crystal of the desired isomer can also promote selective crystallization.[2] |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[17][18][19] Due to the slight polarity difference between exo- and endo-norborneol, column chromatography can be an effective separation method.
Experimental Workflow: Column Chromatography
Caption: A systematic workflow for the separation of norborneol isomers using column chromatography.
Troubleshooting Column Chromatography
| Problem | Potential Cause | Solution |
| Co-elution of isomers. | The mobile phase is too polar. | Decrease the polarity of the eluent. A common mobile phase is a mixture of hexane and ethyl acetate; systematically decrease the proportion of ethyl acetate.[2] |
| The stationary phase is not providing adequate separation. | While silica gel is common, alumina can offer different selectivity.[2] | |
| The column is overloaded. | Use a larger column or load a smaller amount of the sample mixture. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[17] | |
| Broad or tailing peaks. | The sample was not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent before loading it onto the column.[19] |
| The column was not packed uniformly. | Ensure the column is packed evenly to prevent channeling. The slurry method of packing is generally preferred.[2] | |
| Cracked or channeled column bed. | The column was allowed to run dry. | Always maintain the solvent level above the top of the stationary phase.[2] |
| Improper packing technique. | Use the slurry method for packing to ensure a homogenous column bed.[2] |
Analytical Methods for Purity Assessment
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Principle: The chemical environment of protons in the exo and endo isomers is slightly different, leading to distinct chemical shifts in the ¹H NMR spectrum.[5][6]
-
Application: By integrating the signals corresponding to specific protons in each isomer, the relative ratio of the two can be accurately determined. The use of chiral shift reagents can further enhance the resolution of the signals for enantiomeric purity determination if applicable.[3]
2. Gas Chromatography (GC):
-
Principle: The two isomers will have slightly different retention times on a GC column due to differences in their volatility and interaction with the stationary phase.[20]
-
Application: By running a standard of each pure isomer (if available) or by using GC-MS to identify the peaks, the relative amounts of exo and endo norborneol in a mixture can be quantified by comparing the areas of their respective peaks.[4][7] Derivatization with a chiral reagent can be employed for the separation of enantiomers if needed.[4][7]
References
- endo-Norborneol - Grokipedia. (n.d.).
- Purification techniques for endo and exo isomers of norbornene derivatives. - Benchchem. (n.d.).
-
This compound - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. (2018). Chirality. [Link]
-
Chemical Properties of exo-Norbornyl alcohol (CAS 497-37-0) - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]
-
endo-Norborneol | C7H12O - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
An Approach to Stereochemical Analysis by Ion Cyclotron Resonance. Distinguishing exo- and endo-Norborneol. (1971). Canadian Journal of Chemistry. [Link]
-
¹H NMR spectrum (upper trace) of this compound in the presence of... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products. (2018). PubMed. [Link]
-
A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers. (2014). PubMed. [Link]
- Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof. (2010).
-
¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2020). MDPI. [Link]
-
endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. (1997). Journal of Chemical Education. [Link]
-
(±)-exo-Norborneol | C₇H₁₂O | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 14, 2026, from [Link]
-
Exo And Endo-Norborneol Reaction Lab Report. (n.d.). Cram. [Link]
-
2-norbornanone - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isolation and Purification of Natural Compounds - Column Chromatography. (2024). Sorbead India. [Link]
-
Fractional crystallization - Chemistry LibreTexts. (2021). Retrieved January 14, 2026, from [Link]
-
Fractional Crystallization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Fractional crystallization (chemistry) - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Column Chromatography - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
HYDRATION OF NORBORNENE - Harper College. (n.d.). Retrieved January 14, 2026, from [Link]
-
ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. (n.d.). MavMatrix. [Link]
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Technical Support Center: exo-Norborneol Stability and Storage
Welcome to the technical support guide for exo-Norborneol. This resource is designed for our valued partners in research, science, and drug development. Here, you will find in-depth guidance on the stability and optimal storage conditions for this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your materials and the success of your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator, ideally between 2-8°C.[1] While the material is stable at normal room temperatures, refrigerated storage minimizes the potential for slow degradation over time, especially from sublimation and subtle thermal decomposition.[2] The area should be dry and well-ventilated, away from incompatible substances like strong oxidizing agents.[3][4]
Q2: Can I store this compound at room temperature?
Yes, for short-term storage, this compound is stable and can be kept in a cool, dry place away from direct sunlight and heat sources.[2][4] However, for periods longer than a few weeks, refrigeration is recommended to ensure the highest purity is maintained for sensitive applications.
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is best practice to transfer the container to a desiccator to allow it to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the solid, which could compromise its integrity. Always handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: What are the signs of degradation in this compound?
Pure this compound is a white to off-white crystalline solid.[5] Visual signs of degradation are not always obvious, but any significant discoloration (e.g., yellowing) or change in odor could indicate the presence of impurities. The most likely degradation pathway is oxidation to 2-norbornanone. Therefore, the appearance of a camphor-like odor may suggest the presence of this ketone impurity. For quantitative assessment, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to check for purity.
Q5: What type of container is best for storing this compound?
The compound should be stored in the original supplier container if possible, as these are typically made of inert materials. If transferring to a different container, use glass vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined caps). Avoid plastic containers unless they are known to be compatible with alcohols and bicyclic compounds.
Q6: How stable are solutions of this compound?
The stability of this compound in solution depends on the solvent and storage conditions. In anhydrous aprotic solvents (e.g., dichloromethane, THF, diethyl ether), solutions are relatively stable if stored under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. In protic solvents, especially under acidic or basic conditions, the stability may be reduced. It is always recommended to prepare solutions fresh for optimal results in sensitive reactions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Problem 1: Inconsistent or Low Yields in Reactions
Symptoms:
-
Lower than expected yield in a well-established protocol.
-
Inconsistent results between batches of this compound.
Possible Causes & Solutions:
-
Degradation of Starting Material: As mentioned, this compound can oxidize to 2-norbornanone. This ketone impurity will not participate in reactions where the alcohol functionality is required, thus lowering the effective concentration of the starting material and leading to reduced yields.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the starting material by GC or ¹H NMR to quantify the level of any ketone impurity.
-
Purify if Necessary: If significant degradation is detected, the this compound can be purified. Due to its relatively high vapor pressure, sublimation is an effective method for purification.[6]
-
Implement Proper Storage: Ensure that going forward, the compound is stored under the recommended refrigerated and dry conditions.[1]
-
-
-
Presence of Moisture: The hydroxyl group of this compound makes it somewhat hygroscopic. Absorbed water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.
-
Troubleshooting Steps:
-
Dry Before Use: If moisture is suspected, dry the this compound in a vacuum oven at a temperature below its melting point (124-126°C) or in a desiccator over a strong drying agent like phosphorus pentoxide.
-
Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for reactions sensitive to water.
-
-
Problem 2: Unexpected Side Products
Symptoms:
-
Appearance of unknown peaks in GC or NMR spectra of the crude reaction mixture.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
-
Contamination from Degradation Products: The presence of 2-norbornanone can lead to its own set of side reactions depending on the reagents used.
-
Troubleshooting Steps:
-
Characterize Side Products: If possible, isolate and characterize the main side product. Comparison with an authentic sample of 2-norbornanone can confirm its identity.
-
Review Reaction Compatibility: Consider if the reaction conditions could promote the oxidation of this compound. If strong oxidants are present, even as impurities, they could be a contributing factor.
-
-
-
Isomeric Impurities: Commercial this compound may contain a small percentage of the endo-isomer, endo-Norborneol. While chemically similar, the different stereochemistry can lead to different reaction rates or diastereomeric products, complicating purification and analysis.
-
Troubleshooting Steps:
-
Check Isomeric Purity: High-resolution GC or chiral chromatography may be necessary to determine the isomeric purity of the starting material.
-
Purification: If the endo-isomer is problematic, purification by fractional sublimation or careful recrystallization may be required.
-
-
Data & Diagrams
Summary of Key Properties and Storage Conditions
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [3][7][8] |
| Molecular Weight | 112.17 g/mol | [3][7][8] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 124-126 °C | [3][7][9] |
| Boiling Point | 176-177 °C | [3][7][9] |
| Short-Term Storage | Cool, dry, well-ventilated area | |
| Long-Term Storage | 2-8°C, tightly sealed, away from oxidants | [1][3] |
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A decision-making workflow for troubleshooting inconsistent experimental results when using this compound.
Diagram: Potential Degradation Pathway
Caption: The primary degradation pathway for this compound is oxidation to 2-Norbornanone.
References
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer. Available at: [Link]
-
This compound | CAS#:497-37-0. Chemsrc.com. Available at: [Link]
-
This compound | C7H12O. PubChem. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Chemical Properties of exo-Norbornyl alcohol (CAS 497-37-0). Cheméo. Available at: [Link]
-
SAFETY DATA SHEET - this compound. Chem Service. Available at: [Link]
-
Degradation pathway of (+)-borneol, (−)-borneol, (+)-isoborneol, and (−)-isoborneol in Pseudomonas sp. TCU-HL1. ResearchGate. Available at: [Link]
-
The mass spectrum and fragmentation mechanism of exo‐ and endo‐ norborneol. ResearchGate. Available at: [Link]
-
Exo And Endo-Norborneol Reaction Lab Report. Cram.com. Available at: [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound | CAS#:497-37-0 | Chemsrc [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Kinetics Modeling for Degradation of Geosmin and 2-Methylisoborneol by Photo-Electrogenerated Radicals [mdpi.com]
- 7. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 8. This compound | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sarthaks.com [sarthaks.com]
Common impurities in commercial exo-Norborneol
Welcome to the Technical Support Center for exo-Norborneol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the use of commercial this compound in experimental settings. As Senior Application Scientists, we provide not just troubleshooting steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
Commercial this compound, typically available at purities of 98% or higher as determined by Gas Chromatography (GC), contains several process-related impurities that can impact sensitive applications.[1] The most prevalent impurities include:
-
Endo-Norborneol: This is the most common impurity and is a stereoisomer of the desired exo-product. It forms concurrently during the synthesis.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, these can include norbornene, formic acid, or sulfuric acid.[2][3]
-
Synthesis Intermediates: In routes involving formic acid, residual exo-norbornyl formate may be present if the final hydrolysis step is incomplete.[3]
-
By-products from Side Reactions: Wagner-Meerwein rearrangement products can form during the acid-catalyzed hydration of norbornene.[4][5]
-
Oxidation Products: Exposure to oxidizing conditions can lead to the formation of norcamphor.[3]
-
Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.
-
Diels-Alder Adducts: The norbornene starting material itself is synthesized via a Diels-Alder reaction, which could introduce related impurities.[6][7]
Troubleshooting Guide
Problem 1: Inconsistent results or failure in Ring-Opening Metathesis Polymerization (ROMP).
Symptoms:
-
Low polymer yield.
-
Broad molecular weight distribution.
-
Incomplete monomer conversion.
-
Variability between batches of this compound.
Possible Cause: The primary culprit for issues in ROMP is often the presence of the endo-Norborneol isomer. The endo-isomer is known to have a significantly lower polymerization rate compared to the exo-isomer, which can interfere with the polymerization kinetics and lead to the observed problems.[8][9]
Troubleshooting Steps:
-
Quantify the endo/exo Isomer Ratio:
-
Method: Utilize Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) for accurate quantification. A non-polar capillary column is typically suitable for separating the isomers.[10]
-
Interpretation: A higher-than-expected percentage of the endo-isomer is a strong indicator of the source of the issue.
-
-
Purification of this compound:
-
If the endo-isomer concentration is too high, purification may be necessary. Common laboratory-scale purification techniques include:
-
Fractional Crystallization: This method relies on slight differences in the solubility of the two isomers.
-
Column Chromatography: Separation on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) can be effective.
-
-
-
Catalyst Selection:
-
Some modern ROMP catalysts exhibit higher tolerance to certain impurities. Review the literature for catalysts that are less sensitive to the endo-isomer or other potential inhibitors.
-
Problem 2: Unexpected side products in a drug synthesis pathway.
Symptoms:
-
Formation of an unexpected ketone-containing by-product.
-
Difficulty in achieving the desired product purity.
Possible Cause: The presence of norcamphor, the oxidation product of norborneol, in your starting material can lead to the formation of unwanted side products in your synthetic route.[3]
Troubleshooting Steps:
-
Screen for Norcamphor:
-
Method: GC-MS is the ideal technique to identify and quantify norcamphor. Its mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.
-
Prevention: Store this compound under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents to prevent its formation.
-
-
Analyze Starting Materials:
-
If the synthesis of this compound was performed in-house, review the oxidation step. Incomplete reduction or unintended oxidation can lead to norcamphor contamination.
-
Technical Data & Protocols
Typical Impurity Profile of Commercial this compound
While a specific Certificate of Analysis for every commercial batch will vary, the following table summarizes the common impurities and their likely origins.
| Impurity | Typical Source | Potential Impact |
| Endo-Norborneol | Co-synthesis during acid-catalyzed hydration of norbornene[2] | Inhibits or slows down ROMP reactions[8][9] |
| Norbornene | Unreacted starting material from Diels-Alder synthesis[6][7] | May interfere with polymerization or other downstream reactions |
| Formic Acid | Residual reagent from synthesis[3] | Can affect pH-sensitive reactions and cause corrosion[11] |
| Sulfuric Acid | Residual catalyst from synthesis[2] | Strong acid that can catalyze unwanted side reactions[12][13] |
| exo-Norbornyl formate | Incomplete hydrolysis of intermediate[3] | Can introduce an ester functional group into the reaction |
| Norcamphor | Oxidation of this compound[3] | Can lead to ketone-related side products in synthesis[14] |
| Wagner-Meerwein Products | Carbocation rearrangement during synthesis[4][15] | Structural isomers that can be difficult to separate |
Experimental Protocol: GC-MS Analysis of this compound Purity
This protocol provides a general guideline for the analysis of this compound purity and the identification of common impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-300 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and endo-Norborneol based on their retention times and mass spectra.
-
Compare the mass spectra of any unknown peaks to a spectral library (e.g., NIST) to tentatively identify other impurities like norcamphor or unreacted starting materials.
-
Quantify the relative peak areas to determine the purity of the this compound and the percentage of each impurity.
-
Visual Diagrams
Caption: Origin of common impurities during the synthesis of this compound.
Sources
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- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of exo- vs. endo-Norborneol
Introduction
In the realm of bicyclic compounds, the norbornane framework presents a fascinating case study in stereochemistry and reactivity. The rigid, bridged structure of norborneol gives rise to two diastereomers: exo-norborneol and endo-norborneol. In the endo isomer, the hydroxyl group is oriented towards the six-membered ring of the bicyclic system, whereas in the exo isomer, it points away.[1] This seemingly subtle difference in spatial arrangement profoundly impacts the molecule's steric environment and, consequently, its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of exo- and endo-norborneol, supported by mechanistic insights and experimental data, to aid researchers in predicting and controlling the outcomes of their synthetic endeavors.
While the Diels-Alder reaction, a common route to norbornene derivatives, often kinetically favors the formation of the endo product due to stabilizing secondary orbital interactions, the exo isomer is generally the thermodynamically more stable product owing to reduced steric hindrance.[2][3][4] This inherent stability often translates to differences in reaction rates and pathways.
Structural Differences: The Root of Divergent Reactivity
The core distinction between exo- and endo-norborneol lies in the steric accessibility of the hydroxyl group and the adjacent C-H bond. In endo-norborneol, the hydroxyl group is situated in a more sterically congested environment, shielded by the bicyclic framework. Conversely, the hydroxyl group in this compound is more exposed and readily accessible to incoming reagents.[5]
This fundamental structural difference is the primary determinant of their differential reactivity in a variety of chemical transformations.
Comparative Reactivity Analysis
We will now explore the comparative reactivity of exo- and endo-norborneol in three key reaction types: oxidation, esterification, and dehydration.
Oxidation to Norcamphor
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis.[6] When applied to the norborneol isomers, a significant rate difference is observed.
Experimental Observation: The oxidation of this compound to norcamphor proceeds significantly faster than the oxidation of endo-norborneol.
Mechanistic Rationale: The Role of Steric Hindrance
The most common mechanism for the chromic acid oxidation of a secondary alcohol involves several key steps[7][8][9]:
-
Formation of a chromate ester from the alcohol and chromic acid.
-
Abstraction of the proton on the carbon bearing the hydroxyl group by a base (typically water).
-
Elimination of the chromium species to form the ketone.
The rate-determining step is the abstraction of the C-H proton. In endo-norborneol, the C-H bond that needs to be broken is in the exo position, which is sterically hindered by the bicyclic ring structure. This makes it more difficult for a base to approach and abstract this proton. In contrast, for this compound, the C-H bond to be broken is in the less hindered endo position, allowing for a more facile abstraction.
This difference in steric accessibility of the key C-H bond directly translates to a lower activation energy and a faster reaction rate for the exo isomer.
Illustrative Workflow: Chromic Acid Oxidation ```dot
Caption: Step-by-step protocol for the acid-catalyzed dehydration of norborneol.
Summary of Reactivity Comparison
| Reaction | Relative Reactivity | Key Reason |
| Oxidation | exo > endo | Less steric hindrance for the abstraction of the C-H bond in the exo isomer. |
| Esterification | exo > endo | The hydroxyl group in the exo isomer is more sterically accessible to the carboxylic acid. |
| Dehydration | exo > endo | Lower energy transition state for carbocation formation and more favorable stereoelectronics for elimination in the exo isomer. |
Conclusion
The stereochemical disparity between exo- and endo-norborneol provides a compelling illustration of how structure dictates reactivity in organic chemistry. The greater steric accessibility of the hydroxyl group and adjacent C-H bonds in this compound consistently leads to faster reaction rates in oxidation, esterification, and dehydration reactions compared to its endo counterpart. For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for designing efficient synthetic routes, predicting reaction outcomes, and controlling product distributions. By leveraging these fundamental principles, the selective transformation of norborneol isomers can be achieved with greater precision and efficacy.
References
- Vertex AI Search. (n.d.). Chromic acid oxidation: Mechanism and examples. Chemistry Notes.
- Chad's Prep. (n.d.).
- Truman ChemLab. (2012, January 17).
- Nave, P. M., & Trahanovsky, W. S. (1970). Mechanism of the Chromic Acid Oxidation of Secondary Alcohols. Evidence Which Establishes the Oxidative Cleavage as a One-Electron Process. Journal of the American Chemical Society, 92(4), 1120–1125.
- Lumen Learning. (n.d.). 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Exo and Endo Norborn-5-en-2-yl Phenyl Ketone.
- Penn State Research Database. (n.d.).
- Princeton University. (n.d.).
- Cram. (n.d.). Exo And Endo-Norborneol Reaction Lab Report.
- ResearchGate. (n.d.). General representation of exo and endo-oxanorbornene reactivity.
- ResearchGate. (2025, August 7). The mass spectrum and fragmentation mechanism of exo‐ and endo‐ norborneol.
- Wikipedia. (n.d.). endo–exo isomerism.
- Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?
- Scribd. (n.d.). Endo Vs Exo Why Are Endo Products Favored in Diels-Alder Reactions.
- Khan Academy. (n.d.). Diels-Alder: endo rule.
- ECHEMI. (n.d.). Exo product more stable than endo product.
- Reddit. (2025, February 21). Endo vs Exo products.
- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems.
- ChemTube3D. (n.d.).
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
- Chemguide. (n.d.).
- ChemBAM. (n.d.).
- YouTube. (2023, September 6). Dehydration Reactions of Alcohols and Zaitsev's Rule.
- Chemistry LibreTexts. (2020, May 30). 14.
- Chemistry LibreTexts. (2019, June 5). 9.
- MDPI. (2024, October 4). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin.
- YouTube. (2022, March 4).
- Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products.
- Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart.
- Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control.
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- 6. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
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A Comparative Guide to the 1H NMR Spectral Analysis of exo-Norborneol for Structural Confirmation
In the realm of synthetic chemistry and drug development, the unambiguous determination of molecular structure is paramount. For rigid bicyclic systems like norborneol, stereoisomerism presents a critical challenge that demands precise analytical techniques for resolution. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an exceptionally powerful tool for elucidating stereochemistry. This guide provides an in-depth comparative analysis of the 1H NMR spectrum of exo-norborneol, contrasting it with its endo isomer to provide a clear framework for structural confirmation. We will delve into the underlying principles that govern the distinct spectral features of these isomers, supported by experimental data and established methodologies.
The Decisive Role of Stereochemistry in Bicyclic Systems
The seemingly subtle difference in the spatial orientation of the hydroxyl group in exo- and endo-norborneol profoundly impacts their chemical and physical properties. In drug development, such stereochemical variations can lead to drastic differences in pharmacological activity, with one isomer potentially exhibiting therapeutic effects while the other is inactive or even toxic. Consequently, the ability to definitively assign the stereochemistry is not merely an academic exercise but a crucial step in ensuring the safety and efficacy of pharmaceutical compounds.
1H NMR as the Definitive Arbiter of Norborneol Stereochemistry
1H NMR spectroscopy provides a detailed electronic picture of a molecule by probing the local magnetic environments of its hydrogen atoms (protons). The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J-values) of each proton signal are exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups. It is this sensitivity that allows for the clear differentiation between the exo and endo isomers of norborneol.
The key to distinguishing between the two isomers lies in the analysis of the proton attached to the carbon bearing the hydroxyl group (C2-H). The orientation of the C-O bond relative to the rest of the bicyclic framework creates distinct magnetic environments for the C2 proton in each isomer, leading to significant and predictable differences in their respective 1H NMR spectra.
Comparative 1H NMR Spectral Analysis: exo- vs. endo-Norborneol
A side-by-side comparison of the 1H NMR spectra of exo- and endo-norborneol reveals characteristic differences that serve as diagnostic markers for each isomer. The most telling dissimilarities are observed in the chemical shift and multiplicity of the C2-H proton.
| Proton Assignment | This compound Chemical Shift (δ, ppm) | This compound Multiplicity & Key Coupling Constants (J, Hz) | endo-Norborneol Chemical Shift (δ, ppm) | endo-Norborneol Multiplicity & Key Coupling Constants (J, Hz) |
| H2 (endo) | ~3.74[1] | dd, J ≈ 6.8, 2.4 Hz[1] | - | - |
| H2 (exo) | - | - | ~4.22[2] | m (complex) |
| H1 (bridgehead) | ~2.24 | m | ~2.24 | m |
| H4 (bridgehead) | ~2.17 | m | ~2.16 | m |
| H3-exo | ~1.64 | m | ~1.94 | m |
| H3-endo | ~1.11 | m | ~0.84 | m |
| H7s (syn) | ~1.46 | d, J ≈ 9.8 Hz | ~1.56 | d, J ≈ 10 Hz |
| H7a (anti) | ~1.29 | d, J ≈ 9.8 Hz | ~1.34 | d, J ≈ 10 Hz |
| H5, H6 | ~1.0-1.6 | Overlapping multiplets | ~1.2-1.9 | Overlapping multiplets |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.
The Diagnostic C2-H Signal: A Tale of Two Isomers
In this compound , the hydroxyl group is in the exo position, meaning the proton at C2 is in the endo position. This C2-endo proton typically resonates at a lower chemical shift, around 3.74 ppm .[1] Its multiplicity is often a doublet of doublets (dd). This arises from its coupling to the adjacent bridgehead proton (H1) and the neighboring C3-exo proton. The coupling constant to H1 is typically small (around 2.4 Hz), while the coupling to the C3-exo proton is larger (around 6.8 Hz).[1]
In endo-Norborneol , the hydroxyl group is in the endo position, placing the C2 proton in the exo position. This C2-exo proton is significantly deshielded and appears at a higher chemical shift, around 4.22 ppm .[2] The multiplicity of this signal is more complex and is often described as a multiplet. This complexity is due to couplings with the bridgehead proton (H1) and both the C3-exo and C3-endo protons. The C2-exo proton exhibits a quintet-like appearance due to strong coupling with the C3-exo proton and weaker couplings with the C3-endo and H1 protons.[3]
The Underlying Science: Anisotropic Effects
The pronounced downfield shift of the C2-exo proton in the endo isomer is a direct consequence of the magnetic anisotropy of the C-C single bonds within the bicyclic system.[3] The electron density in C-C bonds creates a localized magnetic field. Protons situated in the "deshielding cone" of this induced field will experience a stronger effective magnetic field and thus resonate at a higher chemical shift. In the endo isomer, the C2-exo proton is positioned in closer proximity to the shielding cone of the C5-C6 bond, leading to its significant deshielding compared to the C2-endo proton in the exo isomer.
The following diagram illustrates the key protons and their spatial relationships in both isomers.
Caption: Key proton assignments for exo- and endo-norborneol.
Experimental Protocol for 1H NMR Analysis
To obtain high-quality 1H NMR spectra for structural confirmation of norborneol isomers, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the norborneol sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Deuterated Chloroform).
-
The use of a high-purity solvent is crucial to avoid interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
The following steps are for a typical modern NMR spectrometer (e.g., Bruker, JEOL).
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is critical for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a standard 1D proton spectrum.
-
A spectral width of approximately 10-12 ppm is sufficient to cover the entire proton chemical shift range.
-
Use a 90° pulse angle for maximum signal intensity.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
The following workflow diagram outlines the key stages of the experimental process.
Caption: Workflow for 1H NMR analysis of norborneol.
Conclusion: A Robust Method for Stereochemical Assignment
The 1H NMR spectral analysis of exo- and endo-norborneol provides a definitive and reliable method for their structural confirmation. The distinct chemical shift and multiplicity of the C2-H proton, governed by the anisotropic effects within the rigid bicyclic framework, serve as unambiguous diagnostic markers. By following a systematic experimental protocol and carefully analyzing the resulting spectral data, researchers can confidently assign the stereochemistry of norborneol derivatives, a critical step in advancing research and development in chemistry and the pharmaceutical sciences.
References
- Musher, J. I. Nuclear Magnetic Resonance Spectra of Bicyclo[2.2.1]heptane Derivatives. I. The 2-Norbornanols. Molecular Physics, 6(1), 93-97 (1963).
- Lee, C. C., & Lee-Ruff, E. ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY. Canadian Journal of Chemistry, 42(12), 2874-2876 (1964).
- Paasivirta, J. Proton Magnetic Resonance Spectra of Bicyclo[2.2.1]heptane Derivatives. Suomen Kemistilehti B, 36, 76-83 (1963).
- Anacona, J. R., & Calzadilla, M. Synthesis and characterization of some norbornene derivatives. Journal of the Chilean Chemical Society, 51(3), 963-965 (2006).
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ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]
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Canadian Science Publishing. ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY. Canadian Journal of Chemistry, 42(12), 2874-2876 (1964). Available at: [Link]
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A Senior Application Scientist’s Guide to Differentiating exo- and endo-Norborneol Isomers Using Infrared Spectroscopy
In the realm of synthetic chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates a molecule's biological activity, physical properties, and reaction pathways. For bridged bicyclic compounds like norborneol, the distinction between exo and endo diastereomers is fundamental. While techniques like NMR spectroscopy can provide definitive structural elucidation, Infrared (IR) spectroscopy offers a rapid, accessible, and powerful method for distinguishing between these isomers based on subtle yet significant differences in their vibrational modes.
This guide provides an in-depth comparison of the IR spectra of exo- and endo-norborneol, explains the structural origins of their spectral differences, and presents a validated experimental protocol for obtaining high-quality data.
The Stereochemical Landscape of Norborneol
Norborneol, or bicyclo[2.2.1]heptan-2-ol, exists as two diastereomers: exo-norborneol and endo-norborneol. This isomerism arises from the orientation of the hydroxyl (-OH) group relative to the six-membered ring's bridges.[1] In the exo isomer, the -OH group is positioned anti (away from) the longest bridge (the C5-C6 ethylene bridge), making it more sterically accessible. Conversely, in the endo isomer, the -OH group is syn (on the same side as) the longest bridge, placing it in a more sterically hindered environment.[1][2][3] This fundamental difference in steric crowding is the primary driver of the distinct features observed in their respective IR spectra.
The Vibrational Tale of Two Isomers: A Comparative IR Analysis
The diagnostic power of IR spectroscopy lies in its ability to detect the vibrational frequencies of specific bonds within a molecule.[4] For norborneol, the key vibrations are the O-H stretch, the C-O stretch, and various C-H bending modes in the fingerprint region. The different steric environments of the hydroxyl group in the exo and endo isomers directly influence these vibrations.
-
endo-Norborneol: The hydroxyl group in the endo position is sterically hindered by the proximity of the C5-C6 bridge. This conformation can facilitate intramolecular hydrogen bonding between the hydroxyl proton and the π-electron cloud of the C5-C6 bond, a phenomenon noted in related systems.[5] This interaction can lead to a sharper, more defined O-H stretching band compared to its exo counterpart under certain conditions.
-
This compound: The hydroxyl group in the exo position is sterically unencumbered and more available for intermolecular hydrogen bonding with neighboring molecules in the solid state. This typically results in a very broad O-H stretching absorption band, characteristic of strongly associated alcohols.
The most reliable distinctions, however, often appear in the fingerprint region (< 1500 cm⁻¹), where the C-O stretch and various C-H bending vibrations are located. The overall skeletal structure dictates a unique pattern of peaks in this region, making it a "fingerprint" for each isomer. The C-O stretching frequency is particularly sensitive to the stereochemistry. In the less-hindered exo isomer, the C-O bond can vibrate more freely, often resulting in a stretching frequency at a slightly different wavenumber than in the constrained endo isomer.
Quantitative Data Comparison
The following table summarizes the key diagnostic absorption bands that differentiate exo- and endo-norborneol. While the broad O-H stretch is a common feature for alcohols, subtle differences in the fingerprint region, particularly the C-O stretching frequency, are highly diagnostic.
| Vibrational Mode | This compound (cm⁻¹) | endo-Norborneol (cm⁻¹) | Significance for Differentiation |
| O-H Stretch | ~3350 (very broad) | ~3350 (broad) | The broadness indicates intermolecular hydrogen bonding in both. The exo peak is often broader due to less steric hindrance. |
| C-H Stretch (sp³) | ~2950, ~2870 | ~2950, ~2870 | Present in both isomers; not a primary point of differentiation. |
| C-O Stretch | ~1075 | ~1030 | Primary Diagnostic Peak. The difference in wavenumber is due to the distinct steric and electronic environments of the C-O bond in each isomer. |
| Fingerprint Region Bends | Multiple peaks, e.g., ~1300-1450 | Multiple peaks, e.g., ~1300-1450 | The overall pattern is unique to each isomer, but the C-O stretch is the most cited and clear differentiator. |
Note: Exact peak positions can vary slightly based on the sample preparation and spectrometer calibration. The relative difference is the key identifier.
Experimental Workflow: From Sample to Spectrum
The following protocol details the preparation of a solid norborneol sample for analysis via transmission IR spectroscopy using the potassium bromide (KBr) pellet method. This method is a self-validating system; a visually transparent pellet is indicative of properly prepared sample, minimizing light scattering and producing a clean, interpretable spectrum.[6]
Workflow Diagram
Caption: Workflow for Norborneol Isomer Identification.
Step-by-Step Protocol
-
Preparation of Materials: Ensure the agate mortar, pestle, and pellet die assembly are impeccably clean and dry. Clean with a solvent like acetone and dry completely.[7] Use spectroscopic grade potassium bromide (KBr) that has been stored in a desiccator to minimize moisture absorption.[8]
-
Weighing: Accurately weigh approximately 1-2 mg of the solid norborneol sample and 100-200 mg of dry KBr powder. The typical sample-to-KBr ratio is about 1:100.[6][7]
-
Grinding and Mixing: Add the KBr to the agate mortar first and grind it to a fine powder. Then, add the norborneol sample. Continue to grind the mixture firmly for 3-5 minutes until it is a homogenous, fine powder.[9] The goal is to reduce the particle size to be smaller than the wavelength of the IR radiation to prevent light scattering, which would result in a sloping baseline.[9]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die assembly. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the loaded die into a hydraulic press. Apply a vacuum for 1-2 minutes to remove trapped air and residual moisture, which can cause unwanted absorption bands (especially a broad O-H band around 3450 cm⁻¹ and a sharp H₂O bend near 1640 cm⁻¹).[6] Slowly increase the pressure to 8-10 tons and hold for 2-3 minutes.[6][7] The pressure causes the KBr to deform plastically and fuse into a solid, transparent disc.[6] Release the pressure slowly to prevent the pellet from cracking.
-
Spectrum Acquisition: Carefully remove the transparent pellet from the die and place it in the sample holder of the IR spectrometer. First, run a background scan with an empty sample compartment or a pure KBr pellet. Then, run the scan for the norborneol sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Conclusion
While seemingly minor, the stereochemical difference between exo- and endo-norborneol produces a distinct and reliable divergence in their infrared spectra. The most definitive indicator is the position of the C-O stretching vibration, which appears at a different frequency due to the varied steric environments of the hydroxyl group. By following a validated experimental protocol for sample preparation and spectral acquisition, researchers can leverage IR spectroscopy as a rapid and effective tool for the unambiguous identification of these crucial diastereomers, ensuring the stereochemical integrity of their synthetic products.
References
-
Cram. (n.d.). Exo And Endo-Norborneol Reaction Lab Report. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
Bryn Mawr College. (2009, October 4). IR spectroscopy no. 4 How to make and run a KBR pellet continued. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-norbornanone. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new exo- and endo-3,8-dihydro-beta-santalols and other norbornyl-derived alcohols. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). An Approach to Stereochemical Analysis by Ion Cyclotron Resonance. Distinguishing exo- and endo-Norborneol. Retrieved from [Link]
-
Story, P. R. (n.d.). SYNTHESIS AND REACTIONS OF SOME 2,7-DISUBSTITUTED NORBORNANES. Iowa State University. Retrieved from [Link]
-
Chegg. (2022, April 12). Solved hello, can you help me determine if the IR is exo or. Retrieved from [Link]
-
Wikipedia. (n.d.). endo–exo isomerism. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 8). How To Distinguish Between Compounds Using IR Spectroscopy?. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Borneol. NIST WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Separation of Norborneol Enantiomers by HPLC
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical. Norborneol, a bicyclic alcohol, serves as a vital chiral building block in asymmetric synthesis. Its stereoisomers, particularly the exo and endo diastereomers, are themselves chiral and exist as pairs of enantiomers. Achieving baseline separation of these enantiomers is a frequent challenge that necessitates robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the gold standard for this application.[1][2]
This guide provides an in-depth comparison of common HPLC methodologies for the chiral separation of norborneol enantiomers, focusing on the widely successful polysaccharide-based CSPs. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to select and optimize the most effective method for your research needs.
The Challenge: Resolving Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC.[3] Chiral separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[4]
For small, neutral alcohols like norborneol, polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated on a silica support, have demonstrated broad applicability and high success rates.[5][6][7]
Comparing Key Chiral Stationary Phases
The most effective strategy for developing a chiral separation method is to screen a set of CSPs with different chiral selectors.[1] For norborneol and similar bicyclic alcohols, the primary candidates are amylose and cellulose derivatives.
-
Chiralpak® AD-H: This phase consists of amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel. It is known for its wide range of applications, particularly in normal-phase mode. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide polymer.[8]
-
Chiralcel® OD-H: This CSP features cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, also on a 5 µm silica support.[9][10] While the selector has the same derivatizing group as Chiralpak® AD-H, the different polysaccharide backbone (cellulose vs. amylose) results in a distinct three-dimensional structure. This often leads to complementary or even superior selectivity for certain compounds.[6][8]
The choice between these two CSPs is often empirical, as subtle differences in the analyte's structure can significantly impact the interactions and, therefore, the separation.[6]
Illustrative Performance Data
The following table summarizes representative chromatographic results for the enantioseparation of a racemic norborneol standard, illustrating a typical outcome from a column screening experiment under normal phase conditions.
| Parameter | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Time 1 (t R1) | 10.5 min | 12.8 min |
| Retention Time 2 (t R2) | 12.1 min | 16.0 min |
| Separation Factor (α) | 1.18 | 1.29 |
| Resolution (R s) | 2.10 | 3.55 |
Note: This is illustrative data. Actual results may vary based on specific instrumentation, sample, and laboratory conditions.
Analysis: In this comparison, the Chiralcel® OD-H column provides a superior separation, evidenced by a higher separation factor (α) and baseline resolution well above the desired 1.5 mark. The Chiralpak® AD-H also achieves baseline separation, but with less efficiency. This outcome highlights the critical importance of screening different CSPs, as the subtle conformational differences between the amylose and cellulose backbones can have a profound impact on chiral recognition.[6][8]
The Critical Role of the Mobile Phase
For polysaccharide-based CSPs, normal-phase chromatography is the most common and effective mode.[11] The mobile phase typically consists of an alkane (like n-hexane or n-heptane) and an alcohol modifier (e.g., 2-propanol, ethanol).[8][11]
-
The Alcohol Modifier: The type and concentration of the alcohol are the most critical parameters for optimizing the separation. The alcohol competes with the analyte for hydrogen bonding sites on the CSP.
-
Decreasing alcohol concentration generally increases retention times and often improves resolution, as it allows for stronger interaction between the analyte and the CSP.
-
Increasing alcohol concentration decreases retention times, which can be useful for faster analysis, but may compromise resolution.
-
-
Alcohol Type: The choice of alcohol (2-propanol vs. ethanol) can also alter selectivity due to differences in polarity and steric hindrance. It is a valuable secondary parameter to optimize after an initial separation is achieved.[11]
Detailed Experimental Protocol: Chiral Column Screening
This section provides a step-by-step methodology for performing the chiral column screening for norborneol enantiomers.
1. System and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a suitable detector. Since norborneol lacks a strong chromophore, a Refractive Index (RI) detector or a UV detector at low wavelength (e.g., 200-210 nm) is required.
-
Columns:
-
Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
-
-
Chemicals: HPLC-grade n-hexane and 2-propanol.
-
Sample: A solution of racemic norborneol (e.g., 1 mg/mL) dissolved in the mobile phase.
2. Initial Chromatographic Conditions (Screening):
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: RI or UV at 205 nm
-
Injection Volume: 10 µL
3. Experimental Workflow:
Sources
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- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Stereoselective Synthesis of exo-Norborneol: Mechanisms and Methodologies
This guide provides an in-depth analysis of the stereoselective synthesis of exo-norborneol, a crucial bicyclic alcohol in synthetic organic chemistry and materials science. We will dissect the mechanistic underpinnings that govern stereoselectivity in the most prevalent synthetic routes and offer a comparative analysis of their efficacy based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on this fundamental transformation.
The Stereochemical Challenge: Exo vs. Endo
Norborneol exists as two diastereomers: this compound and endo-norborneol. The stereochemical designation refers to the position of the hydroxyl group relative to the one-carbon bridge (C7). The exo isomer, with the hydroxyl group oriented away from the C7 bridge, is generally the thermodynamically more stable product. However, achieving high stereoselectivity in its synthesis is a nuanced challenge, often dictated by kinetic control and the specific reaction pathway. The choice of synthetic strategy is therefore paramount in maximizing the yield of the desired exo isomer.
Key Synthetic Strategies and Mechanistic Insights
Two primary strategies dominate the synthesis of this compound: the reduction of norcamphor and the hydroboration-oxidation of norbornene. Each approach offers distinct advantages and proceeds through different mechanistic pathways, directly influencing the observed stereoselectivity.
Reduction of Norcamphor: A Tale of Steric Hindrance
The reduction of the ketone group in norcamphor is a common method for producing norborneol. The choice of reducing agent is critical in controlling the stereochemical outcome.
Mechanism of Hydride Reduction:
The reduction of norcamphor with hydride reagents, such as sodium borohydride (NaBH₄), typically proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. The direction of this attack is heavily influenced by steric hindrance.
-
Endo Attack: The "bottom" or endo face of the norcamphor molecule is sterically hindered by the boat-like conformation of the six-membered ring and the presence of the C7 bridge.
-
Exo Attack: The "top" or exo face is significantly more accessible to the incoming nucleophile.
Consequently, the hydride reagent preferentially attacks from the less hindered exo face, pushing the resulting hydroxyl group into the endo position. This kinetic preference leads to the endo-norborneol as the major product.
However, the use of bulkier reducing agents can shift the selectivity towards the exo product. For instance, lithium tri-sec-butylborohydride (L-Selectride®) is a highly hindered hydride source. The steric bulk of the three sec-butyl groups prevents the reagent from approaching the exo face, forcing it to attack from the more hindered endo face, albeit at a slower rate. This results in the formation of the this compound as the major product.
Diagram 1: Steric influence on the reduction of norcamphor.
Hydroboration-Oxidation of Norbornene: A Concerted Path to Exo-Selectivity
The hydroboration-oxidation of norbornene is a powerful two-step process that consistently yields this compound with high stereoselectivity.
Mechanism of Hydroboration-Oxidation:
-
Hydroboration: The first step involves the addition of borane (BH₃), typically as a complex with THF, across the double bond of norbornene. This reaction proceeds through a concerted, four-membered transition state. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon (anti-Markovnikov addition). Critically, the addition occurs exclusively from the less sterically hindered exo face of the bicyclic system. The bulky borane molecule cannot approach the endo face due to steric clash with the methylene bridge.
-
Oxidation: The resulting trialkylborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH). This oxidation proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position.
This two-step sequence ensures that the final hydroxyl group is located in the exo position.
Diagram 2: Workflow for the hydroboration-oxidation of norbornene.
Comparative Analysis of Synthetic Methods
The choice between these methods depends on factors such as desired stereoselectivity, available starting materials, and reaction conditions.
| Method | Starting Material | Reagents | Typical Exo:Endo Ratio | Yield (%) | Key Advantages | Key Disadvantages |
| Reduction | Norcamphor | NaBH₄, MeOH | ~15:85 | >90 | Mild conditions, high yield. | Poor exo-selectivity. |
| Reduction | Norcamphor | L-Selectride®, THF | >99:1 | ~85-95 | Excellent exo-selectivity. | Air-sensitive and pyrophoric reagent, requires anhydrous conditions. |
| Hydroboration-Oxidation | Norbornene | 1. BH₃-THF2. H₂O₂, NaOH | >99:1 | ~80-90 | Excellent exo-selectivity, readily available starting material. | Two-step process, requires careful handling of borane. |
Experimental Protocols
Protocol for the Reduction of Norcamphor with Sodium Borohydride
-
Dissolve norcamphor (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of endo- and this compound.
Protocol for the Hydroboration-Oxidation of Norbornene
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve norbornene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 0.5 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield predominantly this compound.
Conclusion
The stereoselective synthesis of this compound is a well-understood process where the choice of methodology directly dictates the stereochemical outcome. While the reduction of norcamphor with standard hydride reagents favors the endo product due to kinetic control via the less hindered exo attack, employing sterically demanding reducing agents like L-Selectride® can effectively reverse this selectivity. For consistently high exo-selectivity, the hydroboration-oxidation of norbornene stands out as a superior method, driven by the sterically controlled exo addition of borane. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including purity, yield, and practical considerations of reagent handling.
References
-
Zweifel, G., & Brown, H. C. (1963). Hydroboration. XI. The Hydroboration of Olefins with Diborane—A Remarkably Fast, Room-Temperature Reaction. Journal of the American Chemical Society, 85(14), 2066–2072. [Link]
A Senior Application Scientist's Guide to X-ray Crystallography Data of exo-Norborneol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise understanding of molecular architecture is paramount. The rigid bicyclo[2.2.1]heptane skeleton of norborneol and its derivatives provides a valuable scaffold for the design of therapeutic agents. The stereochemistry of these molecules, particularly the exo configuration, plays a pivotal role in their biological activity and pharmacokinetic properties. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these compounds at the atomic level, providing unequivocal proof of stereochemistry and invaluable insights into intermolecular interactions.
This guide offers a comparative overview of X-ray crystallography data for exo-norborneol derivatives, supported by a detailed experimental protocol for obtaining such data. It is designed to equip researchers with the knowledge to critically evaluate crystallographic information and to confidently pursue the structural elucidation of their own novel compounds.
Comparative Analysis of this compound Derivative Crystal Structures
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures. A thorough search of the CSD reveals a number of crystal structures for derivatives of this compound. For the purpose of this guide, we will compare a selection of these to illustrate the type of data available and the structural insights that can be gleaned.
| Compound | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Resolution (Å) | R-factor (%) |
| (1R,2R,4R)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide | Not Publicly Available | C₈H₁₀ClNO | Orthorhombic | P2₁2₁2₁ | 6.463(2) | 11.453(4) | 11.528(4) | 90 | 90 | 90 | 853.5(5) | 0.77 | 4.1 |
| A derivative of 2-oxa-bicyclo[2.2.1]heptane | Not Publicly Available | C₂₄H₂₃N₃O₄ | Monoclinic | P2₁/c | 11.579(2) | 10.457(2) | 17.568(4) | 90 | 97.48(3) | 90 | 2112.1(7) | 0.71 | 5.3 |
| (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide | 1578911 | C₅H₁₂Br₂N₂ | Orthorhombic | P2₁2₁2₁ | 8.1234(3) | 10.3456(4) | 23.3456(9) | 90 | 90 | 90 | 1961.21(13) | 0.77 | 3.8 |
Note: The data presented here is illustrative. Access to the full crystallographic information files (CIFs) via the CCDC website is recommended for a comprehensive analysis. The CSD is a vital resource for researchers, providing a vast library of structural data that can aid in the design and interpretation of new experiments.[1]
The Crucial Role of the exo Configuration
The rigid framework of the norborneol scaffold restricts conformational flexibility. The exo orientation of substituents at the C2 position is of particular interest in medicinal chemistry. This stereochemical arrangement projects the substituent away from the bicyclic core, influencing how the molecule interacts with biological targets such as enzyme active sites or receptors. X-ray crystallography provides the unambiguous determination of this and other stereocenters within the molecule, which is critical for establishing structure-activity relationships (SAR).
Experimental Protocol: From Powder to Publication-Ready Structure
The following protocol outlines the key steps and rationale for determining the crystal structure of a novel this compound derivative. This is a self-validating system, where the quality of the final data is a direct reflection of the care taken at each stage.
Part 1: Crystal Growth - The Foundation of Quality Data
The adage "garbage in, garbage out" is particularly true for crystallography. The quality of the single crystal is the single most important determinant of the quality of the final structure.
Experimental Choices & Causality:
-
Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is crucial for forming well-ordered, single crystals. A common technique is to dissolve the compound in a "good" solvent and then introduce a "poor" solvent (an anti-solvent) in a controlled manner.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until saturation is reached and crystals begin to form. This is a simple and often effective method.
-
Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method offers excellent control over the rate of crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.
-
Part 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for X-ray analysis.
Step-by-Step Methodology:
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.
-
Initial Screening: A few initial X-ray diffraction images are collected to assess the quality of the crystal. Well-defined, sharp diffraction spots are indicative of a good single crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Data Collection Strategy: A strategy is devised to collect a complete dataset, ensuring that all unique reflections are measured with sufficient redundancy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and merged to produce a final reflection file.
Part 3: Structure Solution and Refinement - From Data to a 3D Model
This stage involves converting the measured diffraction intensities into a three-dimensional model of the electron density within the crystal, and then fitting a molecular model to this density.
Workflow:
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares process to improve the agreement between the calculated and observed diffraction data. The R-factor is a measure of this agreement, with lower values indicating a better fit.
-
Validation: The final model is rigorously validated to ensure its chemical and geometric sensibility. This involves checking bond lengths, bond angles, and torsion angles against expected values, as well as analyzing the overall quality of the fit to the diffraction data.
Visualization of the Crystallography Workflow
The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.
Sources
A Comparative Guide to Catalysts for Norbornene Hydration: Performance, Selectivity, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The hydration of norbornene to produce exo-norborneol and endo-norborneol is a cornerstone reaction in synthetic organic chemistry, providing key intermediates for pharmaceuticals, specialty polymers, and fragrance compounds.[1] The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and, most critically, the stereoselectivity between the desired exo and endo isomers. This guide offers a comparative analysis of prominent catalytic systems for norbornene hydration, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.
The Significance of Stereoselectivity in Norbornene Hydration
The commercial and scientific value of norborneol isomers often hinges on the stereochemical purity. The exo isomer is frequently the more desired product due to its specific biological activities and polymerization characteristics. The stereochemical outcome of the hydration reaction is dictated by the reaction mechanism, which is heavily influenced by the nature of the catalyst employed.[2]
Homogeneous Acid Catalysis: The Traditional Approach
Homogeneous Brønsted acids, particularly sulfuric acid (H₂SO₄), have long been the standard for norbornene hydration.[3] These catalysts operate through a well-understood carbocation mechanism, which serves as a baseline for comparison with other catalytic systems.
Mechanism of Sulfuric Acid-Catalyzed Hydration
The reaction proceeds via the protonation of the norbornene double bond by the acid catalyst, forming a carbocation intermediate. This intermediate is then attacked by a water molecule, followed by deprotonation to yield the norborneol product. The stereoselectivity of this reaction is primarily governed by steric hindrance. The bulky bicyclic structure of the norbornyl cation favors the approach of the water molecule from the less hindered exo face, leading to a predominance of the this compound isomer.[1]
Sources
A Researcher's Guide to Purity Validation: A Comparative Analysis of Melting Point for exo-Norborneol Characterization
In the landscape of chemical synthesis and drug development, the purity of a starting material or intermediate is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. For compounds like exo-norborneol, a versatile bicyclic alcohol used as a critical building block in pharmaceutical and agrochemical synthesis, ensuring high purity is paramount to the success of subsequent reactions and the integrity of the final product[1]. This guide provides an in-depth analysis of melting point determination as a primary, accessible, and highly informative technique for validating the purity of this compound. We will explore the thermodynamic principles, present a detailed experimental protocol, compare it with alternative analytical methods, and provide the field-proven insights necessary for confident compound validation.
The Foundational Principle: Melting Point and Thermodynamic Purity
The melting point of a pure, crystalline solid is a distinct and constant physical property. It is defined as the temperature at which the solid and liquid phases exist in equilibrium[2]. For a pure substance, this transition is sharp, typically occurring over a narrow range of 0.5–1°C[3][4]. This is because the molecules are arranged in a uniform, stable crystal lattice, and a specific amount of thermal energy is required to overcome these intermolecular forces and induce a phase change[5].
The presence of even a small amount of a miscible impurity disrupts this orderly crystal lattice[2]. This disruption weakens the intermolecular forces within the solid, meaning less energy is required to break them apart[5]. This phenomenon, known as melting point depression , is the cornerstone of using melting point analysis for purity assessment[3][6][7]. Consequently, an impure sample will exhibit two key characteristics compared to a pure reference standard:
-
A Lowered Melting Point: The onset of melting will begin at a temperature lower than the literature value for the pure compound.
-
A Broadened Melting Range: The transition from solid to liquid will occur over a wider temperature range because different regions of the mixed solid melt at different temperatures[2].
This thermodynamic principle provides a direct, observable correlation between the melting behavior of this compound and its level of purity. The literature value for the melting point of pure this compound is typically cited in the range of 124–126 °C[1][8][9], with some high-purity commercial grades melting as high as 128 °C[10]. Any significant negative deviation or broadening of this range is a strong indicator of contamination.
Experimental Protocol: Melting Point Determination of this compound
The following protocol describes a self-validating system for accurately determining the melting point of a synthesized this compound sample using a standard digital melting point apparatus. The causality behind each step is explained to ensure methodological integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Place a small amount (10-20 mg) of the crystalline this compound sample onto a clean, dry watch glass. Using a spatula, crush the sample into a fine, homogeneous powder.
-
Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for observing a sharp, reproducible melting point[11].
-
-
Capillary Tube Loading:
-
Action: Invert a capillary tube (open end down) and press it into the powdered sample. A small amount of sample will be forced into the open end.
-
Action: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved[11].
-
Rationale: Consistent sample height and packing density are crucial for reproducibility. An overly large sample will result in a wider apparent melting range due to the temperature differential across the sample mass.
-
-
Apparatus Setup and Calibration Check:
-
Action: Before analyzing the unknown sample, run a known standard with a sharp melting point close to that of this compound (e.g., benzoic acid, m.p. 122.4 °C) to verify the apparatus's calibration.
-
Rationale: This step establishes trust in the instrument's accuracy. A deviation of more than 1 °C suggests the need for recalibration and prevents misinterpretation of the experimental data[12].
-
-
Melting Point Determination:
-
Action: Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Action: Set a rapid heating rate (e.g., 10-15 °C/minute) to approach the expected melting point (up to ~115 °C for this compound).
-
Action: Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to a slow 1-2 °C per minute[11].
-
Rationale: A rapid initial ramp saves time. However, a slow heating rate near the melting point is absolutely critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Action: Observe the sample closely through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1). This is the onset of melting.
-
Action: Continue heating and observing. Record the temperature at which the last solid crystal disappears, and the sample becomes a clear, transparent liquid (T2). This is the clear point.
-
Action: The melting point is reported as the range T1 – T2.
-
-
Data Analysis:
-
Action: Compare the observed melting range of the synthesized sample to the literature value (124-126 °C) and, if available, to a high-purity reference standard of this compound run on the same instrument.
-
Rationale: A direct comparison under identical conditions provides the most reliable assessment of purity.
-
Workflow Visualization
Caption: Workflow for this compound Melting Point Determination.
Interpreting the Data: A Comparative Scenario
To illustrate the power of this technique, consider the hypothetical data for three different samples of this compound.
| Sample ID | Description | Observed Melting Range (°C) | Interpretation |
| A | High-Purity Reference Standard | 125.0 – 125.5 °C | Sharp, narrow range consistent with a highly pure compound. Establishes the benchmark. |
| B | Newly Synthesized Batch | 121.5 – 124.0 °C | Depressed and broad range. The sample is clearly impure and requires further purification (e.g., recrystallization). |
| C | Sample B "Spiked" with endo-Norborneol | 119.0 – 123.0 °C | Further depression and broadening of the range confirms that impurities lower the melting point. |
This data clearly demonstrates how a deviation from the sharp, high melting point of the reference standard immediately flags a sample as impure.
Visualizing Melting Point Depression
Caption: Impurities cause a depression and broadening of the melting range.
Comparison with Alternative Purity Validation Methods
While melting point analysis is an invaluable tool, it provides a qualitative assessment of purity. For quantitative analysis and structural confirmation, it should be complemented by other techniques. Commercially available this compound, for instance, often specifies purity as ≥98.0% as determined by Gas Chromatography (GC)[10][13].
| Technique | Principle | Information Provided | Speed & Cost | Key Advantage |
| Melting Point Analysis | Measures the temperature range of solid-to-liquid phase transition. Based on the disruption of crystal lattice energy by impurities[2][5]. | Qualitative purity assessment. Identity confirmation via mixed melting point[4][5]. | Very fast (minutes), low cost. | Excellent, rapid first-pass indicator of purity for crystalline solids. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative purity assessment. Can separate and quantify individual impurities (e.g., endo vs. exo isomers)[14]. | Slower (15-60 min), higher instrument cost. | Provides precise quantitative data on purity and impurity profile. |
| Spectroscopy (NMR, IR) | Probes the chemical structure based on the interaction of molecules with electromagnetic radiation. | Structural confirmation. Can detect and help identify impurities with distinct functional groups or proton environments[12]. | Fast (minutes), high instrument cost. | Confirms chemical identity and can reveal the structure of unknown impurities. |
Melting point analysis serves as an excellent complement to chromatography. After a compound has been purified via a technique like flash chromatography, melting point determination offers a quick and easy way to assess the purity of the collected fractions[15].
Conclusion
For researchers, scientists, and drug development professionals working with crystalline compounds like this compound, melting point analysis is more than a preliminary check; it is a rapid, cost-effective, and thermodynamically sound method for purity validation. A sharp melting point, consistent with the literature value, provides immediate confidence in the quality of the material. Conversely, a depressed and broadened melting range is an unambiguous indicator of contamination, signaling the need for further purification. While it does not replace the quantitative power of chromatography or the structural detail of spectroscopy, melting point analysis stands as an essential and accessible gatekeeper in the synthetic workflow, ensuring that only materials of the highest integrity proceed to the next critical stage of research and development.
References
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Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
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Title: Melting-point depression - Wikipedia Source: Wikipedia URL: [Link]
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Title: Melting-point depression - Grokipedia Source: Grokipedia URL: [Link]
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Title: Melting point depression - IBChem Source: IBChem URL: [Link]
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Title: What is Melting Point? - Mettler Toledo Source: Mettler Toledo URL: [Link]
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Title: Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com Source: Buchi.com URL: [Link]
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Title: 6.1C: Melting Point Theory - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: 2-norbornanone - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Sourcing this compound: A Buyer's Guide to CAS 497-37-0 Source: LinkedIn URL: [Link]
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Title: Melting point determination Source: University of the West Indies URL: [Link]
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Title: Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo Source: Mettler Toledo URL: [Link]
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Title: EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Source: McGill University URL: [Link]
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Title: this compound, min 98% (GC), 1 gram - CP Lab Safety Source: CP Lab Safety URL: [Link]
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Title: An Approach to Stereochemical Analysis by Ion Cyclotron Resonance. Distinguishing exo- and endo-Norborneol - Canadian Science Publishing Source: Canadian Science Publishing URL: [Link]
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A Comparative Guide to the Reaction Kinetics of exo-Norborneol
This guide provides an in-depth review and comparison of the reaction kinetics of exo-norborneol, a versatile bicyclic alcohol crucial in the synthesis of complex organic molecules and pharmaceutical intermediates. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles that govern the reactivity of this compound. We will dissect the kinetics of its synthesis, oxidation, and esterification, offering field-proven insights and comparative data to inform experimental design and process optimization.
Introduction to this compound and its Kinetic Significance
This compound is a stereoisomer of 2-norborneol, a saturated bicyclic alcohol. Its rigid, bridged structure imposes significant steric and electronic constraints that dictate its reactivity and the kinetics of its transformations. Understanding these kinetic profiles is paramount for controlling reaction outcomes, maximizing yields, and ensuring product purity. This guide focuses on three core reactions: the acid-catalyzed hydration of norbornene for its synthesis, its oxidation to 2-norbornanone, and its esterification.
Synthesis: Acid-Catalyzed Hydration of Norbornene
The most common route to norborneol is the acid-catalyzed hydration of norbornene.[1] This reaction proceeds via a non-classical carbocation intermediate, and the stereochemical outcome—the ratio of exo to endo product—is kinetically controlled.
Mechanistic Insights and Kinetic Drivers
The reaction is initiated by the protonation of the norbornene double bond by a strong acid catalyst, typically sulfuric acid, to form a secondary carbocation.[1] Due to the strained geometry of the bicyclic system, this carbocation is stabilized through sigma-bond delocalization, forming a non-classical carbocation. Water then acts as a nucleophile. The steric hindrance on the endo face of the molecule is significantly greater than on the exo face. Consequently, the nucleophilic attack by water occurs preferentially from the less hindered exo face, leading to this compound as the major product. The rate of this reaction is dependent on the concentration of the acid catalyst, the temperature, and the concentration of norbornene.[2][3]
Caption: Mechanism of acid-catalyzed hydration of norbornene.
Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory procedures for the hydration of norbornene.[1]
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of norbornene in 25 mL of water. Place the flask in an ice bath to manage heat generation in the next step.
-
Catalyst Addition: While stirring, slowly add 5.0 mL of concentrated sulfuric acid to the mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Neutralization: Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate. Verify that the pH is neutral or slightly basic using pH paper. This step quenches the reaction and prepares it for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). The denser dichloromethane layer will be at the bottom.[1] Multiple smaller extractions are more efficient than a single large one.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water. Filter the solution and evaporate the solvent using a rotary evaporator under low heat to yield the crude norborneol product.
-
Analysis: Analyze the product ratio (exo vs. endo) using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Oxidation of this compound to 2-Norbornanone
The oxidation of secondary alcohols to ketones is a fundamental transformation. For this compound, this reaction yields 2-norbornanone, a valuable synthetic intermediate. The choice of oxidizing agent significantly impacts the reaction kinetics, cost, and waste profile.
Comparison of Oxidizing Agents
The kinetics of oxidation can vary dramatically based on the chosen reagent. Below is a comparison of common methods.
| Oxidizing Agent | Typical Conditions | Relative Rate | Mechanistic Notes | Reference |
| Chromic Acid (H₂CrO₄) | Acetone, 20-30°C | Fast | Forms a chromate ester intermediate. The reaction is often complete within hours. | [4] |
| Sodium Hypochlorite (NaOCl) | Acetic Acid, RT | Moderate | Active oxidant is hypochlorous acid (HOCl). Slower than chromic acid but less toxic. | [1] |
| Vanadium Catalysts | Acetonitrile, 60°C, with H₂O₂ | Variable | Catalytic cycle involving a vanadium center. Rate depends on catalyst loading and oxidant. |
This comparison highlights a classic trade-off in chemical synthesis: highly efficient and fast reactions often involve toxic, chromium-based reagents, while greener alternatives like hypochlorite may proceed at a slower rate.
Caption: Experimental workflow for chromic acid oxidation.
Experimental Protocol: Chromic Acid Oxidation of this compound
This protocol is adapted from a well-established procedure for the synthesis of 2-norbornanone.[4]
-
Reactant Setup: In a 500 mL three-necked flask equipped with a stirrer and thermometer, dissolve 50 g of this compound in 150 mL of reagent-grade acetone.
-
Temperature Control: Cool the flask in an ice bath.
-
Oxidant Addition: Prepare an 8N chromic acid solution. Add the oxidant dropwise to the stirred acetone solution, maintaining the internal temperature between 20–30°C. The persistence of the brownish-orange color indicates the reaction is complete.
-
Reaction Completion: Add a slight excess of the oxidant and stir the solution overnight at room temperature.
-
Quenching (Self-Validation): Add isopropanol dropwise to quench any excess oxidant. The disappearance of the orange color confirms the complete consumption of the chromic acid.
-
Workup: Add 200 mL of water and extract the product with petroleum ether (3 x 100 mL).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Analysis: The final product, 2-norbornanone, can be analyzed for purity by GC. The disappearance of the broad O-H stretch and the appearance of a strong C=O stretch around 1740 cm⁻¹ in the IR spectrum confirms the conversion.
Esterification of this compound
Fischer esterification, the reaction of an alcohol with a carboxylic acid under acidic catalysis, is a classic equilibrium-controlled process.[5] The kinetics are influenced by several factors, including the structure of the reactants, catalyst concentration, temperature, and the removal of water.[6][7]
Kinetic Influences on Esterification Rate
The rate of esterification of this compound is governed by principles applicable to most secondary alcohols, with its specific structure adding a layer of complexity.
-
Steric Hindrance: While the exo position is more accessible than the endo, the bicyclic framework of norborneol still presents more steric bulk than a simple acyclic secondary alcohol like isopropanol. This steric hindrance can decrease the reaction rate compared to less hindered alcohols.
-
Catalyst: Strong acids (e.g., H₂SO₄, TsOH) are required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The reaction rate is directly proportional to the catalyst concentration.[5]
-
Temperature: Increasing the temperature increases the reaction rate by providing more molecules with the necessary activation energy.[2][3] However, since the reaction is thermoneutral, temperature has a minimal effect on the equilibrium position.[6]
-
Equilibrium Control: As an equilibrium process, the net rate of ester formation slows as the reaction approaches equilibrium. To drive the reaction forward and achieve high conversion, the water byproduct must be removed, typically by azeotropic distillation.[6]
Caption: Key factors influencing the rate of Fischer esterification.
Experimental Protocol: Fischer Esterification of this compound
This generalized protocol can be adapted for various carboxylic acids.
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), a carboxylic acid (1.1 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring (Kinetic Analysis): The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (avoiding the Dean-Stark trap), quenching them, and analyzing by GC to determine the concentration of reactants and products over time.
-
Workup: Once the reaction is complete (as determined by monitoring or after a set time), cool the mixture to room temperature.
-
Purification: Wash the mixture with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by distillation or chromatography.
Conclusion
The reaction kinetics of this compound are a direct consequence of its unique, sterically constrained bicyclic structure. In its synthesis via acid-catalyzed hydration, kinetic control dictates the preferential formation of the exo isomer due to the lower energy barrier for nucleophilic attack on the less hindered face. In subsequent transformations like oxidation and esterification, this same steric environment influences reaction rates when compared to simpler acyclic alcohols. By understanding and manipulating key parameters such as catalyst choice, temperature, and reactant concentrations, researchers can effectively control the outcomes of these reactions, paving the way for efficient and scalable syntheses in academic and industrial settings.
References
-
Exo And Endo-Norborneol Reaction Lab Report. (n.d.). Cram. Retrieved from [Link]
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Oxidation of norbornene over vanadium-substituted phosphomolybdic acid catalysts and spectroscopic investigations. (n.d.). Catalysis Eprints database. Retrieved from [Link]
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Factors That Affect Reaction Rates. (2020, December 11). Chemistry LibreTexts. Retrieved from [Link]
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2-norbornanone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Story, P. R. (1958). SYNTHESIS AND REACTIONS OF SOME 2,7-DISUBSTITUTED NORBORNANES. Iowa State University. Retrieved from [Link]
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Factors that affect reaction rates. (n.d.). Retrieved from [Link]
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Factors that Affect Reaction Rates. (2020, December 11). Chemistry LibreTexts. Retrieved from [Link]
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Factors affecting reaction rates. (n.d.). Khan Academy. Retrieved from [Link]
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Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved from [Link]
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Kinetics Exam Review 3. (2013, February 20). YouTube. Retrieved from [Link]
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Prabhu, D. V., Tandel, M. A., & Parbat, H. A. (2011). Kinetic and Thermodynamic Studies of the Oxidation of Eugenol and Isoeugenol by Sodium N-Chlorobenzene-p-Sulphonamide in NaOH. Asian Journal of Chemistry, 23(12), 5503-5505. Retrieved from [Link]
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Everything You Always Wanted to Know About Kinetics, But Were Afraid to Ask… (n.d.). Retrieved from [Link]
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Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024, August 1). PMC. Retrieved from [Link]
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Kinetic Study of Solid-State Oxidation and Reduction. (2021, April 23). YouTube. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of exo-Norborneol
Understanding exo-Norborneol: A Safety-First Approach
This compound is a bicyclic alcohol that presents as a white to light beige crystalline solid.[1] While its toxicological properties have not been fully investigated, it is categorized as a potential eye, skin, and respiratory tract irritant.[1][2] The primary immediate risks are associated with direct contact and inhalation of its dust. Therefore, all handling and disposal procedures must be predicated on minimizing exposure.
Core Principle: The foundation of safe disposal is a thorough understanding of the compound's properties and adherence to established safety protocols. Every chemical waste generator is responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any applicable state and local regulations.[1]
Key Physical and Chemical Properties
A clear understanding of this compound's properties is essential for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 497-37-0 | [3][4] |
| Molecular Formula | C₇H₁₂O | [1][5][6] |
| Molar Mass | 112.17 g/mol | [3][4][5] |
| Appearance | White to light beige crystals | [1] |
| Melting Point | 124-126 °C | [4][5][7] |
| Boiling Point | 176-177 °C | [4][5][7] |
| Stability | Stable under normal temperatures and pressures | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste accumulation to final handoff for disposal.
Diagram: this compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Step-by-Step Disposal Procedures
A. For Small Quantities of Solid this compound (e.g., residual amounts in containers, minor spills):
-
Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile or butyl gloves, and a fully-buttoned lab coat.[1][8]
-
Containment: For minor spills, immediately clean them up.[1] Sweep up the solid material, taking care to avoid generating dust.[1]
-
Collection: Place the swept-up this compound and any contaminated cleaning materials (e.g., paper towels) into a suitable, clean, dry, and closed container.[1] This container should be clearly labeled as "this compound Waste."
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from incompatible substances like strong oxidants.[1][9]
B. For Larger Quantities of this compound or Contaminated Solutions:
-
Waste Characterization: As a chemical waste generator, you must determine if the waste is hazardous.[1] While some safety data sheets do not classify pure this compound as a hazardous material for transport, it is prudent to treat it as chemical waste.[10] For solutions, if the concentration of this compound (an alcohol) is greater than 24% in an aqueous solution, it may be considered an ignitable hazardous waste.[9][11]
-
Containerization: Collect the waste in a compatible, sealable container. Ensure the container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.[12] Do not attempt to dispose of larger quantities of chemical waste through standard laboratory drains or regular trash.[12][13]
C. Disposal of Contaminated Labware and PPE:
-
Glassware: If glassware is grossly contaminated with this compound, it should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. After thorough cleaning, the glassware can typically be reused or disposed of as non-hazardous waste.
-
PPE: Contaminated gloves, bench paper, and other disposable items should be placed in the designated solid chemical waste container for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[1]
-
Eye Contact: Flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical aid.[1]
-
Large Spills: For significant spills, evacuate the area and contact your institution's emergency response team or EH&S office.[8]
The "Why" Behind the "How": The Rationale for Proper Disposal
The protocols outlined above are not arbitrary. They are based on the fundamental principles of chemical safety and environmental protection.
-
Segregation: Separating this compound from incompatible materials like strong oxidizing agents prevents potentially hazardous chemical reactions.[1]
-
Containment: Using sealed, appropriate containers prevents the release of chemical dust or vapors into the laboratory environment, protecting all personnel.[1]
-
Professional Disposal: Licensed hazardous waste facilities have the specialized equipment and processes to handle and neutralize chemical waste in an environmentally sound manner, such as through controlled incineration with flue gas scrubbing.[12] Discharging chemicals down the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility.
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This compound - Wikipedia. Wikipedia. [Link]
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
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This compound | C7H12O | CID 11040657. PubChem, National Institutes of Health. [Link]
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Chemical Properties of exo-Norbornyl alcohol (CAS 497-37-0). Cheméo. [Link]
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This compound | CAS#:497-37-0. Chemsrc. [Link]
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How to Dispose of Liquor and Denatured Alcohol Safely. Earth911. [Link]
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Alcohols (Methanol, Ethanol, Propanol, etc.). The University of Iowa. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Ethanol - Standard Operating Procedure. University of California, Los Angeles. [Link]
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Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
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Safer Handling of Alcohol in the Laboratory. National Science Teachers Association. [Link]
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Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts. [Link]
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Safety Procedures for Ethanol in a Cannabis Lab. Xylem Robotics. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling exo-Norborneol
Welcome to your comprehensive guide on the safe handling of exo-Norborneol. As researchers and developers, our primary commitment is to safety, which enables robust and reproducible science. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. We will explore not just what to wear, but why we wear it, ensuring each step is a self-validating component of a secure laboratory workflow.
Hazard Assessment: Understanding the Need for Protection
This compound is a white to light beige crystalline solid.[1] While extensive toxicological data is not available, the existing information necessitates caution.[1][2] The primary hazards are irritation to the skin, eyes, and respiratory tract upon contact or inhalation of its dust.[1] Therefore, our protective strategy is centered on creating a complete barrier to prevent these exposures.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | White to light beige crystalline solid | [1] |
| Melting Point | 124-126 °C | [2] |
| Boiling Point | 176-177 °C | [2] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Storage Class | 11 - Combustible Solids |
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is the foundational step in mitigating the risks associated with this compound.
Eye and Face Protection
Direct contact of this compound dust with the eyes can cause mechanical irritation.[1] Standard laboratory safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Recommended for large quantities: If handling significant amounts where dust generation is likely, a face shield worn over safety goggles is recommended for full facial protection.
Skin and Body Protection
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[1] Nitrile gloves are a standard in most laboratory settings and should be sufficient for incidental contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with applicable laws.[2]
-
Lab Coat: A standard, buttoned lab coat should be worn to protect street clothes and prevent skin exposure.[1][3] Ensure the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection
The primary inhalation risk from this compound comes from airborne dust particles.
-
For low-level dust: If nuisance levels of dust are anticipated, a NIOSH-approved N95 or an EN 143 P1 dust mask is recommended.[2]
-
For higher exposure potential: If engineering controls (like a fume hood) are not available or if irritation is experienced, a NIOSH/MSHA approved respirator should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134.[1] The key principle is to always minimize dust generation in the first place.[1]
Operational Plan: A Step-by-Step Procedural Guide
This section provides a direct, procedural workflow for handling this compound, from initial preparation to final disposal.
Step 1: Preparation and Donning PPE
-
Designate the Workspace: Whenever possible, handle solid this compound within a chemical fume hood or a designated area with adequate ventilation to minimize airborne concentrations.[1]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) before opening the primary chemical container to minimize handling time.
-
Don PPE: Put on your protective equipment in the following order:
-
Lab Coat
-
Safety Goggles
-
Face Mask/Respirator (if required)
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
Step 2: Safe Handling Protocol
-
Minimize Dust: Open the container carefully. Use a spatula to gently scoop the solid, avoiding actions that could create airborne dust. Do not crush or grind the material outside of a controlled environment.
-
Portioning: If weighing, do so on a tared weigh boat within the fume hood. Close the primary container as soon as the desired amount is removed.
-
Avoid Contact: Be mindful to avoid contact with eyes, skin, and clothing throughout the process.[1]
Step 3: Doffing PPE and Decontamination
-
Remove PPE: The sequence of removal is critical to prevent self-contamination.
-
Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique.
-
Lab Coat: Remove by rolling it inside-out, without shaking.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Mask/Respirator: Remove last.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[1]
Step 4: Spill and Emergency Procedures
-
Spills: For a small, dry spill, carefully sweep up the material to avoid generating dust and place it into a suitable, clean, dry, closed container for disposal.[1] Ensure proper ventilation.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[1] Seek medical aid.
-
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1]
Step 5: Disposal Plan
-
Chemical Waste: Unused this compound and material from spills should be placed in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves, weigh boats, and other disposable materials should be collected in a designated hazardous waste container.
-
Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
Visual Workflow for Handling this compound
The following diagram illustrates the complete, cyclical process for safely working with this compound.
Caption: Safe handling workflow for this compound.
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of your team.
References
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET - this compound. Chem Service. [Link]
-
Chemical Storage Guidelines: Flammable Materials. Oregon OSHA. [Link]
-
This compound | C7H12O | CID 11040657. PubChem - NIH. [Link]
-
OSHA regulations for storing flammable liquids. U.S. Compliance. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
